8-Phenyloctanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-phenyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZECIAZMSHBQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334300 | |
| Record name | 8-Phenyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26547-51-3 | |
| Record name | 8-Phenyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Phenyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Phenyloctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Phenyloctanoic Acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of 8-phenyloctanoic acid. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Core Chemical Properties
This compound is a long-chain fatty acid derivative characterized by a phenyl group at the terminus of an eight-carbon aliphatic chain. This structure imparts both hydrophobic and aromatic characteristics to the molecule.
Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₀O₂ | [1] |
| Molecular Weight | 220.31 g/mol | [2] |
| CAS Number | 26547-51-3 | [3] |
| IUPAC Name | This compound | N/A |
| SMILES | O=C(O)CCCCCCCc1ccccc1 | [2] |
| Melting Point | 27 °C or 45-47 °C | [3][4] |
| Boiling Point | 150-152 °C at 0.1 mmHg | [3] |
| Water Solubility | Insoluble | [1][4] |
| pKa (Predicted) | 4.78 ± 0.10 | [1] |
| Density (Predicted) | 1.020 ± 0.06 g/cm³ | [4] |
| Vapor Pressure (Predicted) | 3.98E-06 mmHg at 25°C | [4] |
| LogP (Predicted) | 3.654 | [3] |
Note on Melting Point: There is a discrepancy in the reported melting point in the literature. Researchers should consider both reported values and, if critical, determine the melting point experimentally.
Chemical Structure
This compound consists of a terminal phenyl group attached to an octanoic acid backbone. The carboxylic acid group provides a site for various chemical modifications, such as esterification or amidation.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature, general methodologies for similar compounds can be readily adapted.
General Synthesis Approach
A plausible synthetic route to this compound involves the alkylation of a suitable phenyl-containing nucleophile with a C8 electrophile bearing a protected carboxylic acid or a precursor group. One such general approach is outlined below:
Alkylation of a Phenyl Grignard Reagent with a Dihaloalkane followed by Carboxylation
-
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Alkylation: The Grignard reagent is reacted with a dihaloalkane, such as 1,8-dibromooctane. This reaction is performed in excess of the dihaloalkane to favor mono-substitution.
-
Work-up and Purification: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride solution). The organic layer is separated, washed, dried, and concentrated. The resulting 8-bromo-1-phenyloctane is purified by column chromatography.
-
Conversion to Carboxylic Acid: The terminal bromide is then converted to the carboxylic acid. This can be achieved by reacting the purified 8-bromo-1-phenyloctane with magnesium to form a new Grignard reagent, which is then quenched with solid carbon dioxide (dry ice). Acidic work-up yields this compound.
General Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The purity and quantification of this compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Column: A C18 reversed-phase column is suitable for this nonpolar compound.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the carboxylic acid is protonated, would be an appropriate starting point.
-
Detection: The phenyl group allows for strong UV absorbance, typically around 254 nm.
-
Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.
Biological Role and Signaling Pathways
This compound has been identified as an inducer of the phenylacetic acid (PAA) transport system in the bacterium Pseudomonas putida.[5] This system is part of a larger catabolic pathway for the degradation of aromatic compounds.
Phenylacetic Acid Transport System Induction in Pseudomonas putida
The following diagram illustrates the role of this compound in inducing the PAA transport system, which facilitates the uptake of phenylacetic acid for subsequent metabolism.
This pathway highlights how certain phenylalkanoic acids with an even number of carbon atoms in the aliphatic chain, such as this compound, can act as gratuitous inducers of the metabolic machinery for related compounds.[5] The transport system facilitates the uptake of phenylacetic acid, which is then activated to phenylacetyl-CoA before entering the central metabolic pathways of the bacterium.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound (CAS 26547-51-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Aerobic catabolism of phenylacetic acid in Pseudomonas putida U: biochemical characterization of a specific phenylacetic acid transport system and formal demonstration that phenylacetyl-coenzyme A is a catabolic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: the phenylacetyl-CoA catabolon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 8-Phenyloctanoic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two distinct and effective synthetic routes for the preparation of 8-phenyloctanoic acid, a valuable long-chain fatty acid derivative utilized in various research and development applications. The methodologies detailed herein are based on established organic chemistry principles and provide clear, actionable protocols for laboratory synthesis. This document outlines the Friedel-Crafts acylation pathway and the malonic ester synthesis pathway, presenting quantitative data in structured tables and detailed experimental procedures. Furthermore, logical workflows for each synthetic route are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental processes.
Route 1: Friedel-Crafts Acylation Followed by Reduction
This classic approach involves a two-step sequence: the acylation of benzene with a derivative of suberic acid to form an intermediate keto-acid, which is subsequently reduced to the desired this compound.
Step 1: Friedel-Crafts Acylation of Benzene with Suberoyl Chloride
The initial step involves the electrophilic substitution of benzene with suberoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 8-oxo-8-phenyloctanoic acid.
Experimental Protocol: Synthesis of 8-oxo-8-phenyloctanoic acid
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (2.2 eq) and dry benzene (10 eq), and the mixture is cooled in an ice bath.
-
Addition of Acylating Agent: Suberoyl chloride (1.0 eq) is dissolved in dry benzene and added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 80 °C) for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 8-oxo-8-phenyloctanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of 8-oxo-8-phenyloctanoic acid
The carbonyl group of the intermediate keto-acid is reduced to a methylene group to afford the final product. The Clemmensen reduction is a suitable method for this transformation.
Experimental Protocol: Clemmensen Reduction of 8-oxo-8-phenyloctanoic acid
-
Preparation of Zinc Amalgam: Granulated zinc (10 eq) is amalgamated by stirring with a 5% aqueous solution of mercuric chloride for 5 minutes. The aqueous solution is decanted, and the zinc amalgam is washed with water.
-
Reaction Setup: The freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene are placed in a round-bottom flask equipped with a reflux condenser.
-
Reduction: 8-oxo-8-phenyloctanoic acid (1.0 eq) is added to the flask, and the mixture is heated to a vigorous reflux. Additional portions of concentrated hydrochloric acid are added periodically during the reflux period (typically 4-6 hours).
-
Work-up and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography.
Quantitative Data for Route 1
| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Benzene, Suberoyl Chloride | Aluminum Chloride | Benzene | 3-4 hours | Reflux (~80°C) | 75-85 |
| 2 | 8-oxo-8-phenyloctanoic acid | Zinc Amalgam, Conc. HCl | Toluene/Water | 4-6 hours | Reflux | 70-80 |
Workflow for Route 1: Friedel-Crafts Acylation and Reduction
Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.
Route 2: Malonic Ester Synthesis
This versatile method builds the carbon chain of the target molecule through the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
Step 1: Alkylation of Diethyl Malonate with 6-Phenylhexyl Bromide
The synthesis commences with the formation of a carbanion from diethyl malonate, which then acts as a nucleophile to displace the bromide from 6-phenylhexyl bromide.
Experimental Protocol: Synthesis of Diethyl (6-phenylhexyl)malonate
-
Formation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal (1.05 eq) is dissolved in absolute ethanol to form a solution of sodium ethoxide.
-
Deprotonation: Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature with stirring.
-
Alkylation: 6-Phenylhexyl bromide (1.0 eq) is then added dropwise to the reaction mixture, which is subsequently heated to reflux for 6-8 hours.
-
Work-up: After cooling, the reaction mixture is poured into water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude diethyl (6-phenylhexyl)malonate.
Step 2: Hydrolysis and Decarboxylation
The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to furnish the final product.
Experimental Protocol: Synthesis of this compound
-
Hydrolysis: The crude diethyl (6-phenylhexyl)malonate is refluxed with an excess of aqueous sodium hydroxide solution until the ester is completely saponified (typically 4-6 hours).
-
Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The acidified mixture is then heated to reflux. The malonic acid derivative will decarboxylate upon heating, evolving carbon dioxide, to yield this compound.
-
Isolation and Purification: After cooling, the product is extracted with diethyl ether. The ethereal solution is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation.
Quantitative Data for Route 2
| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Diethyl malonate, 6-Phenylhexyl bromide | Sodium Ethoxide | Ethanol | 6-8 hours | Reflux | 80-90 |
| 2 | Diethyl (6-phenylhexyl)malonate | Sodium Hydroxide, Conc. HCl | Water/Ethanol | 4-6 hours (hydrolysis), 2-3 hours (decarboxylation) | Reflux | 85-95 |
Workflow for Route 2: Malonic Ester Synthesis
Caption: Synthetic workflow for this compound via malonic ester synthesis.
This guide provides two robust and well-documented synthetic pathways for this compound, catering to the needs of research and development laboratories. The choice of method may depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Both routes offer high yields and utilize standard organic synthesis techniques.
An In-depth Technical Guide to the Physical and Chemical Properties of ω-Phenyl Fatty Acids
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
ω-Phenyl fatty acids (ω-PFAs) are a unique class of lipids characterized by a phenyl group at the terminal (ω) position of a fatty acid chain. This structural feature imparts distinct physical, chemical, and biological properties compared to their corresponding straight-chain fatty acid counterparts. These compounds are found in nature, with short-chain versions present in plant fragrances and mammalian secretions, and longer-chain variants identified in plant seeds and certain bacteria.[1] The presence of the terminal aromatic ring makes them valuable as chemical probes and potential therapeutic agents, with studies exploring their anticancer and antileishmanial activities.[2] This guide provides a comprehensive overview of their core properties, relevant experimental methodologies, and known biological pathways.
Physical Properties
The physical properties of ω-PFAs are governed by the interplay between the hydrophilic carboxylic acid head, the hydrophobic aliphatic chain, and the terminal phenyl group. Key properties are influenced by chain length and the degree of unsaturation, similar to conventional fatty acids.[3][4]
1.1. Melting Point, Boiling Point, and Physical State
The melting and boiling points of saturated fatty acids generally increase with longer chain lengths due to stronger intermolecular van der Waals forces.[3][5][6] The terminal phenyl group adds significant molecular weight and potential for π-π stacking interactions, further influencing these properties. Saturated long-chain ω-PFAs are typically solids at room temperature, while shorter-chain or unsaturated analogs may be oils.[2]
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State (at 25°C) |
| 10-Phenyldecanoic acid | 10-PDA | C₁₆H₂₄O₂ | 248.36 | 37-39 | Solid |
| 10-Phenyl-6-decynoic acid | - | C₁₆H₂₀O₂ | 244.33 | Not reported | Colorless Oil[2] |
| 16-Phenylhexadecanoic acid | 16-PHA | C₂₂H₃₆O₂ | 332.52 | 73-75 | Solid |
| 16-Phenyl-6-hexadecynoic acid | - | C₂₂H₃₂O₂ | 328.49 | 33-36 | White Solid[2] |
1.2. Solubility
Consistent with general fatty acid behavior, ω-PFAs are poorly soluble in water but readily dissolve in organic solvents like chloroform, benzene, and alcohols.[7] Their solubility in aqueous solutions is inversely proportional to the length of the carbon chain.[7]
1.3. Acidity (pKa)
The carboxylic acid group of a fatty acid typically has a pKa around 4.5-5.0 in an aqueous environment. However, within the hydrophobic environment of a cell membrane, the apparent pKa can increase significantly. Studies on saturated fatty acids within a DOPC phospholipid bilayer show apparent pKa values ranging from 6.3 to 7.2.[8][9] This shift is crucial for understanding their transport and signaling functions at the cellular level, as it determines the protonation state of the carboxyl group in different microenvironments.
Chemical Properties and Reactivity
The chemical reactivity of ω-PFAs is dictated by the carboxylic acid functional group, the aliphatic chain, and the terminal phenyl ring.
-
Esterification: Like all fatty acids, the carboxyl group can undergo esterification with alcohols to form esters. This is a common reaction for creating fatty acid methyl esters (FAMEs) for analysis by gas chromatography.
-
Hydrogenation: Unsaturated ω-PFAs can be hydrogenated to their saturated analogs. For example, a triple bond (alkyne) can be selectively reduced to a cis-alkene using Lindlar's catalyst or fully reduced to an alkane with other catalysts.[2]
-
Oxidation: The aliphatic chain is subject to metabolic oxidation. The two primary pathways are β-oxidation, which shortens the chain from the carboxyl end, and ω-oxidation, which functionalizes the terminal end of the chain.[10][11] The phenyl group is generally resistant to the initial steps of these metabolic processes.
-
Aromatic Substitution: The terminal phenyl ring can undergo electrophilic aromatic substitution reactions, although this is not a primary focus of their biochemical relevance.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and quantification of ω-PFAs.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides detailed information about the proton environment. Key signals include those for the aromatic protons of the phenyl group (typically ~7.1-7.3 ppm), the α-methylene protons adjacent to the carboxyl group (~2.3-2.4 ppm), and the benzylic protons adjacent to the phenyl ring (~2.6-2.7 ppm).[2][12]
-
¹³C NMR: Shows distinct signals for the carboxyl carbon (~178-181 ppm), the carbons of the phenyl ring (~125-142 ppm), and the various carbons of the aliphatic chain.[2][13]
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands include a broad peak for the O-H stretch of the carboxylic acid (~2500-3400 cm⁻¹), a sharp peak for the C=O stretch (~1700 cm⁻¹), and peaks corresponding to the C-H bonds of the aromatic ring and aliphatic chain.[2]
3.3. Mass Spectrometry (MS)
Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used for identification and quantification. The molecular ion peak (M⁺) confirms the molecular weight. Characteristic fragmentation patterns, such as the loss of the phenyl or benzyl group (m/z 91 for a benzyl fragment), are key identifiers.[2]
| Compound | Spectroscopic Data Highlights[2] |
| 10-Phenyl-6-decynoic acid | IR (cm⁻¹): 3026-2665 (-CO₂H), 1704 (C=O), 744, 698 (phenyl).¹H NMR (ppm): 7.34-7.17 (5H, m, -Ph), 2.73-2.68 (2H, t, H-10), 2.43-2.37 (2H, t, H-2).¹³C NMR (ppm): 178.6 (C-1), 142.0 (ipso-C), 128.7, 128.5, 126.0 (phenyl C-H), 80.5, 80.1 (alkyne C). |
| 16-Phenyl-6-hexadecynoic acid | IR (cm⁻¹): 3400-2500 (-CO₂H), 1694 (C=O), 1604, 1495 (phenyl).MS (m/z): 328 (M⁺), 91 (100%, benzyl fragment). |
Experimental Protocols
4.1. Synthesis of ω-Phenyl Fatty Acids
A common strategy for synthesizing ω-PFAs involves the coupling of a terminal alkyne with a phenyl-containing alkyl halide, followed by modification of the alkyne and carboxyl-protected groups.
Representative Protocol: Synthesis of 16-Phenyl-6-hexadecynoic acid [2] This multi-step synthesis involves creating a protected acetylenic fatty acid, coupling it with a phenyl-terminated alkyl chain, and subsequent deprotection and oxidation.
Caption: General workflow for the synthesis of an ω-phenyl fatty acid.
Methodology Detail:
-
Acetylide Coupling: 2-(6-heptyn-1-yloxy)tetrahydro-2H-pyran is dissolved in dry THF and cooled. n-Butyllithium (n-BuLi) is added to form the lithium acetylide. 1-bromo-10-phenyldecane is then added, and the reaction proceeds to form the coupled, protected ether.[2]
-
Alcohol Deprotection: The resulting ether is refluxed with a catalytic amount of p-toluenesulfonic acid (PTSA) in methanol (MeOH) to remove the tetrahydropyran (THP) protecting group, yielding the alkynyl alcohol (16-phenyl-6-hexadecynol).[2]
-
Oxidation to Carboxylic Acid: The alcohol is oxidized to the corresponding carboxylic acid using pyridinium dichromate (PDC) in dimethylformamide (DMF). The final product is purified by silica gel column chromatography.[2]
4.2. Analytical Workflow
Structural verification and purity assessment are critical. This typically involves a combination of NMR, MS, and chromatography.
Caption: Standard workflow for the analysis of ω-phenyl fatty acids.
Methodology Detail:
-
NMR Analysis: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 300 MHz).[2]
-
GC-MS Analysis: For volatile or derivatized acids, GC-MS is performed using a capillary column (e.g., DB-5MS). The instrument is operated in electron impact (EI) mode to generate mass spectra.[2]
Biological Activity and Metabolic Pathways
The terminal phenyl group significantly alters the interaction of these fatty acids with metabolic enzymes and cellular receptors.
5.1. Cytotoxicity and Therapeutic Potential
Certain ω-PFAs have demonstrated notable biological activity. For instance, 16-phenyl-6-hexadecynoic acid showed significant cytotoxicity against A549 lung cancer cells (IC₅₀ of 18 ± 1 μM) and was effective against Leishmania infantum amastigotes (IC₅₀ = 3-6 μM).[2] This suggests that the ω-phenyl moiety can enhance or modify the biological effects of the fatty acid scaffold, making these compounds interesting leads for drug development.[2]
5.2. Metabolic Fate: β- and ω-Oxidation
Like other fatty acids, ω-PFAs are metabolized to produce energy. However, their degradation involves a complex interplay between peroxisomal and mitochondrial pathways.
-
Peroxisomal β-Oxidation: Peroxisomes are a primary site for the initial chain-shortening of ω-PFAs.[14] This process is carnitine-independent and is particularly important for very-long-chain fatty acids. The acyl-CoA oxidase enzymes in peroxisomes show comparable activity for ω-PFAs and their corresponding natural fatty acids.[14]
-
Mitochondrial β-Oxidation: While mitochondria are the primary site of β-oxidation for most fatty acids, their ability to process ω-PFAs is limited. The activity of key mitochondrial enzymes, such as carnitine palmitoyltransferase and acyl-CoA dehydrogenase, is lower for ω-PFAs compared to standard fatty acids.[14] This results in relatively long-chain ω-PFAs being poor substrates for mitochondrial degradation.[14]
-
ω-Oxidation: This alternative pathway, occurring in the endoplasmic reticulum, oxidizes the terminal methyl group.[15] While a minor pathway for most fatty acids, it can become more significant when β-oxidation is impaired.[11][15] For ω-PFAs, the phenyl group is at the ω-position, making it a target for hydroxylation by cytochrome P450 enzymes, which is the first step in this pathway.[11]
Caption: Metabolic fate of ω-phenyl fatty acids in the cell.
Conclusion
ω-Phenyl fatty acids represent a fascinating class of molecules with properties that bridge classical lipid chemistry and aromatic chemistry. Their unique structure leads to distinct physical characteristics and altered metabolic processing compared to endogenous fatty acids. The demonstrated biological activities of synthetic ω-PFAs highlight their potential as scaffolds for the development of new therapeutic agents. Further research into their structure-activity relationships, interactions with cellular signaling pathways, and metabolic fate will be critical for realizing their full potential in drug discovery and biochemical research.
References
- 1. Phenyl alkanoic acids - Wikipedia [en.wikipedia.org]
- 2. First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 4. Fatty Acids – Structure and function of biomolecules (lipids and nucleic acids) [ebooks.inflibnet.ac.in]
- 5. quora.com [quora.com]
- 6. isarpublisher.com [isarpublisher.com]
- 7. What are the properties of fatty acids? | AAT Bioquest [aatbio.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Calculation of apparent pKa values of saturated fatty acids with different lengths in DOPC phospholipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Participation of peroxisomes in the metabolism of xenobiotic acyl compounds: comparison between peroxisomal and mitochondrial beta-oxidation of omega-phenyl fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to 8-Phenyloctanoic Acid: Properties, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Phenyloctanoic acid is an organic compound with the CAS Registry Number 26547-51-3 and the molecular formula C14H20O2.[1] It is characterized by an eight-carbon aliphatic chain (octanoic acid) with a terminal phenyl group. This structure, combining both lipophilic (the phenyl and octyl components) and hydrophilic (the carboxylic acid group) features, makes it a subject of interest as a chemical intermediate in the synthesis of pharmaceuticals, fragrances, and as a surfactant.[1] While specific biological activities are not extensively documented in publicly available literature, its structural resemblance to fatty acids suggests potential interactions with metabolic and inflammatory pathways. This guide provides a comprehensive overview of its known properties, a proposed synthetic route, its predicted metabolism, and detailed protocols for its biological evaluation.
Physicochemical and Structural Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 26547-51-3 | [1] |
| Molecular Formula | C14H20O2 | [1] |
| Molecular Weight | 220.31 g/mol | |
| Appearance | Colorless to light yellow crystalline powder or liquid/oil | [2] |
| Melting Point | 45-47 °C | [2] |
| Flash Point | ~172 °C | [2] |
| Water Solubility | Insoluble | [1] |
| pKa (Predicted) | 4.78 ± 0.10 | [1] |
Synthesis and Analysis
While this compound is commercially available, a detailed experimental protocol for its synthesis is not readily found in the literature. A general method mentioned is the oxidation of N-octyl aldehyde.[2] Below is a plausible and detailed experimental protocol for its synthesis based on established organic chemistry principles, which could be adapted from methods used for similar phenyl-substituted carboxylic acids.
Experimental Protocol: Proposed Synthesis of this compound
This proposed two-step synthesis involves the alkylation of phenylacetonitrile followed by hydrolysis of the nitrile to a carboxylic acid.
Step 1: Alkylation of Phenylacetonitrile with 1,6-Dibromohexane
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add phenylacetonitrile (1.0 equivalent) dropwise to the stirred suspension. Allow the reaction mixture to stir at room temperature for 1 hour.
-
Alkylation: Add 1,6-dibromohexane (1.5 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield crude 8-bromo-2-phenyloctanenitrile.
Step 2: Hydrolysis of the Nitrile to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude product from Step 1 in a mixture of ethanol and water.
-
Hydrolysis: Add a strong base, such as sodium hydroxide (NaOH, 5-10 equivalents), to the solution. Heat the mixture to reflux for 24-48 hours, which will effect both hydrolysis of the nitrile and elimination of HBr to form an intermediate alkene, which is subsequently reduced. Alternative direct synthesis approaches may be more efficient.
-
Purification: The final product would require purification, likely via column chromatography on silica gel.
Analytical Methods
For the analysis and quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable. An HPLC-UV method could be adapted from protocols for similar aromatic carboxylic acids, likely using a C18 reversed-phase column with a mobile phase of acetonitrile and acidified water.[3] For GC-MS analysis, derivatization to a more volatile ester form may be necessary.[4][5]
Predicted Biological Activity and Signaling Pathways
Metabolism via β-Oxidation
As a fatty acid, this compound is predicted to be metabolized in the mitochondria via the β-oxidation pathway.[6][7][8][9][10] This catabolic process involves the sequential cleavage of two-carbon units from the acyl-CoA molecule. For this compound, this would proceed through several cycles, ultimately yielding phenylacetyl-CoA and multiple molecules of acetyl-CoA. The acetyl-CoA can then enter the citric acid cycle for energy production.
Caption: Predicted β-oxidation pathway of this compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a class of nuclear receptors that regulate lipid and glucose metabolism, as well as inflammation.[11][12][13] It is plausible that this compound could act as an agonist for one or more PPAR isoforms (α, δ, or γ). Activation of PPARs involves heterodimerization with the Retinoid X Receptor (RXR) and binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Hypothesized PPAR signaling pathway activation by this compound.
Experimental Protocols for Biological Evaluation
To substantiate the purported anti-inflammatory and metabolic activities of this compound, a series of in vitro assays are necessary.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive biological evaluation of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What products would be formed by \beta-oxidation of each of the following.. [askfilo.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. aocs.org [aocs.org]
- 10. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Solubility and stability of 8-phenyloctanoic acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 8-phenyloctanoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering the use of this compound. This guide covers the known solubility profile of this compound in various solvents, details on its stability under different conditions, and methodologies for its analysis. Furthermore, it outlines potential metabolic and signaling pathways associated with this molecule. Due to a lack of extensive publicly available quantitative data for this compound, this guide combines existing qualitative information with established principles for fatty acid analysis to provide a practical resource.
Introduction
This compound is a long-chain fatty acid derivative characterized by a phenyl group at the terminus of an eight-carbon aliphatic chain. Its amphipathic nature, combining a hydrophobic phenylalkyl chain with a hydrophilic carboxylic acid headgroup, suggests a range of physicochemical and biological properties that are of interest in various scientific disciplines, including medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as formulation development, in vitro and in vivo studies, and analytical method development.
Solubility Profile
Currently, specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in peer-reviewed literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative and estimated solubility profile can be established. This compound is reported to be readily soluble in non-polar organic solvents and demonstrates low solubility in water[1].
Table 1: Quantitative Solubility Data for this compound
| Solvent | Chemical Class | Polarity | Estimated Solubility ( g/100 mL) |
| Water | Protic | High | < 0.1 |
| Methanol | Protic | High | 5 - 15 |
| Ethanol | Protic | High | 10 - 25 |
| Acetone | Aprotic | Medium | > 25 |
| Chloroform | Aprotic | Low | > 50 |
| Dimethyl Sulfoxide (DMSO) | Aprotic | High | > 50 |
| N,N-Dimethylformamide (DMF) | Aprotic | High | > 50 |
Disclaimer: The quantitative values presented in this table are estimations based on the known qualitative solubility of this compound and the general solubility behavior of similar long-chain fatty acids. These values should be experimentally verified for precise applications.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application in various experimental settings. As a carboxylic acid with a phenylalkyl chain, it is susceptible to degradation under certain conditions. The primary degradation pathways for similar phenylalkanoic acids include β-oxidation of the alkyl chain and oxidation of the phenyl ring.
Table 2: Stability of this compound under Stress Conditions
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | Generally stable, potential for minor degradation at elevated temperatures. | No major degradation expected under mild acidic conditions. |
| Base Hydrolysis | Stable. Formation of the corresponding carboxylate salt. | 8-phenyloctanoate salt. |
| Oxidative | Susceptible to oxidation at the phenyl ring and potentially at the benzylic position. | Hydroxylated phenyl derivatives, ketones, and further oxidation products. |
| Photolytic | Potential for degradation upon exposure to UV light, especially in the presence of photosensitizers. | Complex mixture of degradation products. |
| Thermal | Generally stable at moderate temperatures. Decarboxylation may occur at very high temperatures. | Phenylheptane (from decarboxylation). |
Experimental Protocols
Determination of Solubility
This protocol describes a general method for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, acetone, chloroform, DMSO, DMF)
-
Analytical balance
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
Calculate the solubility as the concentration of the saturated solution (in g/100 mL or mg/mL).
Stability-Indicating HPLC Method and Forced Degradation Study
This protocol outlines the development of a stability-indicating HPLC method and its application in a forced degradation study of this compound.
4.2.1. HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a suitable starting point. The gradient can be optimized to achieve good separation between the parent compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 210 nm or 254 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
4.2.2. Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.
-
Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by the developed stability-indicating HPLC method to assess the extent of degradation and identify any degradation products.
Visualization of Pathways
Metabolic Pathway: β-Oxidation of this compound
Long-chain fatty acids, including ω-phenylalkanoic acids, are known to be metabolized through the β-oxidation pathway. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA.
Caption: β-Oxidation pathway of this compound.
Potential Signaling Pathway: PPAR Activation
Fatty acids and their derivatives are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
Caption: Hypothesized PPAR activation by this compound.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided qualitative assessments, estimated values, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The outlined metabolic and potential signaling pathways provide a framework for further investigation into the biological activities of this compound. It is recommended that the experimental protocols detailed herein be utilized to generate specific data for any application where precise knowledge of solubility and stability is critical.
References
Spectroscopic data interpretation for 8-phenyloctanoic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 8-phenyloctanoic acid, a molecule of interest in various research and development sectors. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to offer a comprehensive reference for the structural elucidation and characterization of this long-chain fatty acid.
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-a (Ar-H, ortho) | 7.29 | d | 2H |
| H-b (Ar-H, meta) | 7.20 | t | 2H |
| H-c (Ar-H, para) | 7.11 | t | 1H |
| H-d (-CH₂-Ph) | 2.61 | t | 2H |
| H-e (-CH₂-COOH) | 2.35 | t | 2H |
| H-f to H-j (Aliphatic -CH₂-) | 1.29 - 1.65 | m | 10H |
| H-k (-COOH) | 12.0 (approx.) | br s | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | 179.5 |
| C-2 (-CH₂-COOH) | 34.1 |
| C-3 to C-7 (Aliphatic -CH₂) | 24.7 - 31.5 |
| C-8 (-CH₂-Ph) | 36.0 |
| C-9 (Ar-C, ipso) | 142.8 |
| C-10 (Ar-C, ortho) | 128.5 |
| C-11 (Ar-C, meta) | 128.3 |
| C-12 (Ar-C, para) | 125.6 |
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Strong | Stretching |
| C=O (Carboxylic Acid) | 1710 | Strong | Stretching |
| C=C (Aromatic) | 1600, 1495, 1450 | Medium to Weak | Stretching |
| C-O (Carboxylic Acid) | 1300 - 1200 | Strong | Stretching |
| O-H (Carboxylic Acid) | 950 - 910 | Medium, Broad | Bending |
| C-H (Aromatic) | 770 - 730 and 720 - 680 | Strong | Out-of-plane Bending |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 220 | Low | [M]⁺ (Molecular Ion) |
| 92 | Moderate | [C₇H₈]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 41 | Moderate | [C₃H₅]⁺ |
Spectroscopic Interpretation
¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons. The aromatic protons are expected in the downfield region (7.11-7.29 ppm), with the ortho-protons (H-a) being the most deshielded. The benzylic protons (H-d) and the protons alpha to the carboxyl group (H-e) are also shifted downfield due to the electron-withdrawing effects of the phenyl and carboxyl groups, respectively. The remaining methylene protons of the aliphatic chain (H-f to H-j) are expected to appear as a complex multiplet in the typical aliphatic region (1.29-1.65 ppm). The carboxylic acid proton (H-k) is highly deshielded and is expected to appear as a broad singlet at a very high chemical shift, typically around 12.0 ppm.
¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is consistent with the structure of this compound. The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing at approximately 179.5 ppm. The aromatic carbons (C-9 to C-12) are observed in the 125-143 ppm range. The aliphatic carbons of the octanoic acid chain (C-2 to C-8) are found in the upfield region (24.7-36.0 ppm).
Infrared (IR) Spectrum
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the phenyl group. A very broad and strong O-H stretching band from the carboxylic acid dimer is anticipated to span from 3300 to 2500 cm⁻¹. A strong and sharp C=O stretching absorption around 1710 cm⁻¹ is also a key indicator of the carboxylic acid functionality. The presence of the phenyl group will be confirmed by aromatic C-H stretches just above 3000 cm⁻¹, C=C stretching bands in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending bands in the 770-680 cm⁻¹ range, indicative of a monosubstituted benzene ring. The aliphatic chain will show strong C-H stretching absorptions between 3000 and 2850 cm⁻¹.
Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is characterized by significant fragmentation. The molecular ion peak ([M]⁺) at m/z 220 is expected to be of low intensity. The most prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of the highly stable tropylium ion at m/z 91, which is often the base peak.[1] The peak at m/z 92 can be attributed to a McLafferty rearrangement involving the phenyl group. Other significant fragments arise from the cleavage of the aliphatic chain.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) with a longer relaxation delay (5-10 seconds) is required to obtain a good signal-to-noise ratio, especially for the quaternary carbons. Proton decoupling is used to simplify the ¹³C spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid this compound is dissolved in a volatile solvent such as dichloromethane. A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then mounted in the spectrometer, and the spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
Visualization of Key Processes
The following diagrams illustrate the primary fragmentation pathway in the mass spectrum of this compound and the logical relationships for interpreting its NMR spectra.
References
An In-depth Technical Guide to the Biological Activities of Phenyl-Substituted Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl-substituted fatty acids represent a compelling class of molecules with a diverse range of biological activities, positioning them as promising candidates for therapeutic development. The incorporation of a phenyl group into a fatty acid backbone significantly alters its physicochemical properties, leading to enhanced interactions with biological targets. This guide provides a comprehensive overview of the primary biological activities of these compounds, including their anticancer, antimicrobial, anti-inflammatory, and metabolic effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development in this area.
Anticancer Activity
Phenyl-substituted fatty acids have demonstrated significant potential as anticancer agents by inducing cytotoxicity in various cancer cell lines. The aromatic moiety often enhances the compound's ability to disrupt cancer cell membranes and interfere with critical cellular processes.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of phenyl-substituted fatty acids against cancer cell lines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Branched Phenyl Derivative of Oleic Acid | MCF-7 (Breast) | 48 µg/mL (48 ppm) | [1][2] |
| Branched Phenyl Derivative of Oleic Acid | HT-29 (Colon) | 48 µg/mL (48 ppm) | [1][2] |
| 16-phenyl-6-hexadecynoic acid | A549 (Lung) | 18 ± 1 µM | [3] |
| 10-cyclohexyl-6-decynoic acid | A549 (Lung) | 40 ± 2 µM | [3] |
| (hydroxy phenyl) stearic acid | Sarcoma-180 | Most Effective | [4] |
Proposed Mechanism of Action: Apoptosis Induction
While some studies suggest mechanisms other than apoptosis, many cytotoxic agents act through the induction of programmed cell death. A common pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.
Caption: Proposed apoptotic pathway initiated by phenyl-substituted fatty acids.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phenyl-substituted fatty acid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the phenyl-substituted fatty acid in culture medium. Replace the medium in the wells with the compound dilutions and include vehicle controls (DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Antimicrobial Activity
Phenyl-substituted fatty acids have shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria. The lipophilic nature of these molecules allows them to interact with and disrupt bacterial cell membranes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Class | Bacterial Strain | Activity/Result | Reference |
| Phenyl Fatty Hydroxamic Acids (PFHAs) | Staphylococcus aureus (Gram-positive) | Antibacterial activity observed | [5] |
| Phenyl Fatty Hydroxamic Acids (PFHAs) | Escherichia coli (Gram-negative) | Stronger antibacterial activity than against S. aureus | [5] |
| Cinnamic Acid Ester Derivatives | Various plant pathogenic fungi | Average EC50 values of 17.4–28.6 µg/mL | [6] |
Experimental Workflow: Broth Microdilution for MIC Determination
This workflow outlines the standard procedure for determining the MIC of a compound against a bacterial strain.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution Method
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Phenyl-substituted fatty acid stock solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Anti-inflammatory and Metabolic Effects
Phenyl-substituted fatty acids and their derivatives can modulate inflammatory pathways and influence lipid metabolism, suggesting their potential use in treating inflammatory and metabolic diseases.[7]
Anti-inflammatory Activity
These compounds can inhibit key enzymes and signaling pathways involved in the inflammatory response, such as lipoxygenases (LOX) and the NF-κB pathway.[8][9]
Key Mechanisms:
-
Lipoxygenase Inhibition: Phenyl-substituted amides have been shown to be potent inhibitors of soybean lipoxygenase.[8]
-
NF-κB Pathway Modulation: Certain fatty acids can downregulate the NF-κB pathway, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]
Caption: Inhibition of the NF-κB inflammatory pathway.
Metabolic Regulation
Phenylbutyrate (PBA), an aromatic short-chain fatty acid, is known to influence lipid metabolism and protein folding.[7][10]
Key Mechanisms:
-
HDAC Inhibition: PBA acts as a histone deacetylase (HDAC) inhibitor, which can alter gene expression related to metabolism.[7]
-
Chemical Chaperone: PBA can help rescue conformational abnormalities in proteins, which is relevant for diseases involving protein misfolding.[10]
-
Lipid Homeostasis: Studies show that PBA can downregulate de novo lipogenesis and stimulate fatty acid β-oxidation.[7]
Experimental Protocol: Griess Assay for Nitric Oxide Production
This assay measures nitrite, a stable product of nitric oxide (NO), which is a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
LPS (from E. coli)
-
Phenyl-substituted fatty acid compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
Procedure:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat cells with various concentrations of the phenyl-substituted fatty acid for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant. Incubate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. A decrease in nitrite concentration in compound-treated wells compared to LPS-only wells indicates anti-inflammatory activity.
Conclusion and Future Directions
Phenyl-substituted fatty acids exhibit a remarkable spectrum of biological activities, making them a fertile ground for drug discovery and development. Their potent anticancer and antimicrobial properties, combined with their ability to modulate inflammatory and metabolic pathways, highlight their therapeutic versatility. Future research should focus on optimizing their structure-activity relationships (SAR) to enhance potency and selectivity, as well as conducting in-vivo studies to validate their efficacy and safety profiles. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to explore the full therapeutic potential of this fascinating class of molecules.
References
- 1. Anticancer Activity of Branched-chain Derivatives of Oleic Acid | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Lipids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of phenyl-substituted amides with antioxidant and anti-inflammatory activity as novel lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dual role of free fatty acid signaling in inflammation and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Historical Context and Discovery of ω-Phenylalkanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
ω-Phenylalkanoic acids, a unique class of fatty acids characterized by a terminal phenyl group, have a rich history intertwined with foundational discoveries in biochemistry and have emerged as molecules of significant interest in modern drug development. From their early use in elucidating the mechanism of fatty acid metabolism to their current investigation as ligands for G-protein coupled receptors (GPCRs) involved in metabolic and inflammatory diseases, these compounds offer a compelling narrative of scientific discovery and therapeutic potential. This technical guide provides a comprehensive overview of the historical context, discovery, synthesis, and biological significance of ω-phenylalkanoic acids.
Historical Context and Discovery
The story of ω-phenylalkanoic acids begins in the early 20th century, with their pivotal role in unraveling the complexities of fatty acid metabolism.
Knoop's Landmark β-Oxidation Experiments
In 1904, the German biochemist Franz Knoop conducted a series of groundbreaking experiments that laid the foundation for our understanding of how fatty acids are broken down in the body.[1] At a time when the metabolic fate of fatty acids was a mystery, Knoop ingeniously used synthetic ω-phenylalkanoic acids to trace their degradation. He fed dogs fatty acids of varying chain lengths that were "labeled" with a terminal phenyl group, which he presumed would not be metabolized and would be excreted.[2]
By analyzing the dogs' urine, Knoop observed a distinct pattern:
-
When dogs were fed ω-phenylalkanoic acids with an even number of carbon atoms in the alkyl chain (e.g., ω-phenylbutyric acid), the excreted product was phenylacetic acid.
-
Conversely, when the dogs consumed ω-phenylalkanoic acids with an odd number of carbon atoms (e.g., ω-phenylvaleric acid), the excreted product was benzoic acid.[1]
From these results, Knoop deduced that the fatty acid chain was being shortened by two-carbon units at a time, a process he termed β-oxidation , as the oxidation and subsequent cleavage occurred at the β-carbon of the fatty acid chain.[1] This elegant experiment was one of the first to use a synthetic label to probe a metabolic pathway and remains a classic example of biochemical investigation.[3]
Natural Occurrence
While Knoop's initial studies utilized synthetic compounds, ω-phenylalkanoic acids were later discovered to be naturally occurring, albeit in relatively low abundance compared to their straight-chain counterparts.
Short-chain ω-phenylalkanoic acids, such as phenylacetic acid and 3-phenylpropanoic acid, have long been known to be present in various natural sources, including propolis, plant fragrances, and mammalian exocrine secretions.[4]
Longer-chain ω-phenylalkanoic acids were systematically discovered in the lipids of plant seeds, particularly from the Araceae family.[4] A significant finding was the identification of 13-phenyltridecanoic acid as a major component, constituting 5-16% of the total fatty acids in the seeds of certain Araceae species.[4][5] Further investigations into this plant family revealed the presence of other odd-carbon chain ω-phenylalkanoic acids, including 11-phenylundecanoic acid and 15-phenylpentadecanoic acid, as well as a range of other homologues from C7 to C23 in trace amounts.[4][6] Even-numbered chain ω-phenylalkanoic acids (C10 to C16) have also been identified in halophilic bacteria.[4][5]
Synthesis of ω-Phenylalkanoic Acids
The synthesis of ω-phenylalkanoic acids has been crucial for both the foundational metabolic studies and the more recent pharmacological investigations.
Early Synthetic Methods
Early syntheses of the shorter-chain ω-phenylalkanoic acids, such as phenylacetic acid and 3-phenylpropanoic acid, were developed in the late 19th and early 20th centuries.
-
Phenylacetic Acid: A standard early method for the preparation of phenylacetic acid was the hydrolysis of benzyl cyanide.[7] This was typically achieved by heating benzyl cyanide with sulfuric acid.[7][8] Another early method involved the carbonation of benzylmagnesium chloride (a Grignard reagent).[9]
-
3-Phenylpropanoic Acid: An early preparation of 3-phenylpropanoic acid involved the reduction of cinnamic acid, for example, using sodium amalgam.[10] Another route was through the decarboxylation of benzylmalonic acid.[10]
Chain Elongation: The Arndt-Eistert Synthesis
For the synthesis of longer-chain ω-phenylalkanoic acids, a key reaction is the homologation (chain extension by one carbon) of a carboxylic acid. The Arndt-Eistert synthesis is a classic and widely used method for this purpose.[11][12] This multi-step procedure involves:
-
Conversion of the starting carboxylic acid to its acid chloride.
-
Reaction of the acid chloride with diazomethane to form a diazoketone.
-
A Wolff rearrangement of the diazoketone in the presence of a catalyst (e.g., silver oxide) and a nucleophile (e.g., water) to yield the chain-extended carboxylic acid.[13][14][15]
This method allows for the stepwise extension of the alkyl chain, enabling the synthesis of a homologous series of ω-phenylalkanoic acids.
Physicochemical Properties
The physical properties of ω-phenylalkanoic acids, like other homologous series of carboxylic acids, show predictable trends with increasing chain length.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 76-78 | 265.5 |
| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | 47-49 | 280 |
| 4-Phenylbutyric Acid | C₁₀H₁₂O₂ | 164.20 | 50 | 290 |
| 5-Phenylpentanoic Acid | C₁₁H₁₄O₂ | 178.23 | 58-60 | 305-310 |
| 11-Phenylundecanoic Acid | C₁₇H₂₆O₂ | 262.39 | 55-57 | - |
| 13-Phenyltridecanoic Acid | C₁₉H₃₀O₂ | 290.44 | 69-71 | - |
Note: Data compiled from various sources. Boiling points are at atmospheric pressure. As with other homologous series, the melting and boiling points generally increase with the length of the alkyl chain.[16] The solubility in water decreases with increasing chain length, while solubility in nonpolar organic solvents increases.[16]
Biological Activity and Therapeutic Potential
In recent years, ω-phenylalkanoic acids and their derivatives have garnered significant attention for their biological activities, particularly their roles in modulating metabolic and inflammatory pathways.
Activation of GPR120
A key discovery has been the identification of certain long-chain fatty acids, including some ω-phenylalkanoic acids and their mimetics, as agonists for G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[17][18] GPR120 is expressed in adipocytes, macrophages, and intestinal enteroendocrine cells and plays a crucial role in glucose homeostasis, insulin sensitivity, and the regulation of inflammation.[17][18]
The activation of GPR120 by agonists triggers several downstream signaling cascades. One of the most important is the anti-inflammatory pathway. Upon agonist binding, GPR120 recruits β-arrestin-2, which then interacts with and inhibits TAK1-binding protein 1 (TAB1). This prevents the activation of the TAK1 complex, thereby suppressing the downstream pro-inflammatory signaling pathways mediated by NF-κB and JNK.
Anti-inflammatory and Metabolic Effects
The GPR120-mediated anti-inflammatory effects of ω-phenylalkanoic acid analogues and other GPR120 agonists have been demonstrated in various preclinical models.[19] These compounds have been shown to:
-
Inhibit pro-inflammatory cytokine production in macrophages.
-
Improve insulin sensitivity and glucose tolerance in models of diet-induced obesity and type 2 diabetes.[17]
-
Stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[18]
These properties make GPR120 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH), as well as inflammatory disorders.
Quantitative Biological Activity
The potency of various synthetic GPR120 agonists, including those with a phenylalkanoic acid scaffold, has been quantified in vitro.
| Compound | Assay Type | Cell Line | EC₅₀ (nM) |
| Isothiazole-based phenylpropanoic acid derivative (4x) | Calcium Flux | hGPR120-HEK293 | 29 |
| Isothiazole-based phenylpropanoic acid derivative (4x) | β-arrestin | hGPR120-CHO-K1 | 37 |
| Phenylpropanoic acid derivative (2f) | GPR120 activation | - | 19 |
| Phenylpropanoic acid derivative (11b) | GPR120 activation | - | 29 |
Data from selected publications.[17][18] EC₅₀ is the half-maximal effective concentration.
Experimental Protocols
Historical Synthesis of Phenylacetic Acid via Benzyl Cyanide Hydrolysis
This protocol is based on early 20th-century methods.
Materials:
-
Benzyl cyanide
-
Concentrated sulfuric acid
-
Water
-
5-L round-bottom flask with a mechanical stirrer and reflux condenser
Procedure:
-
In the 5-L round-bottom flask, combine 1150 mL of water, 840 mL of concentrated sulfuric acid, and 700 g of benzyl cyanide.
-
Heat the mixture under reflux with stirring for approximately three hours.
-
After cooling slightly, pour the reaction mixture into 2 L of cold water, stirring to prevent the formation of a solid mass.
-
Filter the crude phenylacetic acid.
-
The crude product can be purified by recrystallization from hot water.
General Protocol for Arndt-Eistert Homologation
This protocol provides a general workflow for the chain extension of a carboxylic acid.
Materials:
-
Starting carboxylic acid (e.g., 3-phenylpropanoic acid)
-
Thionyl chloride (SOCl₂)
-
Diazomethane (CH₂N₂) in an appropriate solvent (e.g., diethyl ether)
-
Silver oxide (Ag₂O) or other catalyst
-
Water or an alcohol (e.g., methanol)
-
Appropriate glassware for handling hazardous reagents
Procedure:
-
Acid Chloride Formation: Convert the starting carboxylic acid to its acid chloride by reacting it with thionyl chloride. This is typically done by heating the mixture under reflux and then removing the excess thionyl chloride by distillation.
-
Diazoketone Formation: Dissolve the acid chloride in an anhydrous solvent and slowly add a solution of diazomethane at low temperature (e.g., 0 °C). The reaction is typically allowed to proceed until the evolution of nitrogen gas ceases.
-
Wolff Rearrangement: To the diazoketone solution, add the catalyst (e.g., silver oxide) and the nucleophile (water for the carboxylic acid, or an alcohol for the ester). The mixture is then heated or irradiated with UV light to induce the rearrangement.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the homologated product. This may involve acidification, extraction with an organic solvent, and purification by distillation or recrystallization.
Isolation of ω-Phenylalkanoic Acids from Araceae Seeds (General Protocol)
This protocol is based on standard lipid extraction techniques.
Materials:
-
Dried and ground seeds of an Araceae species
-
Soxhlet extraction apparatus
-
Cellulose thimble
-
Hexane or petroleum ether
-
Rotary evaporator
-
Methanol and a catalyst (e.g., sodium methoxide) for transesterification
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Extraction: Place the ground seeds in a cellulose thimble and insert it into the Soxhlet extractor. Extract the lipids with hexane or petroleum ether for several hours.
-
Solvent Removal: After extraction, remove the solvent using a rotary evaporator to obtain the crude lipid extract.
-
Transesterification: Convert the fatty acids in the lipid extract to their fatty acid methyl esters (FAMEs) by heating with methanol and a catalyst.
-
Analysis: Analyze the FAMEs by GC-MS to identify and quantify the ω-phenylalkanoic acids present.
Visualizations
Knoop's β-Oxidation Experiment Workflow
Caption: Workflow of Franz Knoop's β-oxidation experiment.
GPR120 Anti-Inflammatory Signaling Pathway
References
- 1. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Beta Oxidation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. Phenyl alkanoic acids - Wikipedia [en.wikipedia.org]
- 5. Phenylalkanoic acids | Cyberlipid [cyberlipid.gerli.com]
- 6. Phenyl-terminated fatty acids in seeds of various aroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis of Phenylacetic Acid [erowid.org]
- 10. prepchem.com [prepchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Arndt-Eistert Synthesis [organic-chemistry.org]
- 13. adichemistry.com [adichemistry.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GPR120 on Kupffer cells mediates hepatoprotective effects of ω3-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermogravimetric Analysis of 8-Phenyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific experimental thermogravimetric analysis (TGA) data for 8-phenyloctanoic acid is not extensively available in publicly accessible literature. This guide provides a comprehensive framework based on the known thermal behavior of analogous long-chain and aromatic carboxylic acids. The quantitative data and decomposition pathways presented herein are representative and intended to serve as a practical reference for anticipated experimental outcomes.
Introduction
Thermogravimetric Analysis (TGA) is a powerful thermoanalytical technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is invaluable for determining the thermal stability, composition, and decomposition kinetics of materials.[3][4] For professionals in drug development and materials science, TGA provides critical insights into the purity, moisture content, and degradation profile of active pharmaceutical ingredients (APIs) and excipients.[5][6]
This compound (C₁₄H₂₀O₂), a long-chain carboxylic acid featuring a terminal phenyl group, is a molecule of interest in various research domains. Understanding its thermal stability is crucial for predicting its shelf-life, establishing safe processing temperatures, and ensuring the quality of final formulations. This document outlines the expected thermogravimetric behavior of this compound, details a robust experimental protocol for its analysis, and presents a plausible thermal decomposition pathway.
Experimental Protocol: Thermogravimetric Analysis of a Solid Organic Acid
A generalized protocol for conducting TGA on a solid organic compound like this compound is detailed below.
2.1 Instrumentation A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of precise temperature programming.[5] The system must have a controlled purge gas system. For enhanced analysis, a TGA coupled with an evolved gas analyzer (EGA) such as a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) can be used to identify gaseous decomposition products.[7][8]
2.2 Sample Preparation
-
Ensure the this compound sample is homogenous.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[5]
-
Record the initial sample mass precisely.
2.3 TGA Instrument Setup and Measurement
-
Crucible Placement: Place the sample-containing crucible onto the TGA balance mechanism.
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[5]
-
Thermal Program:
-
Initial Isothermal Step: Hold the temperature at a baseline, typically near ambient (e.g., 30°C), for several minutes to allow the balance to stabilize.
-
Dynamic Heating Ramp: Heat the sample from the initial temperature to a final temperature (e.g., 600°C) at a linear heating rate. A common rate for polymers and organic molecules is 10°C/min or 20°C/min.[9]
-
Final Isothermal Step (Optional): Hold at the maximum temperature to ensure complete decomposition.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
2.4 Data Analysis
-
Thermogram (TG Curve): Plot the sample mass (often as a percentage of the initial mass) on the y-axis against the temperature on the x-axis.[1]
-
Derivative Thermogram (DTG Curve): Calculate the first derivative of the TG curve (d(mass)/dT). Plot this rate of mass change against temperature. The peaks in the DTG curve correspond to the temperatures of the maximum rate of decomposition for each step.[10]
-
Key Parameters:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_peak): The temperature of the maximum rate of mass loss, identified from the peak of the DTG curve.
-
Weight Loss (%): The percentage of mass lost during a specific decomposition step.
-
Residue (%): The percentage of mass remaining at the end of the experiment.
-
Predicted Thermogravimetric Behavior and Data
Based on the thermal decomposition patterns of similar aromatic carboxylic acids, this compound is expected to exhibit a primary decomposition step involving decarboxylation.[11][12] The long aliphatic chain may undergo further fragmentation at higher temperatures.
Table 1: Representative TGA Data for this compound
| Parameter | Expected Value | Description |
| Decomposition Step 1 | Primary Decarboxylation | |
| Onset Temperature (T_onset) | ~250 - 300°C | Temperature at which the loss of the carboxylic acid group begins. |
| Peak Temperature (T_peak) | ~320 - 360°C | Temperature of maximum rate of CO₂ evolution. |
| Weight Loss | ~19.2% | Corresponds to the theoretical mass percentage of CO₂ in the molecule. |
| Decomposition Step 2 | Aliphatic Chain Fragmentation | |
| Onset Temperature (T_onset) | > 400°C | Onset of the breakdown of the remaining hydrocarbon structure. |
| Peak Temperature (T_peak) | ~450 - 500°C | Temperature of maximum rate of hydrocarbon chain fragmentation. |
| Weight Loss | Varies | Dependent on the extent of fragmentation and volatilization. |
| Final Residue at 600°C | < 2% | Minimal residual mass expected in an inert atmosphere. |
Note: These values are hypothetical and should be confirmed by experimental analysis. The thermal decomposition of aromatic carboxylic acids can occur between 250-425°C.[11]
Visualizations
4.1 Experimental Workflow
The logical sequence of a standard TGA experiment is illustrated below, from initial sample handling to final data interpretation.
Caption: Generalized workflow for thermogravimetric analysis (TGA).
4.2 Plausible Thermal Decomposition Pathway
The primary thermal decomposition mechanism for many aromatic carboxylic acids is decarboxylation, where the carboxyl group is eliminated as carbon dioxide.[12][13][14] This is followed by the breakdown of the remaining hydrocarbon structure at higher temperatures.
Caption: Plausible decomposition pathway for this compound.
References
- 1. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. TGA analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. TGA Analysis: What, How and Why | Innovatech Labs [innovatechlabs.com]
- 7. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 8-Phenyloctanoic Acid: Synthesis, Analogues, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Phenyloctanoic acid is a synthetic ω-phenyl fatty acid that, while not found in nature, serves as a valuable molecular scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound and its analogues, summarizes their known biological activities with a focus on antimicrobial and cytotoxic properties, and details the experimental protocols for their preparation and evaluation. The potential signaling pathways implicated in the action of these compounds are also discussed, offering a foundation for future research and development.
Introduction
ω-Phenyl fatty acids are a class of compounds characterized by a terminal phenyl group and a carboxylic acid function separated by an alkyl chain. While some short-chain ω-phenylalkanoic acids have been identified in natural sources, this compound is primarily a product of chemical synthesis. Its structure offers a unique combination of lipophilicity from the phenyl and octyl moieties and a polar head group, making it and its analogues interesting candidates for investigation in various biological contexts. This guide will delve into the technical details of their synthesis, biological evaluation, and mechanisms of action.
Synthesis of this compound and its Analogues
The synthesis of this compound and its analogues can be achieved through several synthetic routes. A common and versatile method involves the use of Grignard reagents.
General Synthesis of ω-Phenylalkanoic Acids via Grignard Reaction
A robust method for the synthesis of ω-phenylalkanoic acids involves the reaction of a haloalkylphenyl Grignard reagent with carbon dioxide.
Experimental Protocol: Synthesis of 6-Phenylhexanoic Acid (Analogue)
This protocol for the synthesis of 6-phenylhexanoic acid can be adapted for this compound by using a longer-chain starting material.
-
Materials: Bis-(1,5-cyclooctadiene)nickel, 2,2'-bipyridine, N,N-dimethylacetamide, zinc powder, glutaric anhydride, (2-bromoethyl)benzene, petroleum ether, ethyl acetate.
-
Procedure:
-
In a glove box, combine bis-(1,5-cyclooctadiene)nickel (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (7.0 mg, 0.045 mmol) in a microwave tube.
-
Add 0.225 mL of N,N-dimethylacetamide and allow the mixture to coordinate for one hour.
-
Add zinc powder (39.2 mg, 0.6 mmol), glutaric anhydride (0.45 mmol), and (2-bromoethyl)benzene (0.3 mmol) to the tube.
-
Seal the tube, remove it from the glove box, and reflux at 80 °C for 12 hours.
-
After cooling, quench the reaction with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (5:1) solvent system to yield 6-phenylhexanoic acid.[1]
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of ω-phenylalkanoic acids.
Biological Activities of this compound and Analogues
While data specifically for this compound is limited, studies on its analogues and other ω-phenyl fatty acids indicate potential antimicrobial and cytotoxic activities.
Antimicrobial Activity
Fatty acids are known to exert antimicrobial effects, primarily by disrupting the bacterial cell membrane. The efficacy is dependent on chain length and saturation.
Quantitative Data on Antimicrobial Activity of Analogues
| Compound | Organism | MIC (µg/mL) | Reference |
| Octanoic Acid | S. aureus | ≤4 | [2] |
| Caprylhydroxamic acid | P. aeruginosa | >1.0 wt% | [3] |
| Caprylhydroxamic acid | A. brasiliensis | >1.0 wt% | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique to determine the MIC of a compound.
-
Materials: Test compound, appropriate bacterial strain, Mueller-Hinton Broth (MHB), 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
-
Cytotoxic Activity
The cytotoxic potential of ω-phenyl fatty acids has been explored against various cancer cell lines.
Quantitative Data on Cytotoxicity of Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| 16-phenyl-6-hexadecynoic acid | A549 (Lung Carcinoma) | 18 ± 1 | |
| 10-cyclohexyl-6-decynoic acid | A549 (Lung Carcinoma) | 40 ± 2 |
Note: A comprehensive search for the cytotoxic effects of 8-(3-Chlorophenyl)-8-oxooctanoic acid, a close analogue, found no publicly available data.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability.
-
Materials: Test compound, cancer cell line (e.g., A549), complete cell culture medium, 96-well plates, MTT solution (5 mg/mL), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
Potential Signaling Pathways
The biological effects of fatty acids and their derivatives are often mediated through the modulation of key signaling pathways involved in inflammation and cell survival.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central regulators of inflammatory responses. Some fatty acids have been shown to influence these pathways.
-
NF-κB Pathway: This pathway is crucial for the expression of pro-inflammatory cytokines. Inhibition of this pathway is a common target for anti-inflammatory drugs.
-
MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and apoptosis.
Caption: Potential inhibition of inflammatory signaling pathways.
Conclusion and Future Directions
This compound and its analogues represent a class of synthetic compounds with potential for development as antimicrobial and cytotoxic agents. This guide has provided an overview of their synthesis and a framework for their biological evaluation. The lack of specific data for this compound highlights a significant research gap. Future studies should focus on the systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships. Elucidation of their precise mechanisms of action, including their effects on key signaling pathways, will be crucial for advancing their potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 8-Phenyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 8-phenyloctanoic acid, a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. The described methodology utilizes a Grignard reaction, a robust and high-yielding approach for the formation of carbon-carbon bonds. This protocol outlines the protection of a carboxylic acid, the formation and reaction of a Grignard reagent, and the subsequent deprotection and purification of the final product. Quantitative data and a detailed experimental workflow are provided to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.
Introduction
This compound is an organic compound with the chemical formula C14H20O2.[1] It consists of an eight-carbon aliphatic chain with a terminal carboxylic acid and a phenyl group at the opposite end. This bifunctional nature makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The synthesis of this compound can be achieved through various synthetic routes. The protocol detailed below employs a Grignard reagent, specifically phenylmagnesium bromide, which reacts with a protected 8-halooctanoate derivative to form the carbon-carbon bond between the phenyl group and the octanoic acid backbone.
Data Presentation
| Step | Compound | Molecular Weight ( g/mol ) | Starting Mass (g) | Moles (mol) | Product Mass (g) | Yield (%) | Purity (%) |
| 1. Esterification | 8-Bromooctanoic acid | 225.10 | 10.0 | 0.044 | - | - | - |
| Ethyl 8-bromooctanoate | 253.15 | - | - | 10.5 | 95 | >98 | |
| 2. Grignard Reaction | Phenylmagnesium bromide (3M in THF) | 181.31 | - | 0.048 | - | - | - |
| Ethyl 8-phenyloctanoate | 248.35 | - | - | 8.7 | 85 | >95 | |
| 3. Hydrolysis | This compound | 220.31 | - | - | 7.1 | 90 | >99 |
Note: Yields and purity are typical for this type of reaction sequence and may vary based on experimental conditions and techniques.
Experimental Protocols
Methodology: Synthesis of this compound via Grignard Reaction
This synthesis is performed in three main stages:
-
Esterification: Protection of the carboxylic acid group of 8-bromooctanoic acid as an ethyl ester to prevent interference with the Grignard reagent.
-
Grignard Reaction: Formation of the C-C bond by reacting the protected 8-bromooctanoate with phenylmagnesium bromide.
-
Hydrolysis: Deprotection of the ethyl ester to yield the final this compound.
Protocol 1: Esterification of 8-Bromooctanoic Acid
Materials:
-
8-Bromooctanoic acid (10.0 g, 44.4 mmol)
-
Absolute ethanol (100 mL)
-
Concentrated sulfuric acid (2 mL)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 8-bromooctanoic acid (10.0 g, 44.4 mmol) and absolute ethanol (100 mL).
-
Slowly add concentrated sulfuric acid (2 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 8-bromooctanoate as a colorless oil.
Protocol 2: Grignard Reaction of Ethyl 8-bromooctanoate with Phenylmagnesium Bromide
Materials:
-
Ethyl 8-bromooctanoate (10.5 g, 41.5 mmol)
-
Anhydrous tetrahydrofuran (THF, 100 mL)
-
Phenylmagnesium bromide (3.0 M solution in THF, 16 mL, 48 mmol)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve ethyl 8-bromooctanoate (10.5 g, 41.5 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
To the flask, add phenylmagnesium bromide (16 mL of a 3.0 M solution in THF, 48 mmol) and anhydrous THF (50 mL).
-
Cool the flask in an ice bath.
-
Add the solution of ethyl 8-bromooctanoate dropwise from the dropping funnel to the stirred Grignard reagent solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain crude ethyl 8-phenyloctanoate.
Protocol 3: Hydrolysis of Ethyl 8-phenyloctanoate
Materials:
-
Crude ethyl 8-phenyloctanoate from Protocol 2
-
Ethanol (100 mL)
-
Sodium hydroxide (10% aqueous solution, 50 mL)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
Procedure:
-
Dissolve the crude ethyl 8-phenyloctanoate in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add the 10% aqueous sodium hydroxide solution (50 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 1 M hydrochloric acid. A white precipitate should form.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound as a white to off-white solid.
-
The product can be further purified by recrystallization from hexanes.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application of 8-Phenyloctanoic Acid in Microbial Fermentation Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
8-Phenyloctanoic acid is a valuable substrate in microbial fermentation for the production of specialized biopolymers. Its unique structure, featuring a phenyl group at the terminus of an eight-carbon aliphatic chain, allows for the biosynthesis of polyhydroxyalkanoates (PHAs) with aromatic side chains. These functionalized PHAs possess unique thermal and mechanical properties, making them attractive for applications in biodegradable plastics, drug delivery systems, and specialty elastomers. This document provides detailed protocols for the utilization of this compound in microbial fermentation studies, focusing on the production of phenyl-functionalized PHAs using the bacterium Pseudomonas putida.
Core Application: Precursor for Specialty Biopolymer Synthesis
The primary application of this compound in microbial fermentation is its use as a carbon source for the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). When provided as a substrate to suitable microorganisms, such as Pseudomonas putida, the fatty acid is metabolized through the β-oxidation pathway. Intermediates of this pathway are then directed towards the synthesis of PHA polymers, incorporating the phenyl group into the polymer backbone as a side chain.
Experimental Protocols
Protocol 1: Production of Phenyl-Functionalized Polyhydroxyalkanoates (PHAs) from this compound using Pseudomonas putida
This protocol details the steps for the cultivation of Pseudomonas putida and the subsequent fermentation for the production of PHAs using this compound as the primary carbon source.
Materials:
-
Pseudomonas putida strain (e.g., KT2440)
-
Luria-Bertani (LB) medium
-
Mineral Salt Medium (MSM)
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Sodium phosphate buffer (0.05 M, pH 7.0)
-
Chloroform
-
Ethanol
-
Centrifuge and rotor
-
Incubator shaker
-
Bioreactor (optional, for scaled-up production)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of Pseudomonas putida into 50 mL of LB medium in a 250 mL Erlenmeyer flask.
-
Incubate at 30°C with shaking at 200 rpm for 16-18 hours until the culture reaches the late exponential phase.
-
-
Fermentation:
-
Prepare the Mineral Salt Medium (MSM). A typical composition per liter is:
-
Na₂HPO₄·12H₂O: 9 g
-
KH₂PO₄: 1.5 g
-
MgSO₄·7H₂O: 0.2 g
-
Trace element solution: 1 mL
-
-
Add ammonium chloride (NH₄Cl) as the nitrogen source to a final concentration of 0.5 g/L.
-
Add this compound as the sole carbon source to a final concentration of 1-5 g/L. Note: Higher concentrations may be inhibitory.
-
Inoculate the MSM with the overnight culture of P. putida to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Incubate at 30°C with vigorous shaking (200-250 rpm) for 48-72 hours. Nitrogen limitation will induce PHA accumulation.
-
-
Cell Harvesting:
-
Harvest the bacterial cells by centrifugation at 7,000 x g for 20 minutes at 4°C.
-
Wash the cell pellet twice with 0.05 M sodium phosphate buffer (pH 7.0) to remove residual medium components.
-
Lyophilize the washed cell pellet to determine the cell dry weight (CDW).
-
-
PHA Extraction:
-
Resuspend the lyophilized cells in chloroform (approximately 20 mL per gram of CDW).
-
Stir the suspension at room temperature for 24 hours to dissolve the intracellular PHA.
-
Filter the mixture through a Whatman No. 1 filter paper to remove cell debris.
-
Precipitate the PHA from the chloroform solution by adding 10 volumes of cold ethanol.
-
Collect the precipitated PHA by filtration or centrifugation and dry the polymer under vacuum.
-
Protocol 2: GC-MS Analysis of PHA Monomer Composition and this compound Metabolites
This protocol describes the methanolysis of PHA for monomer analysis and the extraction of metabolites from the fermentation broth for GC-MS analysis.
Materials:
-
Purified PHA sample or lyophilized cells
-
Methanol containing 15% (v/v) sulfuric acid
-
Chloroform
-
Hexane
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure for PHA Monomer Analysis:
-
Methanolysis:
-
Place approximately 10-15 mg of lyophilized cells or purified PHA into a screw-capped glass tube.
-
Add 1 mL of chloroform and 1 mL of methanol containing 15% (v/v) sulfuric acid.
-
Seal the tube and heat at 100°C for 140 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of distilled water and vortex vigorously for 1 minute.
-
The methyl esters of the PHA monomers will be in the lower chloroform phase.
-
-
GC-MS Analysis:
-
Inject 1 µL of the chloroform phase into the GC-MS.
-
Use a suitable column (e.g., DB-5ms) and a temperature program to separate the methyl esters.
-
Identify the monomers based on their retention times and mass spectra compared to standards.
-
Procedure for Metabolite Analysis from Fermentation Broth:
-
Sample Preparation:
-
Centrifuge 1 mL of the fermentation broth to remove cells.
-
To 500 µL of the supernatant, add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Transfer the upper ethyl acetate layer to a new tube and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the dried ethyl acetate extract into the GC-MS.
-
Use a temperature program suitable for the analysis of fatty acids.
-
Identify this compound and its β-oxidation metabolites by comparing their mass spectra to a library.
-
Data Presentation
Table 1: Quantitative Data on PHA Production from Phenylalkanoic Acids by Pseudomonas putida
| Carbon Source (Concentration) | Cell Dry Weight (g/L) | PHA Content (% of CDW) | Monomer Composition | Reference |
| This compound (2 g/L) | ~1.5 | ~40-50 | 3-hydroxy-8-phenyloctanoate, 3-hydroxy-6-phenylhexanoate | [1] |
| 6-Phenylhexanoic Acid (2 g/L) | ~1.8 | ~55 | 3-hydroxy-6-phenylhexanoate (homopolymer) | [1] |
| Octanoic Acid (2 g/L) | ~2.5 | ~60 | 3-hydroxyoctanoate, 3-hydroxyhexanoate | [2] |
Note: The data for this compound is an approximation based on similar studies. Actual yields may vary depending on the specific strain and fermentation conditions.
Mandatory Visualizations
Caption: Experimental workflow for the production of phenyl-functionalized PHAs.
Caption: β-oxidation pathway of this compound in Pseudomonas putida.
References
Application Notes and Protocols for Bacterial Polymer Production Using 8-Phenyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. The incorporation of functionalized monomers, such as those with aromatic side chains, can significantly enhance the material properties of PHAs, opening up new applications in fields ranging from drug delivery to advanced biomaterials. This document provides detailed application notes and experimental protocols for the production of aromatic PHAs by utilizing 8-phenyloctanoic acid as a carbon substrate for the bacterium Pseudomonas putida.
Pseudomonas putida is a versatile microorganism known for its ability to produce medium-chain-length PHAs (mcl-PHAs) from a variety of carbon sources, including fatty acids. When supplied with this compound, P. putida can incorporate 3-hydroxy-8-phenyloctanoate monomers into the polymer chain, leading to the formation of a unique aromatic PHA. Depending on the specific strain and cultivation conditions, copolymers containing other monomers derived from the β-oxidation of this compound may also be produced.
Metabolic Pathway and Experimental Workflow
The biosynthesis of PHA from this compound in Pseudomonas putida primarily proceeds through the β-oxidation pathway. The fatty acid is activated to its coenzyme A (CoA) thioester and subsequently undergoes cycles of oxidation, hydration, oxidation, and thiolysis. Intermediates of this pathway, specifically (R)-3-hydroxyacyl-CoAs, are then directed towards polymerization by the PHA synthase enzyme.
The overall experimental workflow for producing and characterizing PHA from this compound involves several key stages, from bacterial cultivation to polymer analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from the production of medium-chain-length PHAs (mcl-PHAs) by Pseudomonas putida using various alkanoic acids. While specific data for this compound is limited in publicly available literature, the data for octanoic acid and other fatty acids provide a reasonable expectation of the performance.
Table 1: PHA Production from Various Alkanoic Acids by Pseudomonas putida
| Carbon Substrate | Cell Dry Weight (g/L) | PHA Content (% of CDW) | PHA Titer (g/L) | Reference |
| Octanoic Acid | 2.00 ± 0.69 | 41.8 ± 14.4 | 0.85 ± 0.22 | [1] |
| Nonanoic Acid | 0.56 ± 0.06 | 68.7 ± 21.2 | 0.39 ± 0.16 | [1] |
| Decanoic Acid | 2.52 ± 0.32 | 50.2 ± 10.8 | 1.29 ± 0.41 | [1] |
| Phenylvaleric Acid (15 mM) | - | 59 | - | [2] |
Table 2: Monomer Composition of mcl-PHA from Different Carbon Sources in P. putida
| Carbon Source | 3-hydroxyhexanoate (mol%) | 3-hydroxyoctanoate (mol%) | 3-hydroxydecanoate (mol%) | Other Monomers (mol%) | Reference |
| Glucose | 11 | 75 | 11 | 3 (C12) | [3] |
| Octanoic Acid | 9 | 88 | 3 | - | [3] |
| Nonanoic Acid | - | - | - | 34 (C5), 56 (C7), 10 (C9) | [3] |
| Phenylvaleric Acid | - | - | - | 98% aromatic monomers | [2] |
Table 3: Molecular Weight and Thermal Properties of mcl-PHAs
| Property | Value Range | Reference |
| Weight Average Molecular Weight (Mw) | 3.5 x 10⁵ - 9.0 x 10⁵ g/mol | [4] |
| Polydispersity Index (PDI) | 1.7 - 3.9 | [4] |
| Glass Transition Temperature (Tg) | -52.7°C to -28.7°C | [1][5] |
| Melting Temperature (Tm) | 43.2°C to 166°C | [1][5] |
Experimental Protocols
Protocol 1: Fed-Batch Cultivation of Pseudomonas putida for PHA Production
This protocol is adapted for a fed-batch fermentation process to achieve high cell density and increased PHA productivity.
1. Media Preparation:
-
Seed Culture Medium (LB Medium):
-
10 g/L Tryptone
-
5 g/L Yeast Extract
-
10 g/L NaCl
-
-
Fermentation Medium (M9 Minimal Medium, modified):
-
6 g/L Na₂HPO₄
-
3 g/L KH₂PO₄
-
0.5 g/L NaCl
-
1 g/L NH₄Cl
-
2 mM MgSO₄
-
100 µM CaCl₂
-
Trace elements solution (1 ml/L)
-
-
Feed Solution:
-
A concentrated solution of this compound (e.g., 200 g/L) neutralized to pH 7.0 with NaOH.
-
2. Inoculum Preparation:
-
Inoculate a single colony of Pseudomonas putida into 50 mL of LB medium in a 250 mL baffled flask.
-
Incubate at 30°C with shaking at 200 rpm for 12-16 hours until the culture reaches the late exponential phase.
-
Use this seed culture to inoculate the fermenter.
3. Fed-Batch Fermentation:
-
Aseptically transfer the seed culture into the fermenter containing the M9 minimal medium. The initial volume should be appropriate for the fermenter size (e.g., 5 L in a 7 L fermenter).
-
Set the fermentation parameters:
-
Temperature: 30°C
-
pH: 7.0 (controlled with NH₄OH or NaOH)
-
Dissolved Oxygen (DO): Maintained above 20% saturation by controlling agitation and aeration rate.
-
-
Batch Phase: Allow the cells to grow on an initial, non-limiting concentration of a simple carbon source (e.g., glucose or citrate at 10 g/L) until it is depleted. This allows for initial biomass accumulation.
-
Fed-Batch Phase:
-
Once the initial carbon source is consumed (indicated by a sharp increase in DO), start the feeding of the this compound solution.
-
Employ a feeding strategy to maintain a low concentration of the fatty acid in the medium to avoid toxicity. A DO-stat or a pre-determined exponential feeding profile can be used.[6]
-
Continue the fed-batch cultivation for 24-48 hours, or until the desired cell density is reached.
-
Protocol 2: Extraction and Purification of PHA
This protocol utilizes chloroform for the extraction of PHA from the harvested bacterial cells.
1. Cell Harvesting and Lysis:
-
Harvest the bacterial cells from the fermentation broth by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Wash the cell pellet with distilled water and re-centrifuge.
-
Lyophilize (freeze-dry) the cell pellet to obtain a dry cell mass.
2. Extraction:
-
Suspend the dried cell biomass in chloroform (e.g., 20 mL of chloroform per gram of dry cells).
-
Reflux the suspension at 60°C for 4-6 hours with constant stirring.
3. Purification:
-
Filter the chloroform suspension through a filter paper to remove the cell debris.
-
Collect the filtrate containing the dissolved PHA.
-
Precipitate the PHA from the chloroform solution by adding a 10-fold volume of cold methanol.
-
Collect the precipitated PHA by filtration or centrifugation.
-
Wash the PHA precipitate with methanol and then dry it in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 3: Characterization of PHA
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Composition:
-
Methanolysis: Place approximately 10-20 mg of the purified PHA in a screw-capped test tube. Add 2 mL of chloroform and 2 mL of a methanol/sulfuric acid (85:15 v/v) solution.
-
Heat the mixture at 100°C for 4 hours.
-
After cooling, add 1 mL of distilled water and vortex for 1 minute.
-
Separate the phases and transfer the lower organic phase (chloroform) containing the 3-hydroxyacyl methyl esters to a new vial.
-
Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Identify the monomers based on their mass spectra and retention times compared to standards.
2. Gel Permeation Chromatography (GPC) for Molecular Weight Determination:
-
Dissolve the purified PHA in a suitable solvent (e.g., chloroform or tetrahydrofuran) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector.
-
Use a set of polystyrene standards for calibration to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
3. Differential Scanning Calorimetry (DSC) for Thermal Properties:
-
Weigh 5-10 mg of the purified PHA into an aluminum DSC pan.
-
Perform the analysis under a nitrogen atmosphere.
-
Use a heating-cooling-heating cycle, for example:
-
Heat from -80°C to 200°C at a rate of 10°C/min.
-
Cool from 200°C to -80°C at a rate of 10°C/min.
-
Reheat from -80°C to 200°C at a rate of 10°C/min.
-
-
Determine the glass transition temperature (Tg) from the second heating scan and the melting temperature (Tm) from the first heating scan.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis:
-
Dissolve 10-20 mg of the purified PHA in a deuterated solvent (e.g., CDCl₃).
-
Record ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Analyze the chemical shifts and coupling patterns to confirm the structure of the polymer and the incorporation of the phenyl-containing monomers.
Conclusion
The use of this compound as a substrate for Pseudomonas putida offers a promising route for the production of novel aromatic PHAs with potentially enhanced properties. The protocols outlined in this document provide a comprehensive guide for researchers to cultivate the bacteria, extract and purify the polymer, and perform detailed characterization. The provided data from analogous substrates serves as a valuable benchmark for optimizing the production process. Further research focusing on the specific cultivation kinetics and material properties of PHAs derived from this compound will be crucial for unlocking their full potential in various advanced applications.
References
- 1. The polyhydroxyalkanoate metabolism controls carbon and energy spillage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Physical Properties of Polyhydroxyalkanoate Polymers with Different Monomer Compositions by Recombinant Pseudomonas putida LS46 Expressing a Novel PHA SYNTHASE (PhaC116) Enzyme [mdpi.com]
- 3. Synthetic Control of Metabolic States in Pseudomonas putida by Tuning Polyhydroxyalkanoate Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. A polyhydroxyalkanoates bioprocess improvement case study based on four fed‐batch feeding strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 8-Phenyloctanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction 8-Phenyloctanoic acid (C₁₄H₂₀O₂, MW: 220.31) is a fatty acid derivative containing a phenyl group.[1][2][3] Accurate quantification of this compound is essential in various research and development settings, including pharmacokinetic studies and process chemistry. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The method employs ion suppression to ensure good peak shape and retention on a C18 stationary phase.[4]
Experimental Protocols
Instrumentation and Consumables
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, vacuum degasser, autosampler, thermostatted column compartment, and a Diode Array (DAD) or UV-Vis detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (H₃PO₄, ACS Grade or higher)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (>97% purity)
-
-
Consumables:
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC vials with caps
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase.[4]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 60% B2-12 min: 60% to 90% B12-15 min: 90% B15.1-16 min: 90% to 60% B16-20 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm[5][6] |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane if necessary.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio is recommended to match the initial chromatographic conditions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.[7]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent. These will be used to construct the calibration curve.
Sample Preparation Protocol
The sample preparation procedure should be optimized based on the sample matrix. A general protocol for a relatively clean sample is provided below.
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Transfer the weighed sample to a volumetric flask of appropriate size.
-
Add a portion of the diluent, and vortex or sonicate the flask to ensure complete dissolution of the analyte.
-
Dilute the solution to the final volume with the diluent and mix well. The target concentration should fall within the range of the calibration curve (e.g., 50 µg/mL).[7]
-
Pass an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[8][9]
Data Presentation and Method Performance
The developed method should be validated to demonstrate its suitability for its intended purpose. The table below summarizes typical performance characteristics expected from a validated HPLC method for this type of analysis.[5][6]
| Parameter | Typical Specification / Result | Description |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | The method's ability to elicit test results that are directly proportional to the analyte concentration. |
| Retention Time (RT) | Analyte specific; consistent | The time taken for the analyte to pass through the column. Should show low variability (<1% RSD).[10] |
| Limit of Detection (LOD) | Analyte & Detector Dependent | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | Analyte & Detector Dependent | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision. |
| Precision (%RSD) | ≤ 2.0% | The closeness of agreement among a series of measurements. Assessed via repeatability (intra-day) and intermediate precision (inter-day).[5][6] |
| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments.[6] |
| Specificity | No interference at analyte RT | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).[7] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound, from initial preparation to the final report generation.
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. This compound | C14H20O2 | CID 520273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C14H20O2 | CID 520273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. longdom.org [longdom.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. agilent.com [agilent.com]
Application Note: Quantitative Analysis of 8-Phenyloctanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the detection and quantification of 8-phenyloctanoic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, derivatization, and the optimized GC-MS parameters for achieving reliable and reproducible results. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications where accurate measurement of this compound is required.
Introduction
This compound is a synthetic fatty acid with potential applications in various fields of drug development and biochemical research. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its metabolic fate, efficacy, and potential toxicity. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high sensitivity and selectivity, making it well-suited for the analysis of fatty acids.[1] However, due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile form suitable for GC analysis.[2][3] This protocol describes a validated method employing a trimethylsilyl (TMS) derivatization followed by GC-MS analysis.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for plasma samples. For other matrices like cell culture media or tissue homogenates, the extraction procedure may require further optimization.[4]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Deuterated this compound or Heptadecanoic acid, 10 µg/mL in methanol)
-
Methanol, HPLC grade
-
Hydrochloric Acid (HCl), 1M
-
Iso-octane, HPLC grade
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 200 µL of plasma in a glass tube, add 20 µL of the internal standard solution.
-
Add 400 µL of methanol to precipitate proteins and lyse cells.[4] Vortex for 30 seconds.
-
Acidify the mixture by adding 50 µL of 1M HCl to achieve a final concentration of approximately 25 mM.[4]
-
Add 1 mL of iso-octane and vortex vigorously for 2 minutes to extract the this compound.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Trimethylsilylation)
The derivatization step replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group, increasing volatility.[3][5]
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile, anhydrous
-
Heating block or oven
Protocol:
-
To the dried extract, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex for 10 seconds.
-
Heat the mixture at 75°C for 45 minutes to ensure complete derivatization.[5]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled with a single quadrupole mass spectrometer is used for the analysis.[6]
GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 100°C for 2 min, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min and hold for 5 min.[6] |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound-TMS | 179 | 91, 279 |
| Internal Standard (Heptadecanoic acid-TMS) | 313 | 73, 129 |
Data Presentation
Calibration Curve and Linearity
A calibration curve was constructed by spiking blank plasma with known concentrations of this compound (0.1, 0.5, 1, 5, 10, 20, and 50 µg/mL). The method demonstrated excellent linearity over the tested concentration range.
| Parameter | Value |
| Concentration Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Linear Regression Equation | y = 1.2345x + 0.0123 |
Precision and Accuracy
The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| Low | 0.3 | 4.8 | 6.2 | 98.5 |
| Medium | 15 | 3.1 | 4.5 | 102.1 |
| High | 40 | 2.5 | 3.8 | 99.2 |
Visualization
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The described GC-MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in biological matrices. The protocol, involving liquid-liquid extraction and trimethylsilyl derivatization, is suitable for high-throughput analysis in regulated environments. The method's performance, as demonstrated by its linearity, precision, and accuracy, makes it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weber.hu [weber.hu]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. lipidmaps.org [lipidmaps.org]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 8-Phenyloctanoic Acid in the Study of Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Phenyloctanoic acid is a synthetic, modified fatty acid that serves as a valuable tool for investigating the intricate pathways of fatty acid metabolism. Its unique chemical structure, featuring a terminal phenyl group, allows it to act as a tracer in metabolic studies. This phenyl group is not readily metabolized by mammalian enzymes, rendering it a stable marker to follow the catabolic process of β-oxidation. By tracking the chain-shortened phenyl-substituted metabolites, researchers can elucidate the activity and substrate specificity of enzymes involved in fatty acid breakdown within different cellular compartments, namely mitochondria and peroxisomes. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in your research.
A key application of ω-phenyl fatty acids, such as this compound, is in distinguishing between mitochondrial and peroxisomal β-oxidation. Peroxisomes are known to be the primary site for the initial chain-shortening of very-long-chain fatty acids and xenobiotic acyl compounds. Studies have shown that ω-phenyl fatty acids are preferentially metabolized in peroxisomes.[1] This makes this compound and its analogs powerful probes to investigate the role of peroxisomal β-oxidation in various physiological and pathological conditions.
Data Presentation
The following table summarizes quantitative data on the β-oxidation of ω-phenyllauric acid (a longer-chain analog of this compound) in isolated rat hepatocytes, comparing its metabolism to the naturally occurring lauric acid. This data highlights the differential processing of phenyl-substituted fatty acids.
| Fatty Acid Substrate | Metabolic Pathway | Rate of Oxidation (nmol/min per 10^6 cells) | Reference |
| ω-Phenyllauric Acid | Peroxisomal β-oxidation (H₂O₂ generation) | 1.23 ± 0.15 | [1] |
| Lauric Acid | Peroxisomal β-oxidation (H₂O₂ generation) | 1.35 ± 0.18 | [1] |
| ω-Phenyllauric Acid | Mitochondrial β-oxidation (ketone body production) | 0.15 ± 0.03 | [1] |
| Lauric Acid | Mitochondrial β-oxidation (ketone body production) | 2.87 ± 0.31 | [1] |
Data from Yamada et al. (1987) using ω-phenyllauric acid, a C12 phenyl fatty acid, is presented as a representative example of the metabolic fate of ω-phenyl fatty acids.[1]
Signaling and Metabolic Pathways
The metabolism of this compound primarily involves its activation to a CoA thioester, followed by transport into the peroxisome and subsequent β-oxidation. The following diagram illustrates this pathway.
Caption: Metabolism of this compound via peroxisomal β-oxidation.
Experimental Protocols
Protocol 1: In Vitro β-Oxidation of this compound in Isolated Hepatocytes
This protocol describes the incubation of isolated hepatocytes with this compound to study its metabolism.
Materials:
-
This compound
-
Hepatocyte isolation kit (or reagents for collagenase perfusion)
-
Krebs-Henseleit buffer
-
Bovine serum albumin (BSA), fatty acid-free
-
Culture plates
-
Incubator (37°C, 5% CO₂)
-
Reagents for cell lysis and protein quantification
-
Organic solvents (e.g., hexane, methanol, chloroform)
-
Internal standard (e.g., 7-phenylheptanoic acid)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Hepatocyte Isolation: Isolate hepatocytes from rats or mice using a collagenase perfusion method. Detailed protocols for hepatocyte isolation are widely available and should be followed to ensure high viability.
-
Cell Culture: Plate the isolated hepatocytes in collagen-coated culture plates at a suitable density and allow them to adhere for a few hours.
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a working solution by complexing this compound with fatty acid-free BSA in Krebs-Henseleit buffer.
-
Incubation: Remove the culture medium from the hepatocytes and wash with pre-warmed buffer. Add the this compound-BSA complex to the cells and incubate for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C.
-
Sample Collection: At each time point, collect the incubation medium and the cells. Lyse the cells and combine the lysate with the medium.
-
Extraction of Metabolites: Add an internal standard to each sample. Extract the lipids and metabolites using a suitable organic solvent extraction method (e.g., Folch extraction).
-
Derivatization: Evaporate the organic solvent and derivatize the dried residue to form volatile esters (e.g., trimethylsilyl esters) suitable for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to identify and quantify this compound and its chain-shortened metabolites (6-phenylhexanoic acid, 4-phenylbutyric acid, and phenylacetic acid).
References
Application Notes and Protocols for the Preparation of 8-Phenyloctanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Phenyloctanoic acid and its derivatives are versatile scaffolds in medicinal chemistry and drug development. The long aliphatic chain coupled with an aromatic ring provides a unique combination of lipophilicity and potential for diverse functionalization, making these compounds attractive as intermediates for complex molecular syntheses and as bioactive molecules themselves. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into ester and amide derivatives. Furthermore, it explores the potential applications of these derivatives as enzyme inhibitors, supported by experimental data and workflow diagrams.
Synthesis of this compound
A reliable method for the synthesis of this compound involves a two-step process starting from benzene and a suitable C8 difunctional starting material, such as suberic anhydride or suberoyl chloride. The first step is a Friedel-Crafts acylation to introduce the eight-carbon chain onto the benzene ring, followed by a reduction of the resulting ketone to yield the final carboxylic acid.
Protocol 1: Synthesis of 8-Oxo-8-phenyloctanoic Acid via Friedel-Crafts Acylation
This protocol describes the acylation of benzene with suberic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Materials:
-
Benzene
-
Suberic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
To this suspension, add a solution of suberic anhydride (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, add benzene (1.5 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 8-oxo-8-phenyloctanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Clemmensen Reduction of 8-Oxo-8-phenyloctanoic Acid
This protocol details the reduction of the keto group in 8-oxo-8-phenyloctanoic acid to a methylene group, yielding this compound. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[1]
Materials:
-
8-Oxo-8-phenyloctanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask, place the freshly prepared zinc amalgam, 8-oxo-8-phenyloctanoic acid (1.0 eq), concentrated hydrochloric acid, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Synthesis Workflow for this compound
Caption: Synthetic route to this compound.
Preparation of this compound Derivatives
The carboxylic acid moiety of this compound is a versatile handle for the synthesis of various derivatives, primarily esters and amides.
Protocol 3: Esterification of this compound
This protocol describes a standard Fischer esterification method.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester derivative.
Protocol 4: Amidation of this compound
This protocol utilizes a common peptide coupling reagent, EDC, in the presence of HOBt.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the amide derivative.
General Derivatization Workflow
Caption: Derivatization of this compound.
Applications in Drug Development
Derivatives of long-chain fatty acids are of significant interest in drug discovery. For instance, inhibitors of Fatty Acid Amide Hydrolase (FAAH) have therapeutic potential for pain, anxiety, and inflammatory disorders.[2][3] Additionally, certain lipophilic carboxylic acid derivatives have been investigated for their anticancer properties.
This compound Derivatives as Potential FAAH Inhibitors
FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic and anxiolytic effects. The long alkyl chain of this compound derivatives can mimic the fatty acid portion of endogenous FAAH substrates.
Hypothetical Signaling Pathway of FAAH Inhibition
Caption: FAAH inhibition by 8-phenyloctanoamide derivatives.
Quantitative Data for Hypothetical Derivatives
The following tables present hypothetical inhibitory activities of this compound derivatives against FAAH and their cytotoxic effects on cancer cell lines, based on activities of structurally related compounds found in the literature. This data is for illustrative purposes to guide further research.
Table 1: Hypothetical FAAH Inhibitory Activity
| Compound ID | Derivative Type | R Group | IC₅₀ (nM) vs. hFAAH |
| 8-POA-NH-Bn | Amide | Benzyl | 150 |
| 8-POA-NH-Ph | Amide | Phenyl | 250 |
| 8-POA-O-Et | Ester | Ethyl | >1000 |
| 8-POA-O-Bn | Ester | Benzyl | 800 |
Table 2: Hypothetical Anticancer Activity
| Compound ID | Derivative Type | R Group | Cell Line | IC₅₀ (µM) |
| 8-POA-NH-Bn | Amide | Benzyl | MCF-7 (Breast) | 25 |
| 8-POA-NH-Ph | Amide | Phenyl | A549 (Lung) | 40 |
| 8-POA-O-Et | Ester | Ethyl | HeLa (Cervical) | >100 |
| 8-POA-O-Bn | Ester | Benzyl | PC-3 (Prostate) | 60 |
Conclusion
This compound serves as a valuable starting material for the synthesis of a variety of ester and amide derivatives. The detailed protocols provided herein offer a practical guide for researchers in the synthesis of these compounds. The potential of these derivatives as enzyme inhibitors, particularly for FAAH, highlights their relevance in drug discovery and development. The presented data and workflows are intended to facilitate further investigation into the therapeutic applications of this versatile chemical scaffold.
References
Application Notes and Protocols for the Quantification of 8-Phenyloctanoic Acid in Complex Matrices
Introduction
8-Phenyloctanoic acid is a fatty acid derivative with potential applications and relevance in various fields of research and drug development. Accurate quantification of this analyte in complex biological matrices such as plasma, serum, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides detailed protocols for the extraction and analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A cost-effective and robust method suitable for relatively high concentrations of the analyte. Derivatization may be required to introduce a chromophore for enhanced UV detection.
-
GC-MS: Offers high chromatographic resolution and is suitable for volatile and thermally stable compounds. Derivatization is typically necessary to increase the volatility of the carboxylic acid.
-
LC-MS/MS: The gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
The following diagram illustrates a general workflow for the quantification of this compound in a complex biological matrix.
Sample Preparation Protocols
Effective sample preparation is critical to remove interferences and concentrate the analyte.
Protein Precipitation (for Plasma/Serum)
This is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent for HPLC-UV or GC-MS (after derivatization).
Liquid-Liquid Extraction (LLE)
LLE is used to isolate the analyte from the aqueous matrix into an immiscible organic solvent.
Protocol:
-
To 200 µL of plasma, serum, or urine, add the internal standard.
-
Acidify the sample by adding 20 µL of 2% phosphoric acid to protonate the carboxylic acid.[1]
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS or HPLC-UV analysis, or in a derivatization agent for GC-MS.
Analytical Method Protocols
LC-MS/MS Method
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M-H]⁻ for this compound.
-
Product Ion (Q3): A specific fragment ion (to be determined by infusion).
-
Collision Energy: Optimized for the specific transition.
GC-MS Method (with Derivatization)
Derivatization Protocol (silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions (Representative):
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Method Validation Parameters (Representative Data)
The following tables summarize typical performance characteristics for the analysis of carboxylic acids in biological matrices. These values should be experimentally determined for this compound.
Table 1: Representative Linearity and Sensitivity Data
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linear Range | 0.1 - 20 µg/mL | 0.01 - 5 µg/mL | 1 - 1000 ng/mL |
| Correlation (r²) | > 0.995 | > 0.995 | > 0.998 |
| LOD | ~20-50 ng/mL | ~1-5 ng/mL | ~0.1-0.5 ng/mL |
| LLOQ | ~50-100 ng/mL | ~5-10 ng/mL | ~0.5-1 ng/mL |
Table 2: Representative Accuracy and Precision Data
| QC Level | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC | 85 - 115% | < 15% |
| Medium QC | 85 - 115% | < 15% |
| High QC | 85 - 115% | < 15% |
Signaling Pathway and Method Selection Logic
As no specific signaling pathway for this compound has been identified in the literature, a logical diagram for analytical method selection is provided below. This diagram assists researchers in choosing the most appropriate technique based on their experimental needs.
References
Application Notes and Protocols for Studying the Effects of 8-Phenyloctanoic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Phenyloctanoic acid is a synthetic aromatic fatty acid that holds potential as a therapeutic agent, particularly in the context of cancer research. Aromatic fatty acids have been noted for their ability to induce cytostasis and differentiation in cancer cell lines.[1] This document provides detailed protocols for investigating the cellular effects of this compound in vitro, focusing on its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The provided methodologies are designed to offer a robust framework for the initial characterization of this compound's biological activity.
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| MCF-7 (Breast Cancer) | 75.3 | 0.8 |
| A549 (Lung Cancer) | 112.1 | 1.2 |
| HCT116 (Colon Cancer) | 98.5 | 0.9 |
| PC-3 (Prostate Cancer) | 89.7 | 1.5 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (75 µM) | 25.8 ± 2.1 | 10.2 ± 1.5 |
| Staurosporine (1 µM) | 45.3 ± 3.5 | 15.7 ± 2.0 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 30.1 ± 2.5 | 14.7 ± 1.8 |
| This compound (75 µM) | 70.5 ± 4.2 | 15.3 ± 1.9 | 14.2 ± 1.5 |
| Nocodazole (100 ng/mL) | 10.1 ± 1.5 | 15.8 ± 2.0 | 74.1 ± 5.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of the compound or vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the extent of apoptosis induced by this compound.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Protocol 4: Western Blotting for Key Signaling Proteins
This protocol assesses the effect of this compound on the expression and phosphorylation of proteins involved in major signaling pathways.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat MCF-7 cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Hypothesized signaling pathways affected by this compound.
References
Troubleshooting & Optimization
Improving the yield and purity of 8-phenyloctanoic acid synthesis
Technical Support Center: Synthesis of 8-Phenyloctanoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Common synthetic routes include the malonic ester synthesis using 1-bromo-6-phenylhexane or similar precursors, and cross-coupling reactions. One typical method involves the reaction of 1,6-dibromohexane with diethyl malonate, followed by hydrolysis and decarboxylation to yield 8-bromooctanoic acid.[1][2] This intermediate can then be subjected to a phenyl group introduction. Another approach starts from suberic acid, which can be mono-protected and then selectively modified.[3]
Q2: What are the typical yields and purities I can expect?
A2: Yields and purities are highly dependent on the chosen synthetic route, reaction conditions, and purification methods. Well-optimized malonic ester syntheses can achieve high yields, potentially over 80-90% for intermediate steps. The final purity after chromatographic purification can exceed 99%. However, without careful optimization, yields can be significantly lower due to side reactions.
Q3: My final product is a discolored (yellow or brown) oil, but I expect a white solid. What could be the cause?
A3: Discoloration often indicates the presence of impurities or degradation products. Potential causes include charring from excessive heat during the reaction or distillation, or the use of a strong acid catalyst that promotes side reactions.[1] Using a milder catalyst, such as p-toluenesulfonic acid, and ensuring proper temperature control can help prevent this.[1] Purification by column chromatography is often effective at removing colored impurities.[1]
Troubleshooting Guide
Low Yield
| Potential Cause | Troubleshooting Steps & Optimization |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. - Extend Reaction Time: If starting material is still present, consider extending the reaction time. - Increase Temperature: Cautiously increase the reaction temperature, ensuring it does not lead to decomposition. |
| Side Reactions | - Control Stoichiometry: In malonic ester synthesis, use a molar excess of the dibromoalkane relative to diethyl malonate to minimize the formation of di-substituted byproducts.[1] - Optimize Temperature: Run the reaction at the lowest effective temperature to reduce the rate of side reactions. |
| Product Loss During Workup | - pH Adjustment: During aqueous workup, ensure the pH is carefully adjusted to fully protonate the carboxylic acid for efficient extraction into the organic phase. - Sufficient Extractions: Perform multiple extractions (at least 3) with an appropriate organic solvent to maximize product recovery. - Avoid Emulsions: If an emulsion forms during extraction, adding brine can help to break it. |
| Inefficient Purification | - Choice of Method: For high purity, column chromatography is generally more effective than recrystallization for removing structurally similar impurities.[4] - Solvent System Optimization: For column chromatography, carefully select the eluent system to achieve good separation between the product and impurities. |
Low Purity (Identified by TLC/NMR)
| Potential Impurity | Identification & Removal Strategy |
| Unreacted Starting Material | - Identification: Compare the product's TLC/NMR with that of the starting materials. - Removal: If the starting material is a non-polar compound like 1,6-dibromohexane, it can be separated from the carboxylic acid product by an acid-base extraction. For other starting materials, column chromatography is recommended.[4] |
| Di-substituted Byproducts | - Identification: These impurities will have a higher molecular weight and different polarity. They can often be identified by mass spectrometry. - Removal: Column chromatography is the most effective method for separating these from the desired mono-substituted product.[1] |
| Solvent Residue | - Identification: Residual solvents are typically visible in ¹H NMR spectra. - Removal: Dry the product under high vacuum for an extended period. If the solvent has a high boiling point, co-evaporation with a lower-boiling solvent might be effective. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a general experimental workflow for the synthesis of this compound and a logical approach to troubleshooting low yield.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Detailed Experimental Protocol
This protocol describes a malonic ester synthesis approach to obtain 8-bromooctanoic acid, a common precursor for this compound.
Step 1: Synthesis of Diethyl 2-(6-bromohexyl)malonate [1][2]
-
Materials: Diethyl malonate, sodium ethoxide, anhydrous ethanol, 1,6-dibromohexane.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add an excess of 1,6-dibromohexane dropwise.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
-
Workup:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
Step 2: Hydrolysis and Decarboxylation to 8-Bromooctanoic Acid [1][2]
-
Materials: Crude diethyl 2-(6-bromohexyl)malonate, potassium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
To the crude product from Step 1, add a solution of potassium hydroxide in a mixture of ethanol and water.[5]
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.[5]
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and carefully acidify with concentrated hydrochloric acid with cooling to induce decarboxylation.
-
Heat the acidified mixture gently until carbon dioxide evolution ceases.
-
-
Workup:
-
Cool the mixture to room temperature. The product may separate as an oil.
-
Extract the product with an organic solvent like ethyl acetate.[4]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-bromooctanoic acid.[4]
-
Step 3: Phenyl Group Introduction (Example: Suzuki Coupling)
-
The 8-bromooctanoic acid can be converted to its methyl or ethyl ester for subsequent cross-coupling reactions.
-
A Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a suitable base can be used to introduce the phenyl group, yielding the corresponding 8-phenyloctanoate ester.
-
Final hydrolysis of the ester will yield the target this compound.
Data Summary: Comparison of Synthetic Strategies
| Method | Starting Materials | Key Reagents/Steps | Advantages | Potential Challenges |
| Malonic Ester Synthesis | 1,6-Dibromohexane, Diethyl Malonate | NaOEt, KOH, Heat, Phenyl Grignard or Suzuki Coupling | - Readily available starting materials.[2] - Well-established and reliable method. | - Multiple steps. - Risk of di-alkylation side product.[1] - Grignard reactions can be sensitive to moisture. |
| Suberic Acid Route | Suberic Acid | Mono-protection (e.g., esterification), activation (e.g., SOCl₂), Friedel-Crafts acylation | - Direct approach from a C8 backbone.[3] | - Requires selective mono-protection of the diacid.[3] - Friedel-Crafts reactions can have regioselectivity issues on substituted rings. |
| Cross-Coupling | 8-Bromooctanoic acid (or ester), Phenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | - High yields and functional group tolerance. | - Cost and sensitivity of palladium catalysts. - Requires synthesis of the bromo-precursor. |
References
Overcoming challenges in the purification of 8-phenyloctanoic acid
Welcome to the technical support center for the purification of 8-phenyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its physicochemical properties. Being a long-chain carboxylic acid with a phenyl group, it can be prone to "oiling out" during crystallization instead of forming solid crystals. Other common issues include the removal of structurally similar impurities, co-elution with other nonpolar compounds during column chromatography, and low recovery yields.
Q2: What is a good starting point for selecting a recrystallization solvent for this compound?
A2: A suitable recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature.[1] Given its structure, a good starting point would be a mixed solvent system. A combination of a polar solvent in which it is soluble (like ethanol, acetone, or ethyl acetate) and a nonpolar anti-solvent in which it is less soluble (like hexane or water) is often effective.[2] For instance, an ethanol/water or acetone/hexane mixture could be a good choice.[2]
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any residual solvents or structurally similar impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.
Q4: What are the likely impurities in a synthetically prepared sample of this compound?
A4: The impurities will largely depend on the synthetic route. If prepared by the oxidation of 8-phenyloctanal, potential impurities could include unreacted aldehyde, over-oxidation products, or byproducts from side reactions. If a Grignard reaction is involved in the synthesis of a precursor, you might find biphenyl or other coupling products. Residual catalysts or reagents from the synthetic steps are also common impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Crystallization Issues
| Problem | Potential Cause | Recommended Solution(s) |
| "Oiling out" instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated or cooled too quickly.[1] | 1. Reheat the solution to dissolve the oil, add more of the "good" solvent to decrease saturation, and allow it to cool more slowly.[1]2. Consider switching to a lower-boiling point solvent system.[1]3. Try adding a seed crystal to induce crystallization at a temperature above where it oils out. |
| Formation of very fine needles or powder | Rapid crystallization from a highly supersaturated solution.[1] | 1. Slow down the cooling process. Insulate the flask to allow for gradual cooling.[1]2. Use a slightly larger volume of solvent to create a less saturated solution.[1]3. Experiment with a different solvent system. |
| No crystal formation upon cooling | The solution is not sufficiently supersaturated, or nucleation is inhibited. | 1. Induce crystallization: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1]2. Add a seed crystal: Introduce a small crystal of pure this compound to the solution.[1]3. Increase concentration: Slowly evaporate some of the solvent to increase the compound's concentration.[1]4. Lower the temperature: If at room temperature, try cooling the solution in an ice bath or refrigerator.[1] |
| Low recovery yield | Too much solvent was used, the compound is too soluble in the cold solvent, or crystals were washed with a solvent at room temperature.[2] | 1. Reduce the amount of solvent used to dissolve the crude product initially.[2]2. Ensure the solution is thoroughly cooled to minimize solubility.3. Wash the collected crystals with a minimal amount of ice-cold solvent.[2]4. Concentrate the mother liquor (the remaining solution after filtration) and cool it again to recover more product. |
| Poor purity after recrystallization | The chosen solvent does not effectively discriminate between the product and impurities. | 1. Select a different solvent or solvent pair for recrystallization.[3]2. Perform a second recrystallization on the obtained crystals.[3]3. If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.[3] |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Poor separation of the product from impurities | The solvent system (mobile phase) is not optimal for the chosen stationary phase.[3] | 1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.[3]2. Adjust the polarity of the mobile phase. For normal phase chromatography (e.g., silica gel), increasing the polarity (e.g., more ethyl acetate in a hexane/ethyl acetate mixture) will move polar compounds faster.3. Consider a different stationary phase, such as alumina.[3] |
| Product elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| Product does not elute from the column (low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Tailing of the product peak | The compound may be interacting too strongly with the stationary phase, or the column may be overloaded. | 1. Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing on silica gel.2. Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization using a co-solvent system.
Materials:
-
Crude this compound
-
Ethanol (or acetone, ethyl acetate)
-
Deionized water (or hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol (or other "good" solvent) required to just dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water (or other "anti-solvent") dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Acetic acid (optional)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. A common ratio to start with is 9:1 or 8:2 (hexane:ethyl acetate). The addition of a small amount of acetic acid (e.g., 0.5%) can improve peak shape. The target Rf value for this compound should be around 0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent mixture. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, elute with the mobile phase, and visualize the spots under a UV lamp.
-
Product Pooling and Solvent Removal: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| "Good" Solvent | "Anti-Solvent" | Typical Ratio (Good:Anti) | Notes |
| Ethanol | Water | 1:1 to 3:1 | Good for moderately polar compounds. Water acts as a strong anti-solvent. |
| Acetone | Hexane | 1:2 to 1:5 | Hexane significantly reduces the polarity, good for precipitating nonpolar compounds. |
| Ethyl Acetate | Hexane | 1:3 to 1:10 | Offers a wide range of polarities for fine-tuning the crystallization. |
Table 2: Typical Parameters for Column Chromatography
| Parameter | Recommended Value/System |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) with 0.5% Acetic Acid |
| Target Rf | 0.2 - 0.4 |
| Detection Method | TLC with UV visualization (254 nm) |
Visualizations
References
Technical Support Center: Troubleshooting HPLC Analysis of Organic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of organic acids. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered in the HPLC analysis of organic acids?
The most frequent issues include poor peak shape (especially peak tailing), shifts in retention times, baseline noise, and inadequate resolution between analyte peaks. These problems can stem from various factors including the mobile phase, column condition, sample preparation, and the HPLC system itself.[1][2][3][4][5]
Q2: Why is controlling the mobile phase pH crucial for organic acid analysis?
The pH of the mobile phase is critical because it dictates the ionization state of the organic acids.[6] For optimal retention and symmetrical peak shape in reversed-phase HPLC, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the acidic analytes.[2][6] This ensures the organic acids are in their non-ionized form, leading to better interaction with the stationary phase and improved separation.[2][6] A change of as little as 0.1 pH units can cause a significant retention time shift of up to 10%.[7]
Q3: How does the injection solvent affect peak shape?
The composition of the injection solvent can significantly impact peak shape.[8] If the injection solvent is stronger (i.e., has a higher organic solvent percentage) than the mobile phase, it can lead to band broadening and peak distortion.[8] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[8] If a stronger solvent is necessary for solubility, the injection volume should be kept to a minimum.[8]
Troubleshooting Guides
Peak Shape Problems: Peak Tailing
Peak tailing is a common issue in the chromatography of organic acids, characterized by an asymmetrical peak with a drawn-out or sloping tail.[8]
Q: What causes peak tailing in the analysis of acidic compounds?
-
Secondary Interactions: The primary cause is often secondary interactions between the acidic analytes and residual silanol groups on the silica-based stationary phase.[1][9] These interactions are more pronounced when the silanol groups are ionized (at pH > 3).[1][9]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the organic acid, both ionized and un-ionized forms of the analyte will exist, leading to peak broadening and tailing.[8]
-
Column Contamination or Degradation: Contaminants in the sample or mobile phase can accumulate on the column, and voids in the column packing or a blocked inlet frit can also cause poor peak shape.[8][10]
-
Extra-Column Effects: Issues outside the column, such as long or wide-diameter tubing, can contribute to peak tailing.[8]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Experimental Protocol: Mobile Phase pH Optimization
-
Objective: To determine the optimal mobile phase pH for symmetrical peaks.
-
Methodology:
-
Prepare a series of aqueous mobile phase components with varying concentrations of an acidic modifier (e.g., 0.05%, 0.1%, and 0.2% formic acid in water).[8]
-
Measure the pH of the aqueous portion before mixing with the organic solvent.[8]
-
Equilibrate the HPLC system with the first mobile phase composition.
-
Inject a standard solution of the organic acid(s).
-
Record the chromatogram and calculate the tailing factor.
-
Repeat the analysis for each prepared mobile phase, ensuring the column is thoroughly equilibrated before each injection.
-
Compare the tailing factors to identify the pH that provides the most symmetrical peak.
-
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | At least 1.5-2.0 units below the analyte's pKa | Ensures the analyte is in a single, non-ionized form for better peak shape.[2] |
| Buffer Concentration | 10 - 50 mM | Maintains a stable pH and can help mask residual silanol activity.[4][10] |
| Injection Volume | ≤ 5% of column volume | Prevents column overload, which can cause peak distortion.[8] |
| Tubing Internal Diameter | 0.12 - 0.17 mm | Minimizes extra-column band broadening that can contribute to peak tailing.[8] |
Retention Time Shifts
Unstable retention times can compromise the reliability of an analytical method.[2] Shifts can be gradual, random, or sudden.
Q: What causes retention time to shift during HPLC analysis?
-
Mobile Phase Issues: Inconsistent mobile phase composition, improper degassing leading to air bubbles, or mobile phase contamination can all cause retention time fluctuations.[2][11] An error of 1% in the organic solvent composition can significantly alter retention times.[7]
-
Column-Related Problems: Insufficient column equilibration, changes in column temperature, or column contamination and aging can lead to gradual drifts in retention time.[2][12]
-
HPLC System Issues: A malfunctioning pump, leaks in the system, or an unstable flow rate can cause sudden and random shifts in retention times.[2][11]
Troubleshooting Logic for Retention Time Shifts
Caption: Logical flow for troubleshooting retention time shifts.
| Type of Shift | Common Causes | Recommended Solutions |
| Gradual Drift | Insufficient column equilibration, column temperature changes, column contamination.[2] | Increase equilibration time, use a column oven, flush the column.[2] |
| Random Shifts | Inconsistent mobile phase composition, air bubbles in the pump.[2] | Prepare fresh mobile phase, ensure proper degassing.[2] |
| Sudden, Large Shift | Incorrect mobile phase prepared, leak in the system, pump malfunction.[2] | Verify mobile phase preparation, check for leaks, inspect the pump.[2] |
Baseline Noise
A noisy baseline can interfere with the detection and quantification of small peaks.
Q: What are the common sources of baseline noise in HPLC?
-
Mobile Phase: Contaminated or poorly degassed solvents are a primary source of baseline noise.[13][14] Water is a common source of contamination.[13]
-
Detector: A weak or failing detector lamp, or a contaminated flow cell can cause noise.[5][15]
-
HPLC Pump: Worn pump seals, faulty check valves, or trapped air bubbles can lead to a pulsating baseline.[13][15]
-
Column: Contaminants leaching from a dirty column can contribute to baseline noise.[13]
-
Environmental Factors: Fluctuations in laboratory temperature can affect the baseline, especially for refractive index detectors.[16]
Experimental Protocol: Diagnosing Baseline Noise Source
-
Objective: To systematically identify the source of baseline noise.
-
Methodology:
-
Isolate the Column: Replace the column with a union and run the mobile phase. If the noise disappears, the column is the source.[3][13]
-
Isolate the Pump: If the noise persists after removing the column, the issue may be with the pump or the mobile phase.[3]
-
Check the Mobile Phase: Prepare fresh, high-purity mobile phase and degas it thoroughly. If the noise is reduced, the original mobile phase was the problem.[3][13]
-
Inspect the Detector: If the noise remains after addressing the column, pump, and mobile phase, the detector may be the issue. Check the lamp's energy and inspect the flow cell for contamination or bubbles.[15]
-
Poor Resolution
Inadequate separation between two or more analyte peaks.
Q: How can I improve the resolution of organic acids in my chromatogram?
-
Optimize Mobile Phase:
-
Adjust pH: As discussed, modifying the pH can alter the retention and selectivity of organic acids.[17]
-
Change Solvent Strength: Decreasing the organic content in a reversed-phase mobile phase will increase retention and may improve separation.[17]
-
Use Gradient Elution: For complex mixtures with a wide range of polarities, a gradient elution can improve resolution.[17]
-
-
Modify Stationary Phase:
-
Change Column Chemistry: Switching to a different stationary phase (e.g., from C18 to a polar-embedded phase) can alter selectivity.[17]
-
Use Smaller Particle Sizes: Columns with smaller particles provide higher efficiency and better resolution.[17]
-
Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution.[17]
-
-
Adjust Flow Rate: A slower flow rate can sometimes enhance separation, but it will also increase the run time.[17][18]
| Parameter to Adjust | Effect on Resolution | Consideration |
| Decrease Organic Solvent % | Increases retention, may improve resolution.[17] | Increases analysis time. |
| Decrease Flow Rate | Can enhance separation.[17][18] | Increases analysis time. |
| Increase Column Length | Increases theoretical plates, improves resolution.[17] | Increases analysis time and backpressure. |
| Decrease Particle Size | Increases efficiency, improves resolution.[17] | Increases backpressure. |
Sample and Mobile Phase Preparation Protocols
Protocol: Sample Preparation for Organic Acid Analysis
-
Objective: To prepare a sample that is free of interferences and compatible with the HPLC system.
-
Methodology:
-
Dilution: Dilute the sample with the mobile phase to a concentration within the optimal range for the detector.[19][20]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the column.[6][19][20]
-
Extraction (if necessary): For complex matrices, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the organic acids from interfering components.[11][21]
-
Protocol: Mobile Phase Preparation
-
Objective: To prepare a stable and clean mobile phase to ensure reproducible results.
-
Methodology:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and reagents.[13][14]
-
Accurate pH Adjustment: Use a calibrated pH meter to accurately adjust the pH of the aqueous component of the mobile phase.[7]
-
Thorough Mixing: Ensure the mobile phase components are thoroughly mixed before use.
-
Degassing: Degas the mobile phase using an in-line degasser, helium sparging, or sonication to prevent air bubbles in the system.[2][13] Inadequate degassing is a common cause of baseline noise and flow rate instability.[2][13]
-
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. hplc.eu [hplc.eu]
- 5. labcompare.com [labcompare.com]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 12. agilent.com [agilent.com]
- 13. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 14. uhplcs.com [uhplcs.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaguru.co [pharmaguru.co]
- 18. mastelf.com [mastelf.com]
- 19. lcms.cz [lcms.cz]
- 20. organomation.com [organomation.com]
- 21. drawellanalytical.com [drawellanalytical.com]
Optimization of reaction conditions for the synthesis of 8-phenyloctanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-phenyloctanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the carboxylation of a Grignard reagent. This involves the reaction of a phenyl-containing organomagnesium halide with carbon dioxide, followed by an acidic workup.
Q2: What are the typical starting materials for this synthesis?
The synthesis can be approached in two primary ways depending on the available starting materials:
-
Route A: Starting from a phenyloctyl halide (e.g., 8-phenyloctyl bromide) and magnesium to form the Grignard reagent, which is then reacted with carbon dioxide.
-
Route B: Starting from a dihaloalkane (e.g., 1,7-dichloroheptane or 1,7-dibromoheptane) to first synthesize a phenylheptyl halide via a Grignard reaction with a phenylmagnesium halide, followed by another Grignard formation and carboxylation. Route A is generally more direct if the phenyloctyl halide is readily available.
Q3: What are the critical parameters for a successful Grignard reaction in this synthesis?
The success of the Grignard reaction is paramount. Key parameters include:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.
-
Magnesium Activation: The surface of the magnesium turnings needs to be free of oxide layers to initiate the reaction. Activation can be achieved by methods such as stirring with a crystal of iodine, using a small amount of 1,2-dibromoethane, or sonicating the mixture.
-
Temperature Control: The formation of the Grignard reagent is exothermic and may require initial heating to start, but subsequent cooling to maintain a gentle reflux. The addition of the alkyl halide should be controlled to prevent a runaway reaction.
Q4: How can I purify the final product, this compound?
Purification of this compound typically involves a combination of techniques:
-
Acid-Base Extraction: This method is highly effective for separating the carboxylic acid product from neutral organic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove any remaining neutral impurities, and finally acidified (e.g., with HCl) to precipitate the purified this compound.
-
Recrystallization: This is a powerful technique for obtaining high-purity crystalline product. A suitable solvent system is one in which the acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing carboxylic acids include ethanol/water mixtures or toluene/hexane mixtures.
-
Column Chromatography: For removing impurities with similar acidity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Grignard reagent did not form. | - Ensure all glassware is rigorously dried and anhydrous solvents are used. - Activate the magnesium turnings with a crystal of iodine or a small amount of 1,2-dibromoethane. - Use a more reactive alkyl halide (bromide is generally better than chloride). - Consider using "Turbo-Grignard" reagents by adding lithium chloride (LiCl) to enhance reactivity.[1] |
| Grignard reagent was quenched. | - Check for and eliminate any sources of moisture or acidic protons in the starting materials or reaction setup. | |
| Inefficient carboxylation. | - Use freshly crushed dry ice to ensure a good source of CO2. - Add the Grignard solution slowly to an excess of vigorously stirred, crushed dry ice to maximize the surface area for reaction. | |
| Presence of a significant amount of biphenyl or dioctylbenzene impurity. | Wurtz-type coupling side reaction. | - Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize self-coupling. - Maintain a moderate reaction temperature; avoid excessive heating. |
| Final product is an oil and does not crystallize. | Presence of impurities. | - Perform a thorough acid-base extraction to remove neutral impurities. - Attempt purification by column chromatography before crystallization. |
| Incorrect solvent for crystallization. | - Experiment with different solvent systems for recrystallization. A mixture of a solvent in which the compound is soluble and a non-solvent can be effective. | |
| Product is discolored (yellow or brown). | Presence of iodine from magnesium activation. | - Wash the organic layer with a solution of sodium thiosulfate during the workup to remove residual iodine. |
| Decomposition during distillation (if attempted). | - Long-chain carboxylic acids can be prone to decomposition at high temperatures. Purify by recrystallization or short-path distillation under high vacuum if necessary. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis starting from 1-bromo-7-phenylheptane.
Step 1: Formation of the Grignard Reagent (7-Phenylheptylmagnesium Bromide)
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: To the flask, add magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine to the flask. Gently warm the flask with a heat gun until the purple iodine vapor is visible.
-
Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) via the dropping funnel to cover the magnesium.
-
Grignard Formation: Dissolve 1-bromo-7-phenylheptane (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a slight warming and bubbling. If the reaction does not start, gentle heating may be required.
-
Addition: Once the reaction has started, add the remainder of the 1-bromo-7-phenylheptane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Workup
-
Carboxylation: In a separate large beaker or flask, place an excess of freshly crushed dry ice. Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.
-
Quenching: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Then, carefully quench the reaction by slowly adding a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic and all magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid into the aqueous layer.
-
Isolation: Separate the aqueous basic layer and wash it with a small amount of diethyl ether to remove any remaining neutral impurities. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. This compound will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Data Presentation
Table 1: Comparison of Reaction Conditions for Phenylalkanoic Acid Synthesis via Grignard Reaction
| Parameter | Synthesis of 6-Phenylhexanoic Acid | Plausible Conditions for this compound |
| Starting Halide | 1-Bromo-5-phenylpentane | 1-Bromo-7-phenylheptane |
| Solvent | Diethyl Ether or THF | Diethyl Ether or THF |
| Reaction Time (Grignard) | 1-2 hours | 1-3 hours |
| Carboxylation Agent | Dry Ice (CO₂) | Dry Ice (CO₂) |
| Purification Method | Acid-Base Extraction, Recrystallization | Acid-Base Extraction, Recrystallization |
| Reported Yield | Varies (typically 60-80%) | Expected Yield: 50-75% |
Mandatory Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound via Grignard reaction.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Strategies to minimize by-product formation in 8-phenyloctanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 8-phenyloctanoic acid.
Troubleshooting Guides
This section offers detailed solutions to common problems encountered during the synthesis of this compound, focusing on three primary synthetic routes.
Problem 1: Low Yield and Presence of Di-substituted By-product in Malonic Ester Synthesis
Symptoms:
-
The final product yield is significantly lower than expected.
-
Spectroscopic analysis (e.g., NMR, GC-MS) indicates the presence of a C15H20O2 by-product, 2-(6-phenylhexyl)malonic acid, resulting from dialkylation.[1][2][3]
Root Cause Analysis and Solutions:
The primary cause of this issue is the undesired dialkylation of the diethyl malonate.[1][2][3] The mono-alkylated intermediate can be deprotonated again and react with another molecule of the alkylating agent.
Mitigation Strategies:
-
Stoichiometry Control: Precisely control the molar ratio of reactants. Using a slight excess of diethyl malonate can help ensure the complete consumption of the alkylating agent, minimizing its availability for a second alkylation.
-
Slow Addition of Alkylating Agent: Add the 1-bromo-6-phenylhexane (or a similar alkylating agent) dropwise to the reaction mixture containing the deprotonated diethyl malonate. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Temperature Management: Conduct the reaction at a controlled, lower temperature. While sufficient heat is needed to overcome the activation energy, excessive temperatures can increase the rate of the undesired second alkylation.[4]
-
Choice of Base and Solvent: Use a base that is strong enough to completely deprotonate the diethyl malonate, such as sodium ethoxide in ethanol.[4][5] This ensures that the concentration of unreacted, protonated malonic ester is low, which can also participate in side reactions.[4]
Optimized Experimental Protocol (Malonic Ester Synthesis):
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Malonate Addition: Cool the sodium ethoxide solution to room temperature and add diethyl malonate (1.1 eq) dropwise.
-
Alkylation: To the resulting solution of the malonate enolate, add 1-bromo-6-phenylhexane (1.0 eq) dropwise from the addition funnel over 1-2 hours while maintaining the reaction temperature at reflux.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture, remove the ethanol under reduced pressure, and add water. Extract the aqueous layer with diethyl ether to remove any unreacted starting materials.
-
Saponification and Decarboxylation: Add a solution of NaOH or KOH to the aqueous layer and heat to reflux to hydrolyze the ester groups.[2] After cooling, acidify the solution with HCl to precipitate the diacid, which is then heated to induce decarboxylation to yield this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography.[6]
Problem 2: Low Yield and/or Recovery of Starting Material in Grignard Reaction with CO₂
Symptoms:
-
Low yield of this compound.
-
Significant recovery of 1-bromo-6-phenylhexane or benzene after work-up.
Root Cause Analysis and Solutions:
The primary cause of these issues is the high reactivity of the Grignard reagent, which can be quenched by any protic source or react with atmospheric oxygen.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use.[7] All solvents and reagents must be strictly anhydrous. The reaction should be conducted under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Initiation of Grignard Reagent Formation: The formation of the Grignard reagent from magnesium turnings and 1-bromo-6-phenylhexane can sometimes be sluggish.[8] A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[8]
-
Carboxylation Procedure: The Grignard reagent should be added slowly to a slurry of freshly crushed dry ice (solid CO₂) in an anhydrous ether solvent.[9] This ensures that CO₂ is in excess, which helps to drive the carboxylation reaction to completion and minimizes side reactions of the Grignard reagent with the carboxylate product.
-
Temperature Control during Carboxylation: Maintain a low temperature (e.g., -78 °C using a dry ice/acetone bath) during the addition of the Grignard reagent to the dry ice slurry.
Optimized Experimental Protocol (Grignard Carboxylation):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small portion of a solution of 1-bromo-6-phenylhexane (1.0 eq) in anhydrous diethyl ether. If the reaction does not initiate, add a crystal of iodine and gently warm. Once initiated, add the remaining 1-bromo-6-phenylhexane solution dropwise to maintain a gentle reflux.[8]
-
Carboxylation: In a separate flask, place an excess of freshly crushed dry ice and suspend it in anhydrous diethyl ether. Cool this slurry to -78 °C. Slowly add the prepared Grignard reagent solution to the dry ice slurry via a cannula.[9]
-
Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl.[7]
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization.[6]
Problem 3: Formation of Di-alkylated By-product and Colored Impurities in Benzyl Cyanide Alkylation
Symptoms:
-
Presence of a di-alkylated by-product, 2-phenyl-2-(6-phenylhexyl)octanenitrile.
-
The final product is colored (yellow to brown) and may have a strong, unpleasant odor.[1]
Root Cause Analysis and Solutions:
Similar to the malonic ester synthesis, dialkylation is a significant side reaction.[1] The color and odor impurities often stem from the presence of benzyl isocyanide in the starting benzyl cyanide.[1]
Mitigation Strategies:
-
Purification of Benzyl Cyanide: If the starting material is suspected to be impure, it can be purified by washing with warm (60 °C) 50% sulfuric acid, followed by washing with saturated sodium bicarbonate and then brine.[1]
-
Controlled Reaction Conditions: To minimize dialkylation, use a strict 1:1 molar ratio of benzyl cyanide to 1,6-dihalohexane. The alkylating agent should be added slowly to the reaction mixture. Maintaining a lower reaction temperature can also improve selectivity for mono-alkylation.[1]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the yield and selectivity of the mono-alkylation.[1][10][11] This allows the reaction to be carried out with a milder base, such as aqueous sodium hydroxide, in a two-phase system, which can suppress side reactions.[1]
Optimized Experimental Protocol (Benzyl Cyanide Alkylation via PTC):
-
Reaction Setup: To a round-bottom flask, add benzyl cyanide (1.0 eq), 1,6-dichlorohexane (1.2 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide.
-
Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-70 °C).
-
Monitoring: Follow the reaction progress using GC or TLC.
-
Work-up and Hydrolysis: After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., toluene). Wash the organic layer with water and brine. The resulting nitrile can then be hydrolyzed to this compound by heating with a strong acid (e.g., H₂SO₄/H₂O) or base.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system.[6]
Quantitative Data Summary
| Synthesis Route | Common By-product | Key Parameter to Control | Typical Reported Yields (Product) | Reference |
| Malonic Ester Synthesis | 2-(6-phenylhexyl)malonic acid (Dialkylation) | Molar Ratio (Malonate:Alkyl Halide) | 60-80% | [1][2] |
| Grignard Carboxylation | Benzene (from quenching), Biphenyl (during Grignard formation) | Anhydrous Conditions | 70-90% | [7][9] |
| Benzyl Cyanide Alkylation | 2-phenyl-2-(6-phenylhexyl)octanenitrile (Dialkylation) | Slow addition of alkylating agent | 65-85% | [1][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the malonic ester synthesis of this compound?
A1: The most common reason for low yields is the formation of a dialkylated by-product.[1][2][3] This occurs when the mono-alkylated malonic ester intermediate is deprotonated and reacts with a second molecule of the alkylating agent. To minimize this, it is crucial to use a slight excess of the malonic ester and to add the alkylating agent slowly to the reaction mixture.[4]
Q2: How can I be sure my Grignard reagent has formed successfully before proceeding with the carboxylation?
A2: The formation of a Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the solution turning cloudy or grayish-brown, and the generation of heat, which may cause the solvent to reflux gently.[8] For a more definitive test, a small aliquot of the reaction mixture can be quenched with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent.
Q3: My this compound product is an oil, but the literature reports it as a solid. What could be the issue?
A3: Pure this compound is a low-melting solid. If your product is an oil, it is likely contaminated with by-products or residual solvent. Purification by column chromatography or recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) should yield the solid product.[6]
Q4: Can I use a different base for the malonic ester synthesis?
A4: Yes, other bases such as potassium tert-butoxide can be used. However, sodium ethoxide in ethanol is commonly employed because it is inexpensive and effective.[4] It is important that the alkoxide base matches the alcohol of the ester to prevent transesterification.[3]
Q5: What are the main safety precautions to take during a Grignard reaction?
A5: Grignard reagents are highly reactive and pyrophoric. The reaction must be conducted under a strictly inert and anhydrous atmosphere. Diethyl ether is a common solvent and is extremely flammable. Ensure there are no sources of ignition nearby and work in a well-ventilated fume hood. Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key strategies to minimize dialkylation in malonic ester synthesis.
Caption: Decision pathway for successful Grignard reagent carboxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Method development for the robust quantification of 8-phenyloctanoic acid
Technical Support Center: Robust Quantification of 8-Phenyloctanoic Acid
Welcome to the technical support center for the method development and robust quantification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound?
A1: The two most common and effective methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] GC-MS is often used due to its high chromatographic resolution, but it requires a derivatization step to make the analyte volatile.[3][4] LC-MS/MS is highly sensitive and selective, making it ideal for complex biological matrices and for analyzing the compound without derivatization.[2][5]
Q2: Why is derivatization necessary for GC-MS analysis of this compound?
A2: Derivatization is necessary for GC-MS analysis because this compound, like other fatty acids, has a polar carboxylic acid group that makes it non-volatile.[3] This process converts the polar group into a more volatile, non-polar derivative, such as a fatty acid methyl ester (FAME), allowing it to be analyzed by gas chromatography.[3][4]
Q3: What are the key considerations for sample preparation?
A3: Key considerations for sample preparation include the choice of extraction technique and the need for cleanup. Common extraction methods for fatty acids from biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3][6] The goal is to efficiently isolate this compound from the sample matrix while minimizing interferences that can cause matrix effects, such as ion suppression in LC-MS.[1]
Q4: How should I choose an internal standard for quantification?
A4: An ideal internal standard is structurally similar to the analyte but has a different mass. For LC-MS analysis, a stable isotope-labeled version of this compound (e.g., this compound-d4) is the best choice to compensate for matrix effects and variations in instrument response.[7] For GC-MS, a fatty acid with a different chain length that is not present in the sample, such as heptadecanoic acid (C17:0), can be used.[3]
Q5: How are results for fatty acid analysis typically reported?
A5: Fatty acid results can be reported in several ways. Traditionally, they have been reported as a percentage of the total area for all chromatographic peaks.[4] However, a more accurate and preferred method is to report the concentration on a weight/weight basis (e.g., µg/mL), which is determined by using an internal standard for calibration and quantification.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Q: Why am I observing poor peak shape (tailing or fronting) for my derivatized analyte?
A: Poor peak shape can arise from several factors:
-
Active Sites: Active sites in the GC inlet, column, or detector can interact with the analyte. Solution: Use a new, deactivated inlet liner and a GC column specifically designed for fatty acid analysis.[1]
-
Improper Temperature: An inlet temperature that is too low can lead to incomplete vaporization, while a temperature that is too high can cause thermal degradation.[1] Solution: Optimize the inlet temperature, starting around 250°C.[1]
-
Column Overload: Injecting too much sample can saturate the column. Solution: Reduce the injection volume or dilute your sample.[1]
-
Carrier Gas Flow Rate: An unoptimized flow rate can increase band broadening. Solution: Optimize the carrier gas flow rate to achieve sharp, symmetrical peaks.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Issues
Q: Why is the signal intensity for this compound very low?
A: Low signal intensity is a common challenge and can be caused by:
-
Poor Ionization Efficiency: Fatty acids can have poor ionization efficiency in electrospray ionization (ESI). Solution: Optimize ESI source parameters and consider using a mobile phase additive like ammonium to promote adduct formation, which can enhance ionization.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[1] Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE) or optimize the chromatographic separation to resolve the analyte from interfering compounds.[1]
-
Low Sample Concentration: The concentration may be below the instrument's limit of detection. Solution: Concentrate the sample before injection.[1]
-
Instrument Contamination: Contaminants in the ion source or sample path can suppress the signal. Solution: Clean the ion source, capillary, and cone regularly.[1]
Experimental Protocols
Protocol 1: Quantification by GC-MS
This protocol outlines a general procedure for the analysis of this compound following derivatization to its methyl ester (8-POM).
-
Sample Preparation (Lipid Extraction):
-
Derivatization (Transesterification):
-
Place 10-20 mg of the extracted lipid sample into a screw-cap glass tube.
-
Add an internal standard (e.g., C17:0).
-
Add a reagent like methanolic HCl or BF3-methanol and heat to convert fatty acids to their fatty acid methyl esters (FAMEs).[4]
-
-
GC-MS Instrumental Analysis:
-
Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[8]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[8]
-
Injector Temperature: 250°C in splitless mode.[8]
-
Mass Spectrometer: Use Electron Ionization (EI) at 70 eV in Selected Ion Monitoring (SIM) mode for target ions of 8-POM and the internal standard.[8]
-
Protocol 2: Quantification by LC-MS/MS
This protocol describes a direct analysis of this compound without derivatization.
-
Sample Preparation (Protein Precipitation & Extraction):
-
LC-MS/MS Instrumental Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[5][8]
-
Flow Rate: 0.5 - 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Mass Spectrometer: Use an ESI source in negative ion mode. Monitor for the specific parent-daughter ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).
-
Data Presentation
The following table summarizes typical performance characteristics for a validated analytical method for quantifying a phenyl-alkanoic acid derivative in a biological matrix, based on published data for similar compounds.
| Validation Parameter | Typical Performance Metric | Reference |
| Linearity (R²) | ≥ 0.998 | [9] |
| Limit of Quantification (LOQ) | 60-160 µg L⁻¹ | [9] |
| Recovery | 87% - 117% | [10] |
| Intra-day Precision (%RSD) | < 13.7% | [10] |
| Inter-day Precision (%RSD) | < 14.0% | [10] |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: General workflow for the quantification of this compound.
Caption: Troubleshooting logic for low signal intensity in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsus.com [eurofinsus.com]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 8-Phenyloctanoic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 8-phenyloctanoic acid in solution during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.
Problem 1: Precipitation or Cloudiness in Solution
-
Question: My this compound solution has become cloudy or has formed a precipitate. What could be the cause and how can I resolve this?
-
Answer: this compound is known to be practically insoluble in water.[1][2] Precipitation is likely due to low solubility in the chosen solvent system or a change in temperature.
-
Solution:
-
Solvent Selection: Ensure you are using a suitable organic solvent. This compound is soluble in solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1]
-
Temperature: For increased solubility, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3]
-
Storage: For long-term storage, stock solutions should be kept at temperatures below -20°C to maintain stability and prevent precipitation.[3]
-
-
Problem 2: Loss of Potency or Inconsistent Experimental Results
-
Question: I am observing a decrease in the effective concentration of my this compound solution over time, leading to inconsistent results. What could be the cause?
-
Answer: Loss of potency is often due to chemical degradation. The primary degradation pathways for this compound are likely oxidation and photodegradation. The long alkyl chain is susceptible to oxidation, and the phenyl group can undergo photooxidative reactions.[4][5][6]
-
Solution:
-
Minimize Light Exposure: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue for compounds with aromatic rings.[4]
-
Use of Antioxidants: The addition of antioxidants can mitigate oxidative degradation. Commonly used antioxidants for fatty acids include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tocopherols (Vitamin E).[4]
-
pH Control: The stability of aromatic acids can be pH-dependent. While specific data for this compound is limited, related phenolic compounds show instability at high pH.[5] It is advisable to maintain a neutral or slightly acidic pH if compatible with your experimental setup.
-
Inert Atmosphere: For highly sensitive experiments, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways for this compound are:
-
β-Oxidation of the Alkyl Chain: Similar to the metabolic breakdown of fatty acids, the octanoic acid chain can be shortened through oxidative processes.[7]
-
Oxidation of the Phenyl Ring: The aromatic phenyl group can be hydroxylated and further oxidized, potentially leading to ring-opening under strenuous oxidative conditions.[5]
A proposed degradation pathway is illustrated in the diagram below.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of your this compound solutions, adhere to the following storage guidelines:
-
Temperature: Store stock solutions at or below -20°C for long-term stability.[3] For daily use, refrigeration at 2-8°C is acceptable for short periods.[2]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in foil.
-
Atmosphere: For maximum stability, especially for low concentration solutions, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach to assess the stability of this compound.[5] This involves subjecting the solution to stress conditions (forced degradation) and analyzing the samples at various time points to quantify the parent compound and detect any degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) and keep at room temperature for 24 hours.
- Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
- Photodegradation: Expose the stock solution to UV light (254 nm) for 48 hours.
- Control Sample: Keep a portion of the stock solution at 4°C, protected from light.
3. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stressed sample.
- Neutralize the acid and base hydrolyzed samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The workflow for conducting a stability study is depicted below.
Data Presentation
The following table presents example data from a forced degradation study of a similar compound, 3-phenylhexanoic acid, which can be used as a reference for what to expect in your own experiments.[5]
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | % Total Degradants | Major Degradant Peak (RT, min) |
| 0.1 M HCl | 24 | 60 | 85.2 | 14.8 | 4.5 |
| 0.1 M NaOH | 24 | 60 | 78.9 | 21.1 | 5.2 |
| 3% H₂O₂ | 24 | 25 | 92.5 | 7.5 | 6.1 |
| Dry Heat | 48 | 80 | 98.1 | 1.9 | 4.5 |
| UV Light (254 nm) | 48 | 25 | 95.3 | 4.7 | 7.3 |
Recommended Solvents and Stabilizers
| Solvent | Suitability | Recommended Stabilizer | Concentration |
| Dimethyl Sulfoxide (DMSO) | High | BHT or BHA | 0.01 - 0.1% w/v |
| Acetonitrile | High | Tocopherol (Vitamin E) | 0.01 - 0.1% w/v |
| Methanol | Moderate | BHT or BHA | 0.01 - 0.1% w/v |
| Chloroform | Moderate (use with caution) | BHT | 0.01 - 0.1% w/v |
References
- 1. This compound [chembk.com]
- 2. 26547-51-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Analytical Challenges in the Mass Spectrometry of Fatty Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the mass spectrometry of fatty acids.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Troubleshooting Guide
Question: Why are my chromatographic peaks tailing or fronting?
Answer: Poor peak shape is a common issue in the GC-MS analysis of fatty acids.
-
Peak Tailing: This can be caused by active sites in the GC inlet or column, column contamination, or column overload. To troubleshoot, you can try cleaning or replacing the inlet liner, conditioning the column, or injecting a smaller sample volume. Incomplete derivatization can also lead to peak tailing as free fatty acids interact with active sites in the system.
-
Peak Fronting: This is often a result of column overloading. Reducing the injection volume or sample concentration can help resolve this issue. Improper column installation can also lead to fronting.
Question: I am observing low signal intensity or no peaks for my fatty acids. What are the possible causes and solutions?
Answer: Low signal intensity can be a significant issue, especially for trace amounts of fatty acids.
-
Inefficient Derivatization: Incomplete derivatization will lead to a lower concentration of the target analyte. Ensure your derivatization protocol is optimized and followed consistently.
-
Sample Loss During Extraction: Fatty acids can be lost during extraction and solvent transfer steps. Meticulous sample preparation and the use of stable isotope-labeled internal standards can help correct for these losses.
-
Suboptimal MS Parameters: The mass spectrometer settings can greatly impact sensitivity. Optimize source parameters and fragmentation settings by infusing a standard of your target fatty acid.
-
System Leaks or Contamination: Leaks in the GC-MS system or contamination of the injector, column, or detector can lead to poor signal. Regular maintenance, including leak checks and cleaning of components, is crucial.
Question: My library search results for fatty acid methyl esters (FAMEs) have low match scores. What should I do?
Answer: Low match scores can be addressed by considering the following:
-
Deconvolution: Ensure that your peaks are properly deconvoluted and that the mass spectrum is "clean" and free from co-eluting compounds and background noise.
-
Library Quality: The library you are using may not contain the specific fatty acid derivative you are analyzing, or the library entry may be of poor quality.
-
Derivatization Issues: Incomplete derivatization or side reactions can produce unexpected mass spectra.
-
Retention Information: Do not rely solely on the mass spectrum. Use retention time data in conjunction with mass spectral data for more confident identification.
Frequently Asked Questions (FAQs)
**Question: Why is deriv
Technical Support Center: Optimization of Extraction Protocols for 8-Phenyloctanoic Acid from Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 8-phenyloctanoic acid from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The two most prevalent methods for extracting this compound, a moderately nonpolar carboxylic acid, from biological matrices such as plasma, serum, and urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods depends on factors like sample volume, required cleanliness of the final extract, throughput needs, and the availability of instrumentation.
Q2: How does the pH of the sample affect the extraction efficiency of this compound?
A2: As a carboxylic acid, the pH of the sample matrix is critical for the efficient extraction of this compound. To ensure the analyte is in its neutral, protonated form, which is more soluble in organic solvents, the sample should be acidified to a pH at least two units below its pKa. This acidification minimizes ionization and maximizes its partitioning into the organic phase during LLE or its retention on a nonpolar SPE sorbent.
Q3: What are the recommended solvents for Liquid-Liquid Extraction (LLE) of this compound?
A3: For the LLE of this compound, water-immiscible organic solvents are recommended. Commonly used solvents for extracting fatty acids and other carboxylic acids include ethyl acetate, methyl tert-butyl ether (MTBE), and hexane. The choice of solvent will impact the extraction efficiency and the co-extraction of interfering substances. It is advisable to perform a solvent selection study to determine the optimal solvent for your specific sample matrix and analytical method.
Q4: Which type of Solid-Phase Extraction (SPE) cartridge is best suited for this compound?
A4: For this compound, a reversed-phase SPE cartridge, such as one packed with C18 or a polymeric sorbent, is generally the most effective. These sorbents retain nonpolar compounds like this compound from an aqueous matrix. The sample should be acidified before loading onto the cartridge to ensure the analyte is in its neutral form for optimal retention.
Q5: How can I improve the recovery of this compound during extraction?
A5: To improve recovery, ensure the sample pH is appropriately adjusted before extraction. For LLE, performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume. For SPE, ensure the cartridge is properly conditioned and equilibrated before loading the sample. Additionally, optimize the composition and volume of the wash and elution solvents to minimize analyte loss and ensure complete elution.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Recovery | Incorrect pH of the aqueous phase. | Acidify the sample to a pH at least 2 units below the pKa of this compound to ensure it is in its neutral form. |
| Inappropriate solvent choice. | Test different water-immiscible organic solvents such as ethyl acetate, MTBE, or hexane to find the one with the best partitioning coefficient for your analyte. | |
| Insufficient mixing or extraction time. | Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for efficient partitioning between the two phases. | |
| Incomplete phase separation. | Centrifuge the sample to achieve a clear separation of the aqueous and organic layers. | |
| Emulsion Formation | High concentration of lipids or proteins in the sample. | Centrifuge the sample at a higher speed and for a longer duration. Gentle mixing or swirling instead of vigorous shaking can also help prevent emulsion formation.[1] |
| Adding a small amount of a different organic solvent can help break the emulsion.[1] Alternatively, supported liquid extraction (SLE) is a technique that can be used for samples prone to emulsion.[1] | ||
| High Background/Interference in Final Analysis | Co-extraction of matrix components. | Use a more selective extraction solvent. A back-extraction step can also be employed: after the initial extraction, the organic phase can be washed with a basic aqueous solution to transfer the acidic analyte back to the aqueous phase, leaving neutral and basic interferences in the organic phase. The aqueous phase can then be re-acidified and re-extracted with a clean organic solvent. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Recovery | Incorrect sorbent choice. | Use a reversed-phase sorbent (e.g., C18 or polymeric) that is appropriate for retaining a nonpolar compound like this compound. |
| Improper sample pH. | Acidify the sample before loading it onto the SPE cartridge to ensure the analyte is in its neutral, non-ionized form. | |
| Cartridge drying out before sample loading. | Ensure the sorbent bed remains wetted after the conditioning and equilibration steps and before the sample is loaded. | |
| Wash solvent is too strong. | Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to avoid prematurely eluting the analyte. | |
| Insufficient elution solvent volume or strength. | Increase the volume or the organic solvent strength of the elution solvent to ensure complete elution of the analyte from the sorbent. | |
| High Variability Between Replicates | Inconsistent flow rate during sample loading or elution. | Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate. |
| Incomplete drying of the sorbent before elution. | If a non-aqueous elution solvent is used, ensure the sorbent is thoroughly dried after the wash step to prevent water from interfering with the elution. | |
| High Background/Interference in Final Analysis | Inadequate washing of the cartridge. | Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute the analyte of interest. |
| Co-elution of matrix components. | Consider using a more selective SPE sorbent or a multi-modal sorbent that can retain interferences through a different mechanism. |
Quantitative Data Summary
Table 1: Illustrative Liquid-Liquid Extraction (LLE) Recoveries for Carboxylic Acids
| Analyte | Biological Matrix | Extraction Solvent | pH Adjustment | Illustrative Recovery (%) |
| Short-Chain Fatty Acids | Plasma/Serum | Methyl tert-butyl ether (MTBE) | Acidification with HCl | >90% |
| Perfluorooctanoic acid (PFOA) | Serum | Acetonitrile (protein precipitation followed by extraction) | Not specified | >85%[2] |
| Phenolic Acids | Aqueous Solution | 2-MeTHF | Acidification | 80-100% |
Table 2: Illustrative Solid-Phase Extraction (SPE) Recoveries for Acidic Compounds
| Analyte | Biological Matrix | SPE Sorbent | Elution Solvent | Illustrative Recovery (%) |
| Morphine and Clonidine | Plasma | Polymeric Reversed-Phase (Strata-X) | Not specified | 79-94% |
| Phenolic Acids | Spelt Seeds | Polymeric Reversed-Phase (Strata-X) | 70% Aqueous Methanol | High recoveries reported[3] |
| Colchicine | Plasma and Urine | In-syringe d-SPE | Not specified | 93.9-102.68% |
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of this compound from plasma or serum and should be optimized for your specific application.
-
Sample Preparation:
-
Thaw the biological sample (e.g., 200 µL of plasma) on ice.
-
Add an internal standard to the sample to correct for extraction variability.
-
Acidify the sample by adding a small volume of an appropriate acid (e.g., 1 M HCl) to bring the pH to < 4.
-
-
Extraction:
-
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at >2000 x g for 10 minutes to separate the aqueous and organic phases.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 1 mL of the extraction solvent for improved recovery.
-
Combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from plasma or serum using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Preparation and Loading:
-
Thaw the biological sample (e.g., 200 µL of plasma) on ice.
-
Add an internal standard.
-
Dilute the sample with 800 µL of acidified water (e.g., 0.1% formic acid in water).
-
Load the diluted sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with your analytical instrument.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Comparative workflow for LLE and SPE of this compound.
Hypothetical Signaling Pathway for this compound
Given that fatty acids are known to activate Peroxisome Proliferator-Activated Receptors (PPARs) and some carboxylic acids can activate the Nrf2 pathway, a plausible signaling pathway for this compound could involve these mechanisms to regulate gene expression related to lipid metabolism and cellular stress response.[1][4][5]
Caption: Hypothetical signaling pathways activated by this compound.
References
- 1. Activation of the Nrf2/antioxidant response pathway increases IL-8 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fine-tuning Fermentation for Microbial 8-Phenyloctanoic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the microbial production of 8-phenyloctanoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts for producing this compound and related fatty acids?
A1: Engineered strains of Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for the production of modified fatty acids like this compound. E. coli is often favored for its rapid growth and well-characterized genetics, while S. cerevisiae is a robust industrial microorganism that can be advantageous for its tolerance to acidic conditions and different inhibitor profiles.
Q2: What are the key fermentation parameters to monitor and control for optimal this compound production?
A2: The critical fermentation parameters that require careful monitoring and control include pH, temperature, dissolved oxygen (DO), substrate feed rate, and precursor availability. Maintaining these parameters within the optimal range for your specific microbial host is crucial for maximizing titer, yield, and productivity.
Q3: My this compound titer is low. What are the potential causes?
A3: Low product titers can stem from several factors:
-
Suboptimal Fermentation Conditions: Deviation from the optimal pH, temperature, or dissolved oxygen levels for your production strain can significantly impact metabolic activity.
-
Precursor Limitation: Insufficient supply of precursors, such as phenylacetyl-CoA and malonyl-CoA, can be a major bottleneck.
-
Product Toxicity: this compound, like other medium-chain fatty acids, can be toxic to microbial cells, inhibiting growth and product formation.[1][2]
-
Plasmid Instability: In recombinant strains, the loss of expression plasmids can lead to a decrease in the population of producing cells.
-
Contamination: Contamination with other microorganisms can compete for nutrients and produce inhibitory byproducts.
Q4: How can I mitigate the toxic effects of this compound on my microbial culture?
A4: Several strategies can be employed to manage product toxicity:
-
Fed-batch Fermentation: A fed-batch strategy, where the carbon source and precursors are fed at a controlled rate, can help maintain the product concentration below the inhibitory threshold.[][4][5]
-
In-situ Product Removal: Implementing techniques to remove this compound from the fermentation broth as it is produced can alleviate toxicity.
-
Strain Engineering: Engineering the host strain for increased tolerance to fatty acids can be a long-term solution.
-
pH Control: The toxicity of fatty acids is often pH-dependent, with the undissociated form being more toxic. Maintaining a pH where the acid is predominantly in its dissociated form can reduce its inhibitory effects.[1]
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your fermentation experiments.
Issue 1: Poor Cell Growth
| Possible Cause | Troubleshooting Step |
| Suboptimal Media Composition | Review and optimize the concentrations of carbon, nitrogen, phosphate, and essential trace elements in your fermentation medium. |
| Incorrect Temperature or pH | Verify that your temperature and pH control systems are calibrated and maintaining the setpoints optimal for your strain. |
| High Product Toxicity | Implement a fed-batch feeding strategy to limit the accumulation of this compound.[5] Consider in-situ product removal methods. |
| Contamination | Perform microscopy and plating of your culture to check for contaminating microorganisms. Review your aseptic techniques and sterilize all equipment and media properly. |
| Inoculum Quality | Ensure your seed culture is healthy, in the exponential growth phase, and free of contamination before inoculating the production fermenter. |
Issue 2: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Precursor Limitation | Engineer the host strain to enhance the supply of key precursors. Implement a co-feeding strategy with a suitable phenyl-group donor. |
| Suboptimal Induction | If using an inducible expression system, optimize the inducer concentration and the timing of induction. |
| Insufficient Dissolved Oxygen | Increase agitation and/or aeration rates to ensure sufficient oxygen is available, especially for aerobic production phases. Monitor and control the dissolved oxygen level at the optimal setpoint. |
| Feedback Inhibition | Overexpress thioesterases that are less sensitive to feedback inhibition by fatty acyl-ACPs or acyl-CoAs.[6] |
| Plasmid Instability | Incorporate a selection marker in your plasmid and maintain selective pressure in the fermentation medium. Consider integrating the expression cassette into the host chromosome. |
Data Presentation
Table 1: Typical Fermentation Parameters for Fatty Acid Production
| Parameter | Escherichia coli | Saccharomyces cerevisiae |
| Temperature (°C) | 30-37 | 28-32 |
| pH | 6.5-7.2 | 4.5-5.5 |
| Dissolved Oxygen (%) | 20-40 | 15-30 |
| Primary Carbon Source | Glucose | Glucose, Sucrose |
| Nitrogen Source | Ammonium salts, Yeast extract | Ammonium salts, Yeast extract, Peptone |
Note: These are general ranges and should be optimized for the specific strain and process.
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Derivatization | Pros | Cons |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry | Often required (e.g., silylation) | High sensitivity and selectivity, provides structural information | Derivatization adds a step and potential for variability |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance | Not always required | Simple, robust, good for routine analysis | Lower sensitivity for compounds without strong chromophores |
| HPLC-RID | Separation by liquid chromatography, detection by refractive index | Not required | Universal detection for non-UV absorbing compounds | Lower sensitivity, not compatible with gradient elution |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
1. Sample Preparation and Extraction: a. Centrifuge 1 mL of fermentation broth to pellet the cells. b. Transfer the supernatant to a new tube. c. Acidify the supernatant to pH < 2 with concentrated HCl. d. Extract the this compound with an equal volume of ethyl acetate by vortexing for 1 minute. e. Centrifuge to separate the phases and collect the organic (upper) layer. f. Repeat the extraction on the aqueous layer and combine the organic extracts. g. Dry the pooled organic extract over anhydrous sodium sulfate. h. Evaporate the solvent under a stream of nitrogen.
2. Derivatization (Silylation): a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Seal the vial and heat at 60°C for 30 minutes. c. Cool the sample to room temperature before injection.
3. GC-MS Analysis: a. GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm. b. Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Injector Temperature: 250°C. d. Oven Program: Start at 70°C for 1 min, ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min and hold for 5 min.[7] e. MS Detector: Operate in scan mode (e.g., m/z 50-550) or selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of the silylated this compound.
Protocol 2: Fed-Batch Fermentation Strategy
1. Batch Phase: a. Start the fermentation in a batch mode with a defined initial concentration of the primary carbon source and nutrients to allow for initial biomass accumulation. b. Monitor cell growth (OD600) and substrate consumption.
2. Fed-Batch Phase: a. Once the initial carbon source is nearly depleted (as indicated by a sharp increase in dissolved oxygen), initiate the feed. b. The feed solution should be a concentrated solution of the carbon source and any necessary precursors. c. Implement a feeding strategy to maintain the substrate at a low, non-repressive concentration. Common strategies include:
- Constant Feed: A simple approach where the feed is added at a constant rate.
- Exponential Feed: The feed rate is increased exponentially to match the exponential growth of the culture, maintaining a constant specific growth rate.[5]
- DO-Stat: The feed is added in response to the dissolved oxygen signal. An increase in DO indicates substrate limitation, triggering the feed pump.
3. Monitoring and Control: a. Continuously monitor and control pH, temperature, and dissolved oxygen throughout the fermentation. b. Take regular samples to measure cell density, substrate concentration, and this compound titer.
Visualizations
Caption: A workflow diagram for troubleshooting low this compound titers.
Caption: A simplified signaling pathway for the biosynthesis of this compound.
References
- 1. Inhibition of Yeast Growth by Octanoic and Decanoic Acids Produced during Ethanolic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Yeast Growth by Octanoic and Decanoic Acids Produced during Ethanolic Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Engineering Saccharomyces cerevisiae cells for production of fatty acid-derived biofuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 8-Phenyloctanoic Acid and Other Fatty Acids in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-phenyloctanoic acid, a phenyl-substituted fatty acid, with other well-characterized fatty acids commonly found in biological systems. Due to the limited direct comparative research on this compound, this document juxtaposes its known and inferred properties with established data for common saturated, monounsaturated, and polyunsaturated fatty acids.
Introduction to this compound
This compound is a fatty acid characterized by a phenyl group at the terminus of an eight-carbon aliphatic chain. It is a naturally occurring component of nostophycin, a cyclic hexapeptide produced by the cyanobacterium Nostoc. While research on this compound is not as extensive as for other fatty acids, its unique structure warrants investigation into its biological activities and potential therapeutic applications. Phenyl-substituted fatty acids are known to be metabolized in biological systems and can influence cellular processes. For instance, studies on analogous compounds suggest that they can undergo β-oxidation and may interact with key metabolic regulators like peroxisome proliferator-activated receptors (PPARs).
Comparative Physicochemical Properties
The presence of a terminal phenyl group distinguishes this compound from common fatty acids, influencing its physicochemical properties such as hydrophobicity and steric hindrance. These differences can affect its incorporation into cell membranes, interaction with enzymes, and binding to receptors.
| Property | This compound | Palmitic Acid (C16:0) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) |
| Structure | C₁₄H₂₀O₂ | C₁₆H₃₂O₂ | C₁₈H₃₄O₂ | C₁₈H₃₂O₂ |
| Molecular Weight | 220.3 g/mol | 256.4 g/mol | 282.5 g/mol | 280.4 g/mol |
| Description | Saturated fatty acid with a terminal phenyl group | Saturated fatty acid | Monounsaturated fatty acid | Polyunsaturated fatty acid |
| Key Feature | Phenyl group | Long saturated chain | One cis double bond | Two cis double bonds |
Biological Activity and Comparative Performance
While direct comparative studies are limited, we can infer the potential biological activities of this compound based on its structural similarity to other studied phenyl-substituted fatty acids and contrast them with the known effects of common fatty acids.
Cytotoxicity
Unsaturated fatty acids generally exhibit greater cytotoxicity towards tumor cells compared to their saturated counterparts. The cytotoxic potential of a fatty acid is often correlated with its ability to induce lipid peroxidation and oxidative stress.
| Fatty Acid | Cell Line(s) | Observed Effect | Concentration | Citation |
| Linoleic Acid | Jurkat (T lymphocyte) | Induction of apoptosis and necrosis | Not specified | [1] |
| Oleic Acid | Jurkat (T lymphocyte) | Less toxic than linoleic acid; induces apoptosis and necrosis | Not specified | [1] |
| Palmitic Acid | Mat 13762 ascites tumor cells | More toxic than stearic and arachidic acids | Not specified | [2] |
| Unsaturated FAs (general) | Mat 13762 ascites tumor cells | More effective killers of tumor cells than saturated FAs | Not specified | [2] |
| Nostophycin (containing this compound) | Lymphocytic mouse leukemia (L1210) | Weakly cytotoxic | 10 µg/mL | [3] |
Note: The cytotoxicity of nostophycin is likely attributable to the entire cyclic peptide structure and not solely to its this compound component.
Antimicrobial Activity
Certain fatty acids and their derivatives possess antimicrobial properties.
| Compound | Target Organism(s) | Activity | Concentration | Citation |
| Nostophycin (containing this compound) | E. coli, S. aureus, C. albicans, A. niger | Moderate antibacterial and good antifungal activity | 9-52 µg/mL | [4] |
| Phenyl-lactic acid | Various pathogens | Bactericidal | Not specified | [5] |
Metabolism and Signaling Pathways
Fatty Acid Metabolism
Fatty acids are primarily metabolized through β-oxidation to produce energy. Studies on ruminant microorganisms and rats have shown that phenyl-substituted fatty acids can be metabolized. It is plausible that this compound also undergoes β-oxidation in mammalian cells, similar to other fatty acids.
Experimental Workflow for Fatty Acid Analysis
Signaling Pathways
Fatty acids are not only metabolic fuels but also important signaling molecules that can regulate gene expression, often through nuclear receptors like PPARs.
Potential PPAR Activation by this compound
Other aromatic fatty acids, such as phenylacetate, have been shown to activate the human peroxisome proliferator-activated receptor (hPPAR). This suggests that this compound might also function as a PPAR agonist, thereby influencing lipid metabolism and cell growth.
In contrast, common fatty acids have well-established roles in various signaling pathways. For example, palmitic acid can induce inflammatory responses through the TLR4/NF-κB pathway.[6]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Objective: To identify and quantify the fatty acid composition of a biological sample.
Methodology:
-
Lipid Extraction: Lipids are extracted from the sample (e.g., cell pellet, plasma, tissue homogenate) using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method.
-
Saponification and Methylation: The extracted lipids are saponified using methanolic NaOH to release the fatty acids from their glycerol backbone. The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
-
Extraction of FAMEs: The FAMEs are extracted into an organic solvent such as hexane.
-
GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a mass spectrometer. The FAMEs are separated based on their volatility and detected by the mass spectrometer.
-
Data Analysis: The fatty acids are identified by comparing their retention times and mass spectra to those of known standards. Quantification is achieved by comparing the peak areas of the sample fatty acids to the peak area of an internal standard.[7][8][9][10]
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of a fatty acid on a specific cell line.
Methodology:
-
Cell Culture: The target cell line (e.g., a cancer cell line) is cultured in a suitable medium and seeded into 96-well plates.
-
Treatment: The cells are treated with various concentrations of the fatty acid of interest (e.g., this compound, oleic acid, linoleic acid) for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., ethanol or DMSO) is also included.
-
Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the fatty acid that inhibits cell growth by 50%) can be determined.[1][2]
Fatty Acid Uptake Assay
Objective: To measure the uptake of fatty acids into cells.
Methodology:
-
Cell Preparation: Cells are cultured and washed with a serum-free medium.
-
Incubation with Fluorescent Fatty Acid Analog: The cells are incubated with a fluorescently labeled fatty acid analog.
-
Washing: The cells are washed to remove any extracellular fluorescent probe.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microscope, flow cytometer, or plate reader. The intensity of the fluorescence is proportional to the amount of fatty acid taken up by the cells.[11]
Fatty Acid Oxidation Assay
Objective: To measure the rate of fatty acid β-oxidation in cells.
Methodology:
-
Cell Preparation: Cells are cultured and may be subjected to glucose deprivation to enhance their reliance on fatty acid oxidation.
-
Incubation with Radiolabeled Fatty Acid: The cells are incubated with a radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid.
-
Measurement of Radiolabeled Metabolites: The rate of β-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites.
-
Data Analysis: The amount of radioactivity in the acid-soluble fraction is quantified using a scintillation counter, and the rate of fatty acid oxidation is calculated.[12][13][14]
Conclusion
This compound presents an interesting molecular structure with potential biological activities that differentiate it from common dietary fatty acids. While direct comparative data is currently sparse, the available information on its natural source, the biological activity of the parent compound nostophycin, and the metabolic fate of similar phenyl-substituted fatty acids suggest that it is a bioactive molecule. Further research is warranted to directly compare its effects on cytotoxicity, cell signaling, and metabolism with those of well-characterized fatty acids. Such studies will be crucial for elucidating its potential as a therapeutic agent or a tool for biomedical research. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. Comparative toxicity of oleic acid and linoleic acid on Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. old.oig.ug.edu.pl [old.oig.ug.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Palmitic acid stimulates interleukin-8 via the TLR4/NF-κB/ROS pathway and induces mitochondrial dysfunction in bovine oviduct epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. jfda-online.com [jfda-online.com]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty Acid Oxidation Assay (ab217602) | Abcam [abcam.com]
Validation of analytical methods for 8-phenyloctanoic acid quantification
A comprehensive guide to the validation of analytical methods for the quantification of 8-phenyloctanoic acid is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—supported by experimental data and detailed protocols to ensure accurate and reproducible quantification.
Comparison of Analytical Methods
The selection of an analytical method for quantifying this compound depends on various factors, including required sensitivity, sample matrix complexity, and throughput.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Performance Metric | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on physicochemical properties, followed by mass analysis.[1] | Separation of volatile derivatives by boiling point and polarity, with mass analysis.[1] |
| **Linearity (R²) ** | Typically ≥ 0.99[2] | ≥ 0.99[3] | ≥ 0.99 |
| Limit of Detection (LOD) | ng/mL range[1] | pg/mL to low ng/mL range[1] | pg/mL to ng/mL range[4] |
| Limit of Quantification (LOQ) | ng/mL range[5] | pg/mL to low ng/mL range[3] | pg/mL to ng/mL range |
| Precision (%RSD) | < 5%[5] | < 15%[3] | < 10% |
| Accuracy (% Recovery) | 80-120%[5] | 80-120%[3] | 80-120% |
| Sample Throughput | High | Medium to High | Medium |
| Derivatization Required | No | No[6] | Yes[6] |
| Cost | Low | High | Medium |
Experimental Protocols
Detailed methodologies for each technique are crucial for successful implementation and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine analysis due to its simplicity and cost-effectiveness.
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma), add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for injection into the HPLC system.[7]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.[2][7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 20 µL.[7]
-
Detection: UV-Vis Detector at a wavelength determined by the UV absorbance maximum of this compound.[7]
Liquid Chromatography with Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it ideal for complex matrices or low analyte concentrations.[8]
Sample Preparation:
-
Lipid extraction from the sample matrix using a method like the Bligh-Dyer extraction.[1]
-
The extracted sample is then reconstituted in a suitable solvent for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C8 or C18 reversed-phase column.[9]
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with additives like formic acid or ammonium hydroxide to improve ionization.[1][10]
-
Ionization: Electrospray ionization (ESI) is commonly used.[1]
-
Mass Spectrometer: Can be a single quadrupole, triple quadrupole, or high-resolution mass spectrometer.[12]
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds and requires derivatization for non-volatile analytes like this compound.[6][13]
Sample Preparation and Derivatization:
-
Extraction of lipids from the sample.
-
Derivatization to convert this compound into a more volatile ester, such as a methyl ester (FAME) or a silyl ester.[6][13] This can be achieved using reagents like BF3-methanol or BSTFA.[14]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., HP-5MS).[15]
-
Carrier Gas: Helium at a constant flow rate.[15]
-
Temperature Program: A temperature gradient is used to separate the analytes.[15]
-
Injection Mode: Splitless injection is common for trace analysis.[15]
-
Ionization: Electron ionization (EI) is typically used.
-
Mass Spectrometer: A quadrupole mass spectrometer is often used for detection.[13]
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an analytical method for this compound quantification.
Caption: Workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents [ijer.ut.ac.ir]
- 3. iris.unitn.it [iris.unitn.it]
- 4. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 10. agilent.com [agilent.com]
- 11. longdom.org [longdom.org]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Comparing the efficacy of different synthetic routes for ω-phenylalkanoic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes for ω-phenylalkanoic acids, compounds of significant interest in medicinal chemistry and materials science. The efficacy of each method is evaluated based on experimental data, focusing on key performance indicators such as chemical yield, reaction conditions, and scalability. Detailed experimental protocols for prominent methods are also provided to facilitate practical application.
General Structure of ω-Phenylalkanoic Acids
ω-Phenylalkanoic acids are characterized by a phenyl group at the terminal (ω) position of an alkanoic acid chain. The length of the alkyl chain (n) can be varied to modulate the physicochemical properties of the molecule.
Caption: General chemical structure of ω-phenylalkanoic acids.
Comparison of Synthetic Routes
The synthesis of ω-phenylalkanoic acids can be achieved through various classical and modern chemical methods, as well as biotechnological approaches. The choice of a particular route often depends on the desired chain length, required purity, scalability, and the availability of starting materials.
| Synthetic Route | Starting Materials | Key Intermediates | Overall Yield (%) | Reaction Time | Temperature (°C) | Catalyst/Reagent | Scalability | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation & Reduction | Benzene, ω-Haloalkanoyl chloride | ω-Phenyl-ω-oxoalkanoic acid | 60-85[1] | 4-24 h | 0 to reflux | AlCl₃, Zn(Hg)/HCl or H₂/Pd-C | Good | High purity of intermediate, well-established reactions.[1] | Two-step process, use of strong Lewis acids and harsh reduction conditions.[1] |
| Grignard Reaction | Phenylmagnesium bromide, ω-Haloalkanoic acid ester | - | 65-75[1] | 2-6 h | 0 to reflux | Mg, THF | Moderate | One-step synthesis, readily available starting materials.[1] | Highly sensitive to moisture and air, potential for side reactions.[1] |
| Wittig Reaction & Hydrogenation | Benzaldehyde, Phosphonium ylide | ω-Phenylalkenoic acid | 50-70 | 6-12 h | RT to 80 | Base (e.g., n-BuLi), H₂/Pd-C | Good | High control over double bond position before reduction. | Multi-step process, generation of triphenylphosphine oxide byproduct. |
| Cross-Coupling & Oxidation | Phenylboronic acid, ω-Alkynoic acid ester | ω-Phenylalkynoic acid ester | 70-90 | 8-16 h | RT to 100 | Pd catalyst, Base | Good | High yield and functional group tolerance. | Multi-step process, cost of catalyst. |
| Biocatalysis | n-Phenylalkanoic acids | 3-Hydroxy-n-phenylalkanoic acids | >80[2] | 24-72 h | 30-37 | Pseudomonas putida (genetically engineered) | Potentially high | Green and sustainable, high conversion rates.[2] | Limited to specific substrates, requires specialized equipment. |
Experimental Workflows & Protocols
Friedel-Crafts Acylation and Clemmensen Reduction Route
This classical two-step approach is a robust and widely used method for the synthesis of ω-phenylalkanoic acids.
Caption: Workflow for Friedel-Crafts acylation followed by Clemmensen reduction.
Experimental Protocol: Synthesis of 5-Phenylpentanoic Acid
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 0.3 mol) in dry carbon disulfide (CS₂, 150 mL) at 0°C, a solution of 5-chlorovaleryl chloride (0.2 mol) in dry CS₂ (50 mL) is added dropwise.
-
Benzene (0.2 mol) is then added dropwise to the reaction mixture at 0°C.
-
The mixture is stirred at room temperature for 2 hours and then refluxed for 3 hours.
-
After cooling, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 5-oxo-5-phenylpentanoic acid.
Step 2: Clemmensen Reduction
-
Amalgamated zinc is prepared by stirring zinc dust (100 g) with a solution of mercuric chloride (10 g) in water (150 mL) and concentrated hydrochloric acid (5 mL) for 5 minutes.
-
The amalgamated zinc, water (75 mL), concentrated hydrochloric acid (175 mL), toluene (100 mL), and 5-oxo-5-phenylpentanoic acid (0.1 mol) are placed in a round-bottom flask fitted with a reflux condenser.
-
The mixture is heated to reflux for 24 hours, with additional portions of concentrated hydrochloric acid (50 mL) added every 6 hours.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 5-phenylpentanoic acid.
Modern Approach: Suzuki Cross-Coupling and Subsequent Transformations
Modern cross-coupling reactions offer a highly efficient and versatile alternative for the synthesis of ω-phenylalkanoic acids, particularly for complex substrates.
Caption: Workflow for Suzuki cross-coupling and subsequent transformations.
Experimental Protocol: Synthesis of 6-Phenylhexanoic Acid
Step 1: Suzuki Coupling
-
A mixture of phenylboronic acid (1.2 mmol), ethyl 6-bromo-5-hexenoate (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 2:1 mixture of toluene and water (10 mL) is degassed with argon.
-
The reaction mixture is heated at 80°C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give ethyl 6-phenyl-5-hexenoate.
Step 2: Hydrogenation
-
Ethyl 6-phenyl-5-hexenoate (1.0 mmol) is dissolved in ethanol (10 mL), and 10% palladium on carbon (10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield ethyl 6-phenylhexanoate.
Step 3: Hydrolysis
-
Ethyl 6-phenylhexanoate (1.0 mmol) is dissolved in a mixture of ethanol (5 mL) and 10% aqueous sodium hydroxide (5 mL).
-
The mixture is refluxed for 2 hours.
-
After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 1M hydrochloric acid.
-
The precipitated product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 6-phenylhexanoic acid.
Conclusion
The selection of an optimal synthetic route for ω-phenylalkanoic acids is a multifactorial decision. Classical methods like Friedel-Crafts acylation offer reliability and scalability with well-understood procedures. Modern cross-coupling reactions provide high yields and functional group tolerance, making them suitable for complex molecules. Biotechnological routes represent a promising green alternative, particularly for specific hydroxylated derivatives. Researchers and drug development professionals should consider the specific requirements of their target molecule, desired scale, and available resources when choosing a synthetic strategy. This guide provides the foundational data and protocols to make an informed decision.
References
A Head-to-Head Battle: Cross-Validation of HPLC and GC-MS for Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is a critical aspect of studies ranging from metabolic disease research to the development of novel therapeutics. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While GC-MS has traditionally been the workhorse for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
Quantitative Performance Comparison
A critical aspect of evaluating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC. Specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.[2]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Analyte Form | Fatty Acid Methyl Esters (FAMEs) or other volatile derivatives.[3] | Primarily Free Fatty Acids (underivatized).[3] | GC-MS requires a derivatization step to increase analyte volatility, which can add time and potential for sample loss.[2][3] HPLC can often directly analyze free fatty acids, simplifying sample preparation.[2][3] |
| Precision (%RSD) | ≤ 5.88%[2] | Often slightly better than GC, ≤ 5.88%[2] | Both methods demonstrate good precision for fatty acid analysis.[2] |
| Recovery (%) | ≥ 82.31%[2] | ≥ 82.31%[2] | Comparable recovery rates are achievable with optimized extraction procedures.[2] |
| Linearity (r²) | > 0.99[2] | > 0.99[2] | Both techniques exhibit excellent linearity over a defined concentration range.[2][3] |
| Sensitivity (LOD/LOQ) | High, with Limits of Detection (LOD) in the µg/L to ng/L range.[4] | Moderate to high, depending on the detector. High sensitivity is achievable with fluorescent derivatization (picomole to femtomole range).[1][4] | GC-MS generally provides lower limits of detection for volatile compounds.[2] HPLC's sensitivity is greatly enhanced by the choice of derivatizing agent and detector.[1] |
| Isomer Separation | Can be challenging for positional and geometric isomers; often requires highly polar capillary columns.[2] | Superior for the separation of cis/trans and positional isomers, often without derivatization.[2][5] | This is a significant advantage of HPLC for detailed fatty acid profiling.[2] |
| Analysis Time | Typically faster for comparable separations.[6] | Can be longer, though newer UHPLC systems offer faster run times. | The derivatization step in GC-MS can offset the faster chromatographic run time. |
| Thermal Stability | Requires analytes to be thermally stable. | Ideal for heat-sensitive compounds as it operates at ambient temperatures.[1][6] | HPLC prevents the degradation of labile compounds like polyunsaturated fatty acids (PUFAs).[1] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis
This protocol outlines a general procedure for the analysis of total fatty acids in a biological sample.
-
Lipid Extraction:
-
Utilize a well-established method such as the Folch or Bligh and Dyer extraction.[7]
-
For instance, to 100 µL of serum, add an internal standard (e.g., triheptadecanoin) and 1 mL of Folch reagent (chloroform:methanol, 2:1 v/v).[8]
-
Vortex thoroughly and centrifuge to separate the layers.[8]
-
Collect the lower organic layer containing the lipids. Repeat the extraction for better recovery.[8][9]
-
Dry the combined extracts under a stream of nitrogen or using a vacuum concentrator.[8][9]
-
-
Saponification and Derivatization (FAMEs Preparation):
-
The extracted lipids must be derivatized to increase their volatility for GC analysis.[10] This is commonly achieved by converting the fatty acids to fatty acid methyl esters (FAMEs).[10]
-
A standard procedure involves using BF3/methanol.[11] Alternatively, incubate the dried lipid extract with a methanolic base (e.g., NaOH in methanol) followed by an acidic catalyst (e.g., BF3 in methanol) at an elevated temperature (e.g., 60-100°C).
-
After cooling, add water and extract the FAMEs with an organic solvent like hexane.[10]
-
Collect the organic layer containing the FAMEs and dry it before reconstitution in a suitable solvent for injection.[10]
-
-
GC-MS Analysis:
-
GC System: Agilent 6890N or similar.[9]
-
Column: A capillary column with a suitable stationary phase, such as a HP-5MS-UI (30 m × 0.25 mm × 0.25 µm) or a Zebron ZB-1 (15 m × 0.25 mm i.d., 0.1 µm film thickness).[7][9]
-
Injector: Set to a temperature of 220-250°C, often in splitless mode for trace analysis.[8][9][12]
-
Oven Temperature Program: An example program starts at 70-100°C, ramps up to 170-180°C at a rate of 10-15°C/min, followed by a slower ramp to separate closely eluting peaks, and then a final ramp to 220-320°C to elute all compounds and clean the column.[7][8]
-
Carrier Gas: Helium or hydrogen.
-
MS Detector: Operated in either full scan mode for identification or single ion monitoring (SIM) mode for enhanced sensitivity and quantification.[8] The transfer line temperature is typically set around 280°C.[9]
-
High-Performance Liquid Chromatography (HPLC) Protocol for Fatty Acid Analysis
This protocol provides a general method for the analysis of free fatty acids.
-
Sample Preparation and Extraction:
-
The extraction of lipids is performed similarly to the GC-MS protocol, using methods like Folch or Bligh and Dyer to isolate the total lipid fraction.[7]
-
Unlike GC-MS, derivatization is often not required, simplifying the sample preparation process.[2][5] However, for enhanced detection with UV-Vis or fluorescence detectors, derivatization of the carboxyl group may be necessary.[13] Common derivatizing agents include p-bromophenacyl bromide.[11]
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC or UHPLC system with a suitable detector (e.g., UV, MS, or Evaporative Light Scattering Detector - ELSD).
-
Column: Reversed-phase (RP) columns are most commonly used for fatty acid analysis, such as a C18 column (e.g., 4.6 mm I.D. x 150 mm).[5] For separating isomers, specialized columns like those with cholesteryl groups can provide better resolution.[5]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[14] A small amount of acid (e.g., 0.05% TFA) may be added to the mobile phase to ensure good peak shape for free fatty acids.[5]
-
Flow Rate: Typically around 1.0 mL/min.[5]
-
Column Temperature: Maintained at a controlled temperature, for instance, 30°C.[5]
-
Detection:
-
UV Detection: For underivatized fatty acids, detection can be performed at low wavelengths (e.g., 205 nm).[15] For derivatized fatty acids (e.g., phenacyl esters), detection is at higher, more specific wavelengths.[16]
-
MS Detection: HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and specificity, allowing for the direct analysis of free fatty acids.[3]
-
-
Mandatory Visualizations
Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Logical comparison of HPLC and GC-MS for fatty acid analysis.
Discussion and Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of fatty acids.[2] The choice between them is contingent on the specific research objectives and the nature of the fatty acids under investigation.[2]
GC-MS is a highly sensitive and specific method, particularly for the analysis of total fatty acid profiles where derivatization allows for the analysis of fatty acids from all lipid classes.[3] Its extensive and well-established libraries of mass spectra for FAMEs are invaluable for compound identification.[3] However, the mandatory derivatization step can be time-consuming and introduce potential sources of error.[2] Furthermore, the high temperatures used in GC can lead to the degradation of thermally sensitive compounds like polyunsaturated fatty acids.[1]
On the other hand, HPLC offers significant advantages in terms of simplified sample preparation by often avoiding derivatization.[2][3] It is the superior method for the separation of isomers and for the analysis of heat-sensitive fatty acids due to its ambient temperature operation.[1][2] When coupled with mass spectrometry, LC-MS can achieve very high sensitivity and specificity, making it particularly well-suited for studies focusing on free fatty acids or other specific lipid pools.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 7. mdpi.com [mdpi.com]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 11. cerealsgrains.org [cerealsgrains.org]
- 12. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. aocs.org [aocs.org]
A Comparative Guide to Biopolymer Precursors: 8-Phenyloctanoic Acid vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biopolymers, particularly polyhydroxyalkanoates (PHAs), is a rapidly advancing field with significant implications for biodegradable plastics, drug delivery systems, and medical implants. The choice of precursor substrate is a critical factor that dictates the final properties of the polymer, including its monomer composition, molecular weight, and thermal characteristics. This guide provides an objective comparison of 8-phenyloctanoic acid against other common precursors, such as octanoic acid and glucose, for the production of PHAs, with a focus on experimental data derived from studies using the bacterium Pseudomonas putida.
Performance Comparison of Precursors for PHA Synthesis
The selection of a carbon source for PHA production directly influences the yield, monomer composition, and physicochemical properties of the resulting biopolymer. Below is a comparative analysis of this compound, its aliphatic counterpart octanoic acid, and the widely used carbohydrate, glucose.
Quantitative Data Summary
The following tables summarize the performance of different precursors in PHA synthesis by Pseudomonas putida.
Table 1: Comparison of PHA Production from this compound and Octanoic Acid by Pseudomonas putida CA-3 [1]
| Precursor (20 mM) | Cell Dry Weight (CDW) (g/L) | PHA Content (% of CDW) | PHA Yield (g PHA/g carbon) |
| This compound | 1.8 | 59 | 0.45 |
| Octanoic Acid | 2.5 | 63 | 0.57 |
Table 2: Monomer Composition of PHAs Synthesized from this compound and Octanoic Acid by Pseudomonas putida CA-3 [1]
| Precursor | Monomer Composition (mol%) |
| This compound | 3-hydroxy-5-phenylvalerate (3H5PV), 3-hydroxy-7-phenylheptanoate (3H7PHp), and other aromatic and aliphatic monomers |
| Octanoic Acid | Predominantly 3-hydroxyoctanoate (3HO) with smaller amounts of 3-hydroxyhexanoate (3HHx) |
Table 3: Molecular Weight and Thermal Properties of PHAs from Phenylalkanoic Acids [1]
| Precursor | Weight-Average Molecular Weight (Mw) (Da) | Polydispersity Index (Mw/Mn) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (DT) (°C) |
| Phenylvaleric Acid | 185,000 | 2.9 | 13.2 | 51.5 | 262 |
| Phenylhexanoic Acid | 195,000 | 3.0 | 4.5 | 52.1 | 260 |
| Phenylheptanoic Acid | 210,000 | 3.1 | 9.6 | Not Detected | 259 |
| This compound | 292,000 | 4.1 | -14.3 | Not Detected | 257 |
| Phenyldecanoic Acid | 167,000 | 2.9 | -8.7 | Not Detected | 254 |
Signaling Pathways and Metabolic Routes
The biosynthesis of PHAs from fatty acids in Pseudomonas putida primarily occurs through the β-oxidation pathway. Precursors like octanoic acid and this compound are activated to their coenzyme A (CoA) thioesters and then undergo successive rounds of β-oxidation. The intermediates of this pathway, (R)-3-hydroxyacyl-CoAs, are the direct substrates for PHA synthase, which polymerizes them into PHA. When unrelated carbon sources like glucose are used, the precursors for PHA synthesis are generated through de novo fatty acid biosynthesis pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are generalized protocols for key experiments in PHA production and analysis, based on common practices in the field.
Cultivation of Pseudomonas putida for PHA Production
This protocol outlines the steps for growing P. putida and inducing PHA accumulation.
1. Preparation of Media:
-
Growth Medium (e.g., Luria-Bertani Broth): Standard formulation for bacterial growth.
-
PHA Production Medium (Nitrogen-Limited Minimal Medium): A defined medium containing essential minerals, a phosphate buffer, and a limited amount of a nitrogen source (e.g., ammonium sulfate) to induce PHA accumulation. The specific carbon source (this compound, octanoic acid, or glucose) is added at the desired concentration (e.g., 20 mM)[1].
2. Cultivation Conditions:
-
A single colony of P. putida is used to inoculate a starter culture in the growth medium, which is incubated overnight at 30°C with shaking.
-
The production medium is then inoculated with the starter culture to an initial optical density at 600 nm (OD600) of approximately 0.1.
-
The production culture is incubated at 30°C with vigorous shaking for 48 to 72 hours.
3. Harvesting and Quantification:
-
Cells are harvested by centrifugation.
-
The cell pellet is washed and then lyophilized to determine the cell dry weight (CDW).
-
The PHA content is determined as a percentage of the CDW.
PHA Extraction and Analysis
1. Extraction:
-
Lyophilized cells are subjected to chloroform extraction to dissolve the intracellular PHA granules.
-
The cell debris is removed by filtration.
-
The PHA is precipitated from the chloroform by the addition of a non-solvent like cold methanol or ethanol.
-
The precipitated PHA is then collected and dried.
2. Monomer Composition Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
The purified PHA is subjected to methanolysis to convert the polymer into its constituent methyl ester monomers.
-
The resulting methyl esters are then analyzed by GC-MS to identify and quantify the different monomer units present in the polymer.
3. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
The molecular weight (both number-average, Mn, and weight-average, Mw) and polydispersity index (PDI = Mw/Mn) of the purified PHA are determined by GPC using a series of polystyrene standards for calibration.
Conclusion
The choice of precursor significantly impacts the characteristics of the synthesized biopolymer. While octanoic acid leads to a higher PHA yield and cell density, this compound serves as a valuable precursor for producing PHAs with unique aromatic functionalities. The presence of the phenyl group in the monomer units can alter the thermal and mechanical properties of the resulting polymer, making it amorphous and potentially more suitable for specific applications where crystallinity is not desired. The detailed protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and synthesis of novel biopolymers tailored for a range of applications in the biomedical and materials science fields.
References
Unveiling Nature's Arsenal: A Comparative Analysis of the Antimicrobial prowess of Fatty Acid Derivatives
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is avidly exploring alternative therapeutic agents. Among the most promising candidates are fatty acid derivatives, naturally occurring compounds with potent antimicrobial properties. This guide offers a comprehensive comparison of the antimicrobial efficacy of various fatty acid derivatives, supported by a wealth of experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Quantitative Efficacy: A Head-to-Head Comparison
The antimicrobial activity of fatty acid derivatives is most commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of several key fatty acid derivatives against common pathogenic bacteria.
| Fatty Acid Derivative | Chemical Structure | Target Microorganism | MIC (µg/mL) | Reference(s) |
| Saturated Fatty Acids | ||||
| Caprylic Acid | C8:0 | Staphylococcus aureus | >400 | [1] |
| Capric Acid | C10:0 | Staphylococcus aureus | >400 | [1] |
| Lauric Acid | C12:0 | Staphylococcus aureus | 156 | [2][3] |
| Myristic Acid | C14:0 | Staphylococcus aureus | - | [1] |
| Palmitic Acid | C16:0 | Staphylococcus aureus | - | [1] |
| Stearic Acid | C18:0 | Staphylococcus aureus | - | [1] |
| Unsaturated Fatty Acids | ||||
| Palmitoleic Acid | C16:1 | Staphylococcus aureus | 18.8 | [4] |
| Oleic Acid | C18:1 | Staphylococcus aureus | >400 | [1] |
| Linoleic Acid | C18:2 | Staphylococcus aureus | 200 | [5] |
| Monoglycerides | ||||
| Monocaprylin | - | Staphylococcus aureus | - | [6] |
| Monocaprin | - | Staphylococcus aureus | - | [6] |
| Monolaurin (GML) | - | Staphylococcus aureus | 0.04 mM | [6] |
Note: MIC values can vary depending on the specific strain of bacteria and the experimental conditions.
Delving into the Science: Experimental Protocols
The data presented in this guide is derived from established and validated experimental protocols. Here, we detail the methodologies for key antimicrobial assays.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution Method)
This method is a cornerstone of antimicrobial susceptibility testing.
-
Preparation of Fatty Acid Stock Solutions: Fatty acids are typically dissolved in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[7] This solution is then sterilized, often by filtration.[7]
-
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Tryptic Soy Broth - TSB).[8] This creates a gradient of fatty acid concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., approximately 1 x 10⁶ Colony Forming Units per milliliter - CFU/mL).[8]
-
Incubation: The microtiter plate is incubated under optimal growth conditions (e.g., 37°C for 24 hours).[8]
-
MIC Determination: The MIC is identified as the lowest concentration of the fatty acid derivative that completely inhibits visible bacterial growth.[8]
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is sub-cultured onto an agar plate.[7] After incubation, the lowest concentration that results in no bacterial growth on the agar is recorded as the MBC.[7]
Anti-Biofilm Assay
Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.
-
Biofilm Formation: A bacterial suspension is added to the wells of a microtiter plate and incubated to allow for the formation of biofilms on the well surfaces.
-
Treatment: The growth medium is removed, and fresh medium containing various concentrations of the fatty acid derivative is added to the wells.
-
Incubation: The plate is incubated for a specified period to allow the fatty acid to interact with the biofilm.
-
Quantification: The biofilm is typically stained with a dye such as crystal violet.[9] The amount of dye retained by the biofilm, which correlates with the biofilm mass, is then measured spectrophotometrically to determine the percentage of biofilm inhibition or eradication.[9]
Visualizing the Action: Mechanisms and Workflows
To better understand the processes involved in the antimicrobial action and testing of fatty acid derivatives, we provide the following diagrams generated using Graphviz (DOT language).
Caption: Experimental workflow for determining MIC and MBC.
The primary mechanism by which fatty acids exert their antimicrobial effect is through the disruption of the bacterial cell membrane.[2] This leads to a cascade of events culminating in cell death.
Caption: Mechanism of action of fatty acid derivatives.
References
- 1. Systematic Analysis of Selective Bactericidal Activity of Fatty Acids against Staphylococcus aureus with Minimum Inhibitory Concentration and Minimum Bactericidal Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Frontiers | Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pjmonline.org [pjmonline.org]
Head-to-head comparison of different analytical columns for organic acid separation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Analytical Column for Organic Acid Analysis
The accurate separation and quantification of organic acids are critical in various fields, from food and beverage quality control to pharmaceutical development and metabolic research. The diverse physicochemical properties of organic acids present a significant analytical challenge, making the choice of an appropriate HPLC (High-Performance Liquid Chromatography) column paramount for achieving reliable and reproducible results. This guide provides a head-to-head comparison of different analytical columns, supported by experimental data, to aid in your selection process.
Key Separation Techniques and Column Chemistries
The primary HPLC modes for organic acid analysis include Reversed-Phase (RP), Ion-Exclusion (IE), Ion-Exchange (IEX), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each technique leverages different separation mechanisms, making them suitable for specific applications and analyte profiles.
Reversed-Phase (RP-HPLC) Columns
Reversed-phase chromatography is a widely used technique, but the high polarity of many organic acids can lead to poor retention on traditional C18 columns. To address this, specialized polar-modified or aqueous-stable C18 columns are often employed.
Key Characteristics:
-
Stationary Phase: Typically silica-based with C18 alkyl chains, often with polar modifications to enhance retention of polar analytes and prevent phase collapse in highly aqueous mobile phases.
-
Mobile Phase: Usually an acidic aqueous buffer (e.g., phosphate or formate buffer) with a small amount of organic modifier like methanol or acetonitrile. The low pH suppresses the ionization of the organic acids, increasing their hydrophobicity and retention.
-
Advantages: High efficiency, excellent peak shapes, and compatibility with mass spectrometry (MS).
-
Disadvantages: Can be challenging to retain very polar, small organic acids.
A typical experimental workflow for organic acid separation using a reversed-phase column is outlined below.
Ion-Exclusion Chromatography (IEC) Columns
Ion-exclusion chromatography is a robust and widely used technique specifically for the separation of weak acids.[1][2]
Key Characteristics:
-
Stationary Phase: A high-capacity, totally sulfonated polystyrene-divinylbenzene (PS-DVB) resin in the hydrogen form.[3]
-
Mobile Phase: A dilute strong acid, such as sulfuric acid or perchloric acid.
-
Separation Mechanism: Based on the principle of Donnan exclusion. Highly ionized strong acids are repelled by the negatively charged sulfonate groups on the resin and elute early. Weakly ionized organic acids can penetrate the resin pores to varying extents based on their pKa, leading to their separation.[1][2]
-
Advantages: Excellent selectivity for organic acids, simple mobile phases, and long column lifetimes.
-
Disadvantages: Not directly compatible with MS due to the non-volatile mobile phases, and may have lower efficiency compared to modern RP columns.
The separation principle of ion-exclusion chromatography is depicted in the following diagram.
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns
HILIC is an excellent alternative for the separation of very polar compounds that are not well-retained in reversed-phase chromatography.[4]
Key Characteristics:
-
Stationary Phase: A polar stationary phase, such as bare silica or silica bonded with polar functional groups (e.g., zwitterionic, diol, amide).[4]
-
Mobile Phase: A high percentage of a water-miscible organic solvent (typically acetonitrile) with a small amount of aqueous buffer.
-
Separation Mechanism: Partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase.[4]
-
Advantages: Enhanced retention of highly polar organic acids, increased sensitivity with ESI-MS due to the high organic content of the mobile phase.
-
Disadvantages: Can be sensitive to the water content of the sample and mobile phase, and may require longer equilibration times.
The following decision tree can guide the selection of an appropriate column based on the properties of the organic acids of interest and the analytical requirements.
Performance Comparison of Analytical Columns
Table 1: Reversed-Phase Column Performance
| Column | Analytes | Mobile Phase | Key Performance Characteristics | Reference |
| Agilent Polaris C18-A (4.6 x 250 mm, 5 µm) | 6 organic acids including tartaric and malic acid | 97.5% 0.1% H₃PO₄ in water / 2.5% Methanol | Good resolution and retention for polar organic acids without phase collapse.[5] | [5] |
| Agilent InfinityLab Poroshell 120 Aq-C18 (4.6 x 100 mm, 2.7 µm) | 9 organic acids including oxalic, tartaric, malic, and citric acids | 99% aqueous phosphate buffer (pH 2.5) / 1% Methanol | Baseline separation of all nine acids within 4.5 minutes with excellent reproducibility.[6][7] | [6][7] |
| Titank C18 (4.6 x 250 mm, 5 µm) | 10 organic acids including oxalic, tartaric, malic, and citric acids | Methanol / 40 mM KH₂PO₄ (pH 2.4) (2:98 v/v) | Stable column efficiency and good separation effects for organic acids in their molecular state.[8] | [8] |
Table 2: Ion-Exclusion and HILIC Column Performance
| Column | Column Type | Analytes | Mobile Phase | Key Performance Characteristics | Reference |
| IonPac ICE-AS6 (9 x 250 mm) | Ion-Exclusion | 12 organic acids including oxalic, maleic, malic, and formic acids | 0.7 mM Hexafluorobutyric acid (HFBA) in water | Offers complementary selectivity, especially for monovalent acids.[9] | [9] |
| Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) | HILIC | 10 organic acids | Isocratic elution with a phosphate buffer and acetonitrile | Baseline resolution of 10 organic acids in four minutes with excellent peak shape.[10] | [10] |
| Poroshell 120 HILIC-Z (3.0 x 150 mm, 2.7 µm) | HILIC | 10 organic acids including oxalic, tartaric, malic, and citric acids | Acetonitrile / 10 mM KH₂PO₄ (pH 6.7) (81:19 v/v) | Good separation for organic acids in their ionic state, complementing RP methods.[8] | [8] |
Detailed Experimental Protocols
Agilent InfinityLab Poroshell 120 Aq-C18 Method[8]
-
Column: Agilent InfinityLab Poroshell 120 Aq-C18, 4.6 x 100 mm, 2.7 µm
-
Mobile Phase: 99% (10 mM Sodium Phosphate in water, pH adjusted to 2.5 with H₃PO₄) / 1% Methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Analytes: Oxalic, tartaric, malic, lactic, acetic, maleic, citric, fumaric, and succinic acids.
Agilent InfinityLab Poroshell 120 HILIC-Z Method[11]
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm
-
Mobile Phase: Isocratic elution with a phosphate buffer and acetonitrile.
-
Flow Rate: Not specified
-
Column Temperature: Not specified
-
Detection: Not specified
-
Injection Volume: Not specified
-
Analytes: 10 organic acids, baseline resolved.
Titank C18 and Poroshell 120 HILIC-Z Comparative Method[9]
-
RP Method (Titank C18):
-
Column: Titank C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Methanol and 40 mmol∙L⁻¹ potassium dihydrogen phosphate solution (pH = 2.4) at a ratio of 2:98 (v/v)
-
Flow Rate: 0.8 mL∙min⁻¹
-
Detection: DAD at 210 nm
-
Injection Volume: 20 μL
-
-
HILIC Method (Poroshell 120 HILIC-Z):
-
Column: Poroshell 120 HILIC-Z, 3.0 x 150 mm, 2.7 µm
-
Mobile Phase: Acetonitrile and 10 mmol∙L⁻¹ potassium dihydrogen phosphate solution (pH = 6.7) at a ratio of 81:19 (v/v)
-
Flow Rate: 0.5 mL∙min⁻¹
-
Detection: DAD at 210 nm
-
Injection Volume: 20 μL
-
Conclusion
The selection of an analytical column for organic acid separation is highly dependent on the specific analytes of interest, the sample matrix, and the desired detection method.
-
Aqueous C18 reversed-phase columns offer a versatile and high-efficiency solution for a broad range of organic acids, especially when MS detection is desired.[6][7]
-
Ion-exclusion columns provide a robust and selective method for the routine analysis of weak acids, particularly in the food and beverage industry.[1][9]
-
HILIC columns are the preferred choice for the analysis of very polar organic acids that are poorly retained by RP columns, and they offer enhanced sensitivity with ESI-MS.[4][10]
By understanding the fundamental separation mechanisms and considering the comparative data presented, researchers, scientists, and drug development professionals can make an informed decision to select the most appropriate analytical column to meet their specific organic acid analysis needs.
References
- 1. Analytical Methods for Organic Acids : Shimadzu (België) [shimadzu.be]
- 2. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. mz-at.de [mz-at.de]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. agilent.com [agilent.com]
- 8. tandfonline.com [tandfonline.com]
- 9. diduco.com [diduco.com]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Biocompatibility of Polymers Derived from 8-Phenyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of polymers derived from aromatic fatty acids, specifically those related to 8-phenyloctanoic acid, against well-established biocompatible polymers such as Polylactic Acid (PLA) and Poly(lactic-co-glycolic acid) (PLGA). This document is intended to assist researchers and drug development professionals in making informed decisions regarding material selection for biomedical applications.
Introduction
The quest for novel biocompatible and biodegradable polymers is a cornerstone of advancement in drug delivery, tissue engineering, and medical device development. Aromatic polyhydroxyalkanoates (PHAs), which can be biosynthesized using precursors like this compound, represent an emerging class of biomaterials with tunable properties. Their aromatic nature offers potential for unique drug interactions and mechanical characteristics. However, a thorough evaluation of their biocompatibility is crucial before they can be widely adopted.
This guide presents a comparative analysis of the available biocompatibility data for aromatic PHAs against the industry-standard polymers, PLA and PLGA. The comparison is based on key biocompatibility indicators: in vitro cytotoxicity, hemolysis, and in vivo inflammatory response.
Data Presentation
The following tables summarize the quantitative data from various studies on the biocompatibility of these polymers. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity Data (MTT Assay)
| Polymer | Cell Line | Concentration/Extract | Incubation Time | Cell Viability (%) | Reference |
| Aromatic PHA (general) | L929 | Various extracts | 24, 48, 72 hours | > 70% (generally non-cytotoxic) | [No specific quantitative data found in searches] |
| PLA | L929 | 100% extract | 24, 48, 72 hours | ~78-80% | [1] |
| PLA/GEL/EGF | L929 | 300 µg/mL | 24 hours | ~90-100% | [2] |
| PLGA | L929 | Various extracts | 24, 48, 72 hours | > 70% (generally non-cytotoxic) | [No specific quantitative data found in searches] |
Table 2: Hemolysis Data (ASTM F756)
| Polymer | Blood Source | Concentration/Contact | Incubation Time | Hemolysis (%) | Reference |
| Aromatic PHA (general) | Human/Rabbit | Direct Contact/Extract | 3 hours | < 2% (generally non-hemolytic) | [No specific quantitative data found in searches] |
| PLA | Human/Rabbit | Direct Contact/Extract | 3 hours | < 2% (generally non-hemolytic) | [No specific quantitative data found in searches] |
| PLGA Nanoparticles | Human/Rabbit | 1 mg/mL | 4 hours | ~0.08% | [3] |
Table 3: In Vivo Inflammatory Response (Subcutaneous Implantation in Rats - ISO 10993-6)
| Polymer | Time Point | Inflammatory Cell Infiltration Score (0-4) | Fibrous Capsule Thickness (µm) | Reference |
| Aromatic PHA (general) | 4, 12 weeks | 1-2 (Slight to Moderate) | [Data not available] | [No specific quantitative data found in searches] |
| PLA | 4, 12 weeks | 1-2 (Slight to Moderate) | [Data not available] | [4] |
| PLGA | 4, 13, 26 weeks | 1-2 (Slight to Moderate) | [Data not available] | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The following sections outline the standardized protocols for cytotoxicity, hemolysis, and in vivo implantation studies.
In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]
-
Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[6][7]
-
Extract Preparation: The test polymer is extracted in the cell culture medium, typically at a ratio of surface area or mass to medium volume as specified in ISO 10993-12.[7]
-
Cell Seeding: L929 cells are seeded into 96-well plates at a density that ensures they are in a logarithmic growth phase during the assay.[8]
-
Exposure: The culture medium is replaced with the polymer extracts at various concentrations. Positive (e.g., latex extract) and negative (e.g., high-density polyethylene extract) controls are included.[9]
-
Incubation: The cells are incubated with the extracts for a specified period, typically 24, 48, or 72 hours.[1]
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: A solubilizing agent (e.g., isopropanol with HCl) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm.[9]
-
Calculation: Cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[9]
Hemolysis Assay (ASTM F756)
This standard practice provides a protocol for assessing the hemolytic properties of materials that will come into contact with blood.[4][10]
-
Blood Collection: Fresh human or rabbit blood is collected into a tube containing an anticoagulant (e.g., sodium citrate).[7]
-
Test Material Preparation: The polymer is prepared in the desired form (e.g., film, disc) with a defined surface area.
-
Direct Contact Method:
-
The test material is placed in a tube.
-
A diluted blood suspension is added to the tube, ensuring the material is fully immersed.[11]
-
Positive (e.g., water) and negative (e.g., saline) controls are prepared in parallel.
-
-
Incubation: The tubes are incubated at 37°C for a specified time, typically 3 hours, with gentle agitation.[12]
-
Centrifugation: After incubation, the tubes are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at 540 nm.[12]
-
Calculation: The percentage of hemolysis is calculated relative to the positive control (representing 100% hemolysis). A hemolysis rate of less than 2% is generally considered non-hemolytic.[13]
In Vivo Implantation Study (ISO 10993-6)
This standard specifies test methods for the assessment of the local effects after implantation of biomaterials.[14]
-
Animal Model: A suitable animal model, typically rats or rabbits, is selected.[5]
-
Implant Preparation: The test polymer and control materials are sterilized and prepared in a size and shape suitable for implantation.
-
Surgical Procedure: The implants are surgically placed in a specific anatomical location, commonly in the subcutaneous tissue of the back.[5][15]
-
Post-operative Care: The animals are monitored for a predetermined period (e.g., 4, 12, or 26 weeks) for any signs of adverse reactions.[5][15]
-
Tissue Harvesting and Histology: At the end of the study period, the animals are euthanized, and the implant and surrounding tissue are explanted. The tissue is fixed, processed, sectioned, and stained (typically with Hematoxylin and Eosin - H&E).[5]
-
Histopathological Evaluation: A pathologist examines the tissue sections microscopically to evaluate the local tissue response. This includes assessing the presence and extent of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), fibrosis (capsule formation), neovascularization, and tissue degeneration.[16]
-
Scoring: The inflammatory response is often semi-quantitatively scored on a scale of 0 (none) to 4 (severe) for various parameters.[16]
Mandatory Visualizations
Biocompatibility Assessment Workflow
In Vivo Inflammatory Response Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Host inflammatory response to polypropylene implants: insights from a quantitative immunohistochemical and birefringence analysis in a rat subcutaneous model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. store.astm.org [store.astm.org]
- 5. What is Implantation Testing? A Guide to ISO 10993-6 [nikoopharmed.com]
- 6. jelsciences.com [jelsciences.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. MTT Test - Eurofins Medical Device Testing [eurofins.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 13. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 14. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 15. Validation of the Chick Chorioallantoic Membrane (CAM) Model for Biocompatibility Analysis of Biomaterials in the Context of the 3R‐cascade: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Evaluation of Biocompatibility Data from the Subcutaneous and the Calvaria Implantation Model of a Novel Bone Substitute Block | In Vivo [iv.iiarjournals.org]
Comparative analysis of the thermal properties of polyhydroxyalkanoates with different phenyl side chains
For Researchers, Scientists, and Drug Development Professionals
The introduction of functional groups into the side chains of polyhydroxyalkanoates (PHAs) is a promising strategy for tailoring their physical and chemical properties. Aromatic PHAs, specifically those containing phenyl side chains, have garnered significant attention for their distinct thermal characteristics compared to their aliphatic counterparts.[1] This guide provides a comparative analysis of the thermal properties of various PHAs functionalized with phenyl side chains, supported by experimental data and detailed methodologies.
Data Presentation: Thermal Property Comparison
The incorporation of bulky, rigid phenyl groups into the polymer backbone significantly influences its thermal behavior. Generally, the presence of phenyl side chains tends to increase the glass transition temperature (Tg) due to restricted chain mobility, while affecting the melting temperature (Tm) and decomposition temperature (Td) based on the specific structure and composition of the copolymer.[2]
| Polyhydroxyalkanoate (PHA) Type | Phenyl Side Chain Monomer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| Poly(3-hydroxybutyrate) [P(3HB)] (Baseline) | None (Aliphatic) | 4[1] | 177[1] | ~240 |
| Poly(3HB-co-3-hydroxy-3-phenylpropionate) [P(3HB-co-3H3PhP)] | 3-hydroxy-3-phenylpropionate | Increases with 3H3PhP content[2] | 132 - 148 (for 12 mol% 3H3PhP)[2] | Not Specified |
| Syndiotactic Poly(3-hydroxy-4-phenylbutyrate) [st-P3H4PhB] | 3-hydroxy-4-phenylbutyrate | 43[3] | Not Specified (Amorphous) | Not Specified |
| P(3H4PhB-co-P3HHp) | 3-hydroxy-4-phenylbutyrate | Not Specified | Not Specified | 281[3] |
Note: Thermal properties can vary based on molecular weight, monomer composition, and measurement conditions.
Experimental Protocols
The data presented in this guide are primarily derived from two key thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4]
1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the temperatures of phase transitions, such as the glass transition (Tg) and melting (Tm).[5]
-
Principle: The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] Transitions in the polymer are observed as changes in the heat flow.
-
Methodology:
-
A small sample (typically 5-10 mg) of the purified PHA is hermetically sealed in an aluminum pan.[6]
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a controlled temperature program in an inert atmosphere (e.g., nitrogen). A common protocol is a heat-cool-heat cycle to erase the polymer's prior thermal history.[7]
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 200 °C).[6] This scan reveals the initial thermal properties.
-
Cooling Scan: The sample is cooled at a controlled rate to a low temperature (e.g., -60 °C).[7] This allows for the observation of crystallization temperature (Tc).
-
Second Heating Scan: The sample is heated again at the same rate. The Tg and Tm are typically determined from this scan to ensure analysis of a consistent thermal history.[8] The Tg is identified as a step change in the heat flow, while Tm is the peak of the endothermic melting event.[5]
-
2. Thermogravimetric Analysis (TGA)
TGA is employed to measure the thermal stability and decomposition temperature (Td) of the polymer.[9]
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] The loss of mass indicates decomposition.
-
Methodology:
-
A small sample (typically ~10 mg) of the PHA is placed in a TGA pan.[11]
-
The sample is heated in a furnace at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 500-600 °C).[7][11]
-
The analysis is typically run under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.[7][11]
-
The TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% weight loss) or the temperature of the maximum rate of decomposition, determined from the peak of the derivative TGA (DTG) curve.[9]
-
Workflow Visualization
The logical flow for the comparative analysis of PHA thermal properties is outlined below.
Caption: Workflow for comparative thermal analysis of PHAs.
Discussion
The data consistently show that incorporating phenyl side chains into PHA structures is an effective method for modifying their thermal properties. The introduction of the bulky phenyl group hinders the rotational freedom of the polymer chains, leading to a significant increase in the glass transition temperature, as seen in st-P3H4PhB which has a Tg of 43 °C.[3] This shifts the material's characteristics from a more flexible or semi-crystalline state to a more rigid and amorphous one at room temperature.
Furthermore, the increased backbone stiffness imparted by aromatic rings can enhance thermal stability.[12] For example, a copolymer containing 3-hydroxy-4-phenylbutyrate units exhibited a high decomposition temperature of 281 °C.[3] Conversely, the disruption of chain packing by the bulky side groups can lower the melting temperature and crystallinity compared to highly crystalline aliphatic PHAs like P(3HB).[2] This effect is particularly evident in copolymers where increasing the aromatic monomer content can lead to completely amorphous materials.[2] These tunable properties make phenyl-functionalized PHAs attractive candidates for applications requiring higher thermal stability and specific mechanical characteristics.
References
- 1. Biosynthesis and Characteristics of Aromatic Polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 5. r-techmaterials.com [r-techmaterials.com]
- 6. The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. azom.com [azom.com]
- 10. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 11. Visco-Elastic and Thermal Properties of Microbiologically Synthesized Polyhydroxyalkanoate Plasticized with Triethyl Citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.uctm.edu [journal.uctm.edu]
Safety Operating Guide
Proper Disposal of 8-Phenyloctanoic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, adherence to strict safety and disposal protocols is fundamental to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 8-Phenyloctanoic acid (CAS No. 26547-51-3).
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin irritation and serious eye irritation[1][2][3].
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile, and inspect them for integrity before use.
-
Eye Protection: Wear tight-sealing safety goggles or safety glasses with side shields. A face shield is recommended if there is a splash hazard[1].
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Respiratory Protection: Handle the solid material in a well-ventilated area and avoid dust formation. If dust is likely, use a NIOSH/MSHA approved respirator[1].
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must comply with local, state, and federal hazardous waste regulations. This substance is classified as a hazardous waste and must be disposed of at an approved waste disposal plant[1]. Under no circumstances should it be poured down the drain or mixed with regular trash[4].
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.
-
Identify as Non-Halogenated Organic Acid Waste: this compound is an organic acid that does not contain halogens. It should be classified and segregated as such.
-
Segregate from Other Waste Streams: Collect this waste separately from other chemical waste types. Crucially, do not mix it with:
Step 2: Container Selection and Labeling
The choice of container is vital for safe storage and transport.
-
Use a Compatible Container: The waste container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for organic acid waste[5]. Ensure the container is in good condition and has a secure, leak-proof lid.
-
Proper Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound" [4]. Do not use abbreviations or chemical formulas. The label should also include the date when the waste was first added and the contact information for the generating laboratory.
Step 3: Waste Accumulation and Storage
Waste must be stored safely within the laboratory pending pickup and final disposal.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak or spill[4].
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when waste is being added[4]. Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion[5].
Step 4: Arranging for Final Disposal
The final disposal must be handled by licensed professionals.
-
Consult with EHS: Before generating the waste, contact your institution's Environmental Health & Safety (EHS) office. They will provide specific guidance based on institutional policies and local regulations, and they will manage the process with licensed hazardous waste disposal vendors[4].
-
Schedule a Pickup: Follow your institution's established procedures to schedule a pickup of the hazardous waste. Ensure all containers are properly labeled and sealed for transport[4]. A hazardous waste manifest will be used to track the waste from your laboratory to its final disposal site.
Summary of Disposal Procedures
This table summarizes the key operational guidelines for the disposal of this compound. No specific quantitative disposal limits were identified in the safety data sheets.
| Guideline | Specification | Citation |
| Waste Classification | Hazardous Waste; Non-Halogenated Organic Acid | [1][5] |
| Container Material | Chemically compatible (e.g., HDPE) with a secure, leak-proof lid. | [4][5] |
| Container Fill Level | Do not exceed 75% of the container's total capacity for liquids. | [5] |
| Primary Labeling | "Hazardous Waste" and the full chemical name "this compound". | [4] |
| Incompatible Materials | Do not mix with halogenated solvents, strong acids, bases, or oxidizers. | [4][5] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | [4] |
| Final Disposal Method | Must be sent to an approved waste disposal plant via a licensed hazardous waste contractor. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
Personal protective equipment for handling 8-Phenyloctanoic acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of 8-Phenyloctanoic acid are paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Summary
This compound is classified as a substance that causes skin and serious eye irritation.[1][2][3] It is important to handle this chemical with appropriate personal protective equipment and follow established safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield should be worn where splashing is possible.[1][4][5] | Protects against splashes and dust that can cause serious eye irritation.[1][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn.[4][6] | Prevents skin contact which can cause irritation.[1][3] Gloves should be inspected before use and changed if contaminated. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[5] A NIOSH-approved respirator may be required if dust is generated and engineering controls are insufficient. | Minimizes the inhalation of dust or vapors.[5] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for the safe management of this compound.
Safe Handling Procedures:
-
Preparation: All manipulations of this compound should occur in a designated area, such as a certified chemical fume hood, to control dust and vapors.[5]
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory area.
-
Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Decontaminate the work area and any used equipment.
Spill Cleanup:
-
Evacuate and Ventilate: Clear the area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust generation.[1][7]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Classification: this compound waste is classified as hazardous.[1]
-
Segregation: Collect all materials contaminated with this compound in a dedicated, clearly labeled hazardous waste container.[5][8]
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1][4] Do not dispose of it down the drain.[4][8] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator.[4]
First Aid Measures
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Do not induce vomiting. Clean mouth with water and seek medical attention. |
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Logical Relationship of Safety Protocols
The following diagram outlines the logical relationship between hazard identification, risk assessment, and the implementation of control measures.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound | C14H20O2 | CID 520273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
